[4-(1H-Pyrazol-5-YL)phenyl]boronic acid
Description
BenchChem offers high-quality [4-(1H-Pyrazol-5-YL)phenyl]boronic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about [4-(1H-Pyrazol-5-YL)phenyl]boronic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
[4-(1H-pyrazol-5-yl)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BN2O2/c13-10(14)8-3-1-7(2-4-8)9-5-6-11-12-9/h1-6,13-14H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBDJAHIWOUOBDZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)C2=CC=NN2)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60672404 | |
| Record name | [4-(1H-Pyrazol-5-yl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60672404 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1226849-25-7 | |
| Record name | [4-(1H-Pyrazol-5-yl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60672404 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
[4-(1H-Pyrazol-5-YL)phenyl]boronic acid CAS number 1226849-25-7
An In-Depth Technical Guide to [4-(1H-Pyrazol-5-yl)phenyl]boronic acid (CAS 1226849-25-7)
Executive Summary
[4-(1H-Pyrazol-5-yl)phenyl]boronic acid is a bifunctional synthetic building block of significant interest to the pharmaceutical and materials science industries. Featuring a phenylboronic acid moiety and a pyrazole ring, this compound is a highly versatile reagent, primarily utilized in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. Its structure allows for the strategic introduction of the pyrazole-phenyl group into complex molecular architectures. The pyrazole heterocycle is a well-established "privileged scaffold" in medicinal chemistry, frequently found in kinase inhibitors and other targeted therapeutics.[1][2] This guide provides a comprehensive overview of its chemical properties, a representative synthetic protocol for its application, and a discussion of its pivotal role in modern drug discovery and organic synthesis.
Introduction and Significance
The pyrazole nucleus is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, a structural motif present in numerous FDA-approved drugs.[2] Its prevalence is due to its ability to act as a versatile hydrogen bond donor and acceptor, its metabolic stability, and its capacity to orient substituents in well-defined vectors to interact with biological targets. When combined with the phenylboronic acid functional group—a cornerstone of modern C-C bond formation—the resulting reagent, [4-(1H-Pyrazol-5-yl)phenyl]boronic acid, becomes an invaluable tool for medicinal chemists.[3]
This compound serves as a key intermediate for synthesizing a wide array of biologically active molecules, from targeted cancer therapies to agrochemicals.[4][5] Its utility is primarily demonstrated in the Suzuki-Miyaura cross-coupling reaction, which facilitates the efficient construction of biaryl and heteroaryl-aryl structures.[3][6]
Physicochemical and Handling Properties
Proper characterization and handling are critical for the successful application of any chemical reagent. The key properties of [4-(1H-Pyrazol-5-yl)phenyl]boronic acid are summarized below.
| Property | Value | Source |
| CAS Number | 1226849-25-7 | [4] |
| Molecular Formula | C₉H₉BN₂O₂ | [4] |
| Molecular Weight | 188.0 g/mol | [4] |
| Appearance | Beige powder | [4] |
| Purity | Typically ≥96% (by NMR) | [4] |
| Storage Conditions | Store at 0-8°C under an inert atmosphere | [4][5] |
Boronic acids can be susceptible to dehydration, forming cyclic anhydrides (boroxines), and to protodeboronation under certain conditions, particularly at higher temperatures.[7] Therefore, storage in a cool, dry, and inert environment is essential to maintain its reactivity and integrity.
Caption: Generalized workflow for a Suzuki-Miyaura cross-coupling experiment.
Representative Experimental Protocol
This protocol describes a general procedure for the coupling of [4-(1H-Pyrazol-5-yl)phenyl]boronic acid with a generic aryl bromide.
Materials:
-
[4-(1H-Pyrazol-5-yl)phenyl]boronic acid (1.1 equivalents)
-
Aryl Bromide (1.0 equivalent)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)
-
Potassium Carbonate (K₂CO₃) or Phosphate (K₃PO₄) (2.5 equivalents)
-
1,4-Dioxane and Water (4:1 v/v)
Procedure:
-
Vessel Preparation: To a flame-dried Schlenk tube, add the aryl bromide (0.1 mmol, 1.0 eq.), [4-(1H-Pyrazol-5-yl)phenyl]boronic acid (0.11 mmol, 1.1 eq.), Pd(PPh₃)₄ (0.005 mmol, 5 mol%), and the base (0.25 mmol, 2.5 eq.).
-
Solvent Addition: Add 2 mL of the 1,4-dioxane/water (4:1) solvent mixture.
-
Degassing: Seal the tube and purge with argon or nitrogen for 10-15 minutes to ensure an inert atmosphere. This step is critical to prevent the oxidation and deactivation of the Pd(0) catalyst.
-
Reaction: Place the reaction vessel in a preheated oil bath at 90 °C. Stir for 6-12 hours.
-
Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Aqueous Work-up: After completion, cool the reaction to room temperature. Dilute with 10 mL of water and extract with ethyl acetate (3 x 10 mL). The aqueous wash removes the inorganic base and salts.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by silica gel column chromatography to yield the desired product.
Applications in Drug Discovery
The pyrazole-phenyl scaffold is a cornerstone in the design of kinase inhibitors, a major class of cancer therapeutics. Kinases are enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many cancers. The pyrazole ring can form key hydrogen bonds within the ATP-binding pocket of kinases, while the appended phenyl group can be functionalized to achieve selectivity and potency. [1] [4-(1H-Pyrazol-5-yl)phenyl]boronic acid provides a direct route to install this valuable pharmacophore. By coupling it with various halogenated heterocycles, researchers can rapidly generate libraries of novel compounds for high-throughput screening against panels of kinases or other biological targets.
Caption: Conceptual workflow for using the title compound in drug discovery.
Beyond oncology, the pyrazole motif is found in drugs for treating inflammation, infection, and neurological disorders, making this building block relevant across multiple therapeutic areas. [1][2]Its application also extends to sensor technology, where the boronic acid can reversibly bind to diols like sugars, and the pyrazole can be part of a signaling or fluorescent reporting system. [4]
Conclusion
[4-(1H-Pyrazol-5-yl)phenyl]boronic acid (CAS 1226849-25-7) is a high-value chemical reagent that bridges the worlds of classic organic synthesis and modern drug discovery. Its primary role as a substrate in Suzuki-Miyaura cross-coupling reactions provides a robust and efficient method for incorporating the medicinally significant pyrazole-phenyl scaffold into complex molecules. For researchers in pharmaceuticals, agrochemicals, and materials science, a thorough understanding of its properties, handling, and reaction protocols is essential for leveraging its full synthetic potential to innovate and accelerate the development of new chemical entities.
References
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[4-(1H-Pyrazol-5-yl)phenyl]boronic acid - Chem-Impex.
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4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole - PubChem.
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Structural Requirements of 1-(2-Pyridinyl)-5-pyrazolones for Disproportionation of Boronic Acids - National Institutes of Health (NIH).
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4-Pyrazol-1-yl-phenylboronic acid - Chem-Impex.
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(4-((1H-Pyrazol-1-yl)sulfonyl)phenyl)boronic acid - BLDpharm.
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[4-(1H-pyrazol-5-yl)phenyl]boronic acid - Sigma-Aldrich.
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Welcome To Hyma Synthesis Pvt. Ltd.
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(4-(1-Methyl-1H-pyrazol-5-yl)phenyl)boronic acid - BLDpharm.
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Suzuki‐Miyaura coupling of 4H‐Indazol‐4‐ones/Pyrazoles with aryl... - ResearchGate.
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(4-(1H-Pyrazol-1-yl)phenyl)boronic acid - PubChem.
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Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - National Institutes of Health (NIH).
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Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction - Organic & Biomolecular Chemistry (RSC Publishing).
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Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC - PubMed Central.
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Suzuki–Miyaura Cross-Coupling of N-Acylpyrroles and Pyrazoles: Planar, Electronically Activated Amides in Catalytic N–C Cleavage | Organic Letters - ACS Publications.
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Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PubMed Central.
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Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies - MDPI.
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The Chemistry of Pyrazole Boronic Acids: Applications and Sourcing.
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(3-(1-Allyl-1H-pyrazol-4-yl)phenyl)boronic acid - Hoffman Fine Chemicals.
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Pyrazole: an emerging privileged scaffold in drug discovery - PMC - PubMed Central.
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(3-(1-Methyl-1H-pyrazol-3-yl)phenyl)boronic acid - BLD Pharm.
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A-Z Guide to the Synthesis of [4-(1H-Pyrazol-5-YL)phenyl]boronic acid: Pathways, Protocols, and Mechanistic Insights
For Immediate Release
A comprehensive technical guide for researchers, scientists, and drug development professionals detailing the primary synthetic pathways for [4-(1H-Pyrazol-5-YL)phenyl]boronic acid, a critical building block in modern medicinal chemistry. This document provides in-depth analysis, step-by-step protocols, and expert insights into the strategic synthesis of this valuable compound.
Introduction: The Strategic Importance of Pyrazolylphenylboronic Acids
The fusion of a pyrazole ring and a phenylboronic acid moiety creates a molecular scaffold of significant interest in drug discovery and development. [4-(1H-Pyrazol-5-YL)phenyl]boronic acid is a versatile intermediate, primarily utilized in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds with high precision.[1][2][3][4] The pyrazole motif is a well-established pharmacophore found in numerous therapeutic agents, valued for its ability to engage in hydrogen bonding and other key interactions with biological targets.[5] Consequently, efficient and scalable access to high-purity [4-(1H-Pyrazol-5-YL)phenyl]boronic acid is a critical objective for medicinal chemists aiming to accelerate the synthesis of novel drug candidates.[1][2]
Retrosynthetic Analysis: Devising the Synthetic Strategy
A logical retrosynthetic disconnection of the target molecule reveals two primary strategic approaches. The choice between these pathways often depends on the availability of starting materials, desired substitution patterns on the pyrazole ring, and scalability considerations.
-
Pathway A (Pyrazole First): This strategy involves the initial formation of a phenylpyrazole intermediate, followed by the introduction of the boronic acid group. This is often achieved by borylation of a halogenated precursor.
-
Pathway B (Boronate First): This approach begins with a functionalized phenylboronic acid derivative, onto which the pyrazole ring is constructed, typically through a condensation reaction.
Caption: Retrosynthetic analysis of [4-(1H-Pyrazol-5-YL)phenyl]boronic acid.
Synthetic Pathway A: Borylation of a Phenylpyrazole Precursor
This is a robust and frequently employed route that builds the core heterocyclic structure first. The key step is the conversion of an aryl halide (typically a bromide or iodide) to the corresponding boronic acid or its pinacol ester derivative.
Mechanism and Rationale
The conversion is most commonly achieved via a Miyaura borylation reaction. This palladium-catalyzed process involves the coupling of a bis(pinacolato)diboron (B₂pin₂) reagent with the aryl halide. The catalytic cycle, similar to the Suzuki coupling, involves oxidative addition of the aryl halide to a Pd(0) catalyst, followed by transmetalation with the diboron reagent and reductive elimination to yield the arylboronate ester and regenerate the catalyst. The use of a pinacol ester provides a stable, crystalline intermediate that is easily purified and can be hydrolyzed to the free boronic acid if required.[3][6]
Experimental Protocol: Two-Step Synthesis
Step 1: Synthesis of 5-(4-Bromophenyl)-1H-pyrazole
-
Reaction Setup: To a solution of 4'-bromoacetophenone (1.0 eq) in a suitable solvent such as ethanol or acetic acid, add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (1.2 eq).
-
Condensation: Heat the mixture to reflux (approx. 80-120 °C) for 2-4 hours. The progress of this Claisen-Schmidt-type condensation can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the formation of the intermediate enaminone.
-
Cyclization: After cooling the reaction mixture, add hydrazine hydrate (1.5 eq) dropwise. An exothermic reaction is expected.
-
Heating: Heat the mixture to reflux for an additional 4-6 hours to drive the cyclization and formation of the pyrazole ring.[7]
-
Work-up: Cool the reaction to room temperature. The product may precipitate. If not, pour the mixture into ice-water and collect the resulting solid by filtration. Wash the solid with cold water and dry under vacuum to yield 5-(4-bromophenyl)-1H-pyrazole.
Step 2: Miyaura Borylation to form the Boronate Ester
-
Reaction Setup: In a flask purged with an inert gas (e.g., Argon), combine 5-(4-bromophenyl)-1H-pyrazole (1.0 eq), bis(pinacolato)diboron (B₂pin₂) (1.1 eq), and a base such as potassium acetate (KOAc) (3.0 eq).[8]
-
Solvent and Catalyst: Add a degassed solvent, typically 1,4-dioxane or DMSO. Add a palladium catalyst, with [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) being a common and effective choice (0.03 eq).[9]
-
Reaction: Heat the mixture to 80-100 °C for 8-16 hours under the inert atmosphere. Monitor the reaction's completion by TLC or LC-MS.
-
Work-up: After cooling, dilute the mixture with a solvent like ethyl acetate and filter through a pad of celite to remove the catalyst. Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the pinacol ester of [4-(1H-Pyrazol-5-YL)phenyl]boronic acid as a stable solid.
Caption: Workflow for the synthesis via the phenylpyrazole borylation route.
Synthetic Pathway B: Pyrazole Formation on a Boronate Precursor
This alternative strategy involves constructing the pyrazole ring onto a pre-existing phenylboronic acid framework. This can be advantageous if various pyrazole analogues are desired from a common boronic acid starting material.
Mechanism and Rationale
The core of this pathway is the Knorr pyrazole synthesis or a related condensation reaction.[10] It begins with a 1,3-dicarbonyl compound (or a synthetic equivalent like an enaminone) which reacts with hydrazine. In this specific case, 4-acetylphenylboronic acid is the starting point. It is first converted into a 1,3-diketone or an enaminone, which then undergoes cyclization with hydrazine to form the pyrazole ring. Protecting the boronic acid group, often as a pinacol ester, is crucial during this process to prevent undesired side reactions under the condensation conditions.
Experimental Protocol: Multi-Step Synthesis
Step 1: Protection and Functionalization of 4-Acetylphenylboronic acid
-
Protection: React 4-acetylphenylboronic acid (1.0 eq) with pinacol (1.1 eq) in a solvent like toluene or dichloromethane with removal of water (e.g., using a Dean-Stark apparatus or molecular sieves) to form 2-(4-acetylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane.
-
Enaminone Formation: Treat the protected acetylphenylboronate (1.0 eq) with N,N-dimethylformamide dimethyl acetal (DMF-DMA) (1.2 eq) in a suitable solvent and heat to reflux, as described in Pathway A, Step 1.
Step 2: Pyrazole Ring Formation
-
Cyclization: To the solution containing the intermediate enaminone, add hydrazine hydrate (1.5 eq).
-
Heating: Heat the reaction mixture to reflux for 4-6 hours until the starting material is consumed (monitored by TLC/LC-MS).
-
Work-up and Purification: Cool the reaction, perform an aqueous work-up, and extract the product with an organic solvent. Purify by column chromatography to yield the desired [4-(1H-Pyrazol-5-YL)phenyl]boronic acid pinacol ester.
Step 3: (Optional) Deprotection to Boronic Acid
-
Hydrolysis: The pinacol ester can be hydrolyzed to the free boronic acid by stirring with an aqueous acid (e.g., HCl) in a solvent mixture like acetone/water, or by transesterification with a different boronic acid scavenger.
Caption: Workflow for the synthesis via pyrazole formation on a boronate precursor.
Comparison of Synthetic Pathways
| Feature | Pathway A (Borylation First) | Pathway B (Pyrazole Formation First) |
| Convergence | More convergent. The two key fragments are prepared separately. | More linear. Modifications are made sequentially on one scaffold. |
| Key Step | Miyaura Borylation / Suzuki Coupling.[11][12][13] | Knorr Pyrazole Synthesis / Condensation.[7][10][14] |
| Starting Materials | Halogenated phenylpyrazoles. | Functionalized phenylboronic acids. |
| Advantages | Robust and well-documented borylation chemistry. Tolerant of many functional groups. | Good for creating a library of pyrazoles from a single boronic acid precursor. |
| Challenges | Availability and synthesis of the initial halogenated phenylpyrazole. | Potential for boronic acid decomposition or side reactions during condensation steps. |
Conclusion and Future Outlook
Both Pathway A and Pathway B represent viable and effective strategies for the synthesis of [4-(1H-Pyrazol-5-YL)phenyl]boronic acid. The choice of route will ultimately be guided by project-specific requirements, including starting material availability, cost, scale, and the need for analogue synthesis. Pathway A, leveraging the power and reliability of palladium-catalyzed borylation, is often preferred for its robustness and high yields. Pathway B offers flexibility in diversifying the pyrazole core late in the synthesis. As demand for sophisticated heterocyclic building blocks continues to grow in the pharmaceutical industry, the optimization and refinement of these synthetic routes will remain an area of active research.
References
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Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
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Structural Requirements of 1-(2-Pyridinyl)-5-pyrazolones for Disproportionation of Boronic Acids. (2021). National Center for Biotechnology Information. Retrieved from [Link]
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Coupling of C-nitro-NH-azoles with arylboronic acids. A route to N-aryl-C-nitroazoles. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
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Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
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Synthesis of Substituted Pyrazoles from Aryl-sydnones. (2022). PubMed. Retrieved from [Link]
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Synthesis of pinacol esters of 1‐alkyl‐1H‐pyrazol‐5‐yl‐ and 1‐alkyl‐1H‐pyrazol‐4‐ylboronic acids. (2019). ResearchGate. Retrieved from [Link]
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Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. (2003). ACS Publications. Retrieved from [Link]
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The Chemistry of Pyrazole Boronic Acids: Applications and Sourcing. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]
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Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2024). YouTube. Retrieved from [Link]
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Suzuki Coupling: A Gateway to Novel Pharmaceuticals with Boronic Acids. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]
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Chemical Intermediates: A Deep Dive into Pyrazole Boronic Acids. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]
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Microwave-Assisted One-Pot Synthesis of Pyrazolone Derivatives under Solvent-Free Conditions. (2013). MDPI. Retrieved from [Link]
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New one-pot synthesis of 4-arylpyrazolo[3,4-b]pyridin-6-ones based on 5-aminopyrazoles and azlactones. (2023). National Center for Biotechnology Information. Retrieved from [Link]
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Design, synthesis and biological evaluation of novel pyrazole-based compounds as potential chemotherapeutic agents. (2023). National Center for Biotechnology Information. Retrieved from [Link]
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Physical and chemical properties of [4-(1H-Pyrazol-5-YL)phenyl]boronic acid
An In-Depth Technical Guide to [4-(1H-Pyrazol-5-YL)phenyl]boronic acid: Properties, Applications, and Experimental Considerations
Abstract: [4-(1H-Pyrazol-5-YL)phenyl]boronic acid is a bifunctional heterocyclic compound that has emerged as a critical building block in modern organic synthesis and medicinal chemistry. Its unique structure, combining the versatile pyrazole moiety with the reactive boronic acid group, makes it an invaluable reagent for creating complex molecules. This guide provides a comprehensive overview of its physicochemical properties, explores its reactivity and synthetic utility, details its key applications in research and development, and offers practical protocols for its handling and use.
Core Physicochemical Properties
[4-(1H-Pyrazol-5-YL)phenyl]boronic acid is a beige powder at room temperature.[1] The molecule's structure is centered around a phenylboronic acid core, with a pyrazole ring attached at the para position. This arrangement provides both a reactive handle for cross-coupling reactions and a key heterocyclic motif prevalent in many bioactive compounds.
Caption: Chemical Structure of [4-(1H-Pyrazol-5-YL)phenyl]boronic acid.
Table 1: Key Physicochemical Identifiers and Properties
| Property | Value | Source |
| IUPAC Name | [4-(1H-Pyrazol-5-yl)phenyl]boronic acid | N/A (Standard Nomenclature) |
| CAS Number | 1226849-25-7 | [1] |
| Molecular Formula | C₉H₉BN₂O₂ | [1] |
| Molecular Weight | 188.0 g/mol | [1] |
| Appearance | Beige powder | [1] |
| Purity | ≥ 96% (by NMR) | [1] |
| Recommended Storage | 0-8°C, under inert atmosphere | [1] |
Chemical Reactivity and Synthetic Utility
The utility of this reagent stems from the distinct reactivity of its two core components: the boronic acid group and the pyrazole ring.
The Boronic Acid Functional Group
The boronic acid moiety is primarily exploited for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[1][2] This reaction is one of the most powerful methods for forming carbon-carbon bonds, allowing for the precise and efficient linkage of the pyrazolylphenyl scaffold to a wide variety of aryl, heteroaryl, or vinyl halides and triflates. The compatibility of this reaction with numerous functional groups makes it a cornerstone of complex molecule synthesis in the pharmaceutical industry.[2]
Furthermore, boronic acids are known for their ability to form reversible covalent complexes with diols.[1][3] This property is the basis for its application in chemical sensors, particularly for the detection of sugars and other biologically relevant polyols.[1]
The Pyrazole Moiety
The pyrazole ring is a privileged scaffold in medicinal chemistry.[2] Its presence in a molecule can confer favorable pharmacokinetic properties, such as improved metabolic stability and target-binding interactions.[2] The nitrogen atoms in the ring can act as hydrogen bond donors and acceptors, facilitating strong and specific binding to biological targets like protein kinases. The "N-H" on the pyrazole ring also presents an additional site for synthetic modification, further increasing the molecular diversity that can be achieved from this single building block.
Key Applications in Research and Development
The unique combination of properties makes [4-(1H-Pyrazol-5-YL)phenyl]boronic acid a highly sought-after compound in several advanced research areas.[4]
-
Drug Development : This compound is a key intermediate in the synthesis of novel pharmaceuticals. It is particularly instrumental in developing targeted cancer therapies, where the pyrazole core can be designed to interact with specific enzyme active sites.[1]
-
Bioconjugation : The boronic acid's ability to react with diols makes it a useful tool for bioconjugation, allowing researchers to link biomolecules to surfaces or other compounds for diagnostic and therapeutic applications.[1]
-
Sensor Technology : Leveraging its affinity for diols, this molecule is being explored for the development of sensors aimed at detecting sugars and other critical biomolecules, which has implications for diagnostics and biochemical monitoring.[1]
-
Materials Science : As a versatile building block, it contributes to the synthesis of advanced organic materials, including polymers and nanomaterials with potential applications in electronics and coatings.[2][5]
Experimental Protocols and Handling
General Handling and Storage
Proper handling and storage are critical to maintain the integrity and reactivity of boronic acids.
Protocol for Safe Handling:
-
Work Area: Handle the compound in a well-ventilated area, preferably within a fume hood, to minimize inhalation of the powder.[6][7]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, nitrile gloves, and safety glasses with side shields.[8]
-
Dispensing: Avoid creating dust when weighing or transferring the material. Use a spatula and handle the powder gently.
-
Cleaning: Clean any spills promptly by sweeping or vacuuming the solid material into a suitable container for disposal. Do not use water to clean up spills, as this can create a slurry that is more difficult to manage.
Storage Causality: Store containers tightly closed at 0-8°C.[1] Boronic acids are susceptible to dehydration at elevated temperatures, which can lead to the formation of cyclic boroxine anhydrides. This process reduces the concentration of the active monomeric acid, potentially impacting reaction stoichiometry and yields. Storing under a dry, inert atmosphere (e.g., argon or nitrogen) is also recommended to prevent oxidation and degradation from atmospheric moisture.[9]
Representative Workflow: Suzuki-Miyaura Cross-Coupling
This protocol outlines a general procedure for using [4-(1H-Pyrazol-5-YL)phenyl]boronic acid in a Suzuki-Miyaura reaction.
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An In-depth Technical Guide to the Solubility of [4-(1H-Pyrazol-5-yl)phenyl]boronic acid in Organic Solvents
Introduction
[4-(1H-Pyrazol-5-yl)phenyl]boronic acid is a versatile heterocyclic boronic acid derivative of significant interest in medicinal chemistry and organic synthesis. Its utility as a building block in Suzuki-Miyaura cross-coupling reactions allows for the construction of complex molecular architectures, making it a valuable reagent in the development of novel pharmaceuticals and advanced materials.[1] The solubility of this compound in organic solvents is a critical parameter that dictates its handling, reactivity, and purification, directly impacting reaction efficiency and the feasibility of various synthetic routes.
This technical guide provides a comprehensive overview of the solubility characteristics of [4-(1H-Pyrazol-5-yl)phenyl]boronic acid. It is intended for researchers, scientists, and drug development professionals, offering insights into the physicochemical principles governing its solubility, methodologies for its determination, and a qualitative assessment of its expected behavior in a range of common organic solvents.
Physicochemical Properties of [4-(1H-Pyrazol-5-yl)phenyl]boronic acid
Understanding the inherent properties of a molecule is fundamental to predicting its solubility. While extensive experimental data for this specific molecule is not publicly available, we can infer its characteristics from its structure and data on analogous compounds.
| Property | Value/Information | Source |
| Molecular Formula | C₉H₉BN₂O₂ | [1] |
| Molecular Weight | 188.0 g/mol | [1] |
| Appearance | Beige powder | [1] |
| Storage Conditions | 0-8°C | [1] |
The presence of both a polar pyrazole ring and a boronic acid group, capable of hydrogen bonding, combined with a nonpolar phenyl ring, suggests an amphiphilic character. This duality will significantly influence its interaction with various organic solvents.
Factors Influencing the Solubility of Arylboronic Acids
The solubility of arylboronic acids, including [4-(1H-Pyrazol-5-yl)phenyl]boronic acid, is a complex interplay of several factors. A thorough understanding of these factors is crucial for solvent selection in synthesis, purification, and formulation.
Solvent Polarity
The polarity of the solvent plays a pivotal role. Generally, boronic acids exhibit higher solubility in polar organic solvents due to favorable dipole-dipole interactions and hydrogen bonding between the boronic acid's hydroxyl groups and polar solvent molecules.[2] Phenylboronic acid, a parent compound, is soluble in most polar organic solvents like diethyl ether and ethanol, but poorly soluble in nonpolar solvents such as hexanes and carbon tetrachloride.[2]
Substituent Effects
The nature and position of substituents on the phenyl ring significantly impact solubility.[3] The pyrazole substituent in [4-(1H-Pyrazol-5-yl)phenyl]boronic acid introduces both polar (N-H group) and aromatic character, which can lead to complex solubility behavior compared to simpler phenylboronic acids.
Temperature
The solubility of solids in liquids is generally temperature-dependent. For most boronic acids, solubility increases with temperature, a principle leveraged in purification by recrystallization.
Dehydration and Boroxine Formation
A significant challenge in handling and determining the solubility of boronic acids is their propensity to undergo intermolecular dehydration to form cyclic anhydrides known as boroxines.[4] This process is often reversible and influenced by the solvent and temperature. The formation of the less polar boroxine can lead to inconsistencies in solubility measurements, as one is essentially dealing with an equilibrium mixture of the acid and its anhydride.[4]
Caption: Equilibrium between a boronic acid and its corresponding boroxine.
Experimental Determination of Solubility
Accurate determination of solubility is essential for process development and optimization. The dynamic (or synthetic) method is a reliable technique for measuring the solubility of boronic acids in organic solvents.[3][5]
Detailed Protocol: Dynamic Solubility Measurement
This method involves visually or instrumentally monitoring the dissolution of a solid in a liquid upon controlled heating.
1. Sample Preparation:
-
Accurately weigh a specific amount of [4-(1H-Pyrazol-5-yl)phenyl]boronic acid and the chosen organic solvent into a jacketed glass vessel to create a biphasic sample of known composition.
2. Heating and Stirring:
-
The sample is heated at a slow, constant rate (e.g., 0.1–0.3 K/min) while being vigorously stirred to ensure homogeneity and maintain equilibrium between the solid and liquid phases.[3]
3. Turbidity Monitoring:
-
The turbidity of the sample is continuously monitored. This can be done visually or, for greater accuracy, using a luminance probe that measures the intensity of a light beam passing through the solution.
4. Equilibrium Temperature Determination:
-
The temperature at which the last solid particles dissolve, resulting in a clear, single-phase solution, is recorded as the equilibrium solubility temperature for that specific composition. This point is often identified by a sharp increase in the measured light intensity.
5. Data Analysis:
-
The experiment is repeated for a range of compositions to construct a solubility curve, typically plotting the mole fraction of the solute against the equilibrium temperature.
Caption: Workflow for the dynamic method of solubility determination.
Expected Solubility Profile of [4-(1H-Pyrazol-5-yl)phenyl]boronic acid
| Solvent Class | Representative Solvents | Expected Solubility | Rationale |
| Ethers | Diethyl ether, Tetrahydrofuran (THF), Dioxane | High | Ethers are polar aprotic solvents that can act as hydrogen bond acceptors, facilitating the dissolution of the boronic acid's hydroxyl groups. Phenylboronic acid shows high solubility in ethers.[5] |
| Ketones | Acetone, 2-Butanone (MEK) | High | Similar to ethers, ketones are polar aprotic solvents that can effectively solvate the boronic acid functional group. Phenylboronic acid exhibits high solubility in ketones.[5] |
| Alcohols | Methanol, Ethanol, Isopropanol | Moderate to High | Alcohols are polar protic solvents capable of both donating and accepting hydrogen bonds. They are generally good solvents for boronic acids. However, the potential for esterification with the boronic acid exists, especially at elevated temperatures. |
| Chlorinated Solvents | Dichloromethane (DCM), Chloroform | Moderate | These solvents have moderate polarity. Phenylboronic acid has moderate solubility in chloroform.[5] The pyrazole moiety may enhance solubility compared to the parent compound. |
| Aromatic Hydrocarbons | Toluene, Xylene | Low to Moderate | The nonpolar aromatic ring of the solvent can interact favorably with the phenyl group of the solute, but the polar boronic acid and pyrazole groups will be poorly solvated, limiting overall solubility. |
| Aliphatic Hydrocarbons | Hexanes, Heptane, Cyclohexane | Very Low | These are nonpolar solvents and are not expected to effectively dissolve the polar functional groups of the molecule. Phenylboronic acid has very low solubility in hydrocarbons.[5] |
| Polar Aprotic Solvents | Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Acetonitrile (ACN) | High | These highly polar solvents are excellent at solvating polar functional groups and are likely to be very good solvents for [4-(1H-Pyrazol-5-yl)phenyl]boronic acid. |
Conclusion
The solubility of [4-(1H-Pyrazol-5-yl)phenyl]boronic acid in organic solvents is governed by a complex interplay of its amphiphilic nature, the polarity of the solvent, and the potential for boroxine formation. While quantitative data requires experimental determination, a qualitative understanding based on physicochemical principles and data from analogous compounds provides a strong foundation for solvent selection in synthetic and pharmaceutical applications. Polar solvents, particularly ethers, ketones, and polar aprotic solvents like DMF and DMSO, are expected to be the most effective at dissolving this compound. A systematic approach to solubility determination, such as the dynamic method, is recommended for obtaining precise data for process optimization and development.
References
A Technical Guide to the Spectroscopic Characterization of [4-(1H-Pyrazol-5-yl)phenyl]boronic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
[4-(1H-Pyrazol-5-yl)phenyl]boronic acid is a bifunctional molecule of significant interest in medicinal chemistry and materials science. Its utility as a building block in Suzuki-Miyaura cross-coupling reactions and its potential for biological interactions, owing to the pyrazole and boronic acid moieties, necessitate a thorough understanding of its structural and electronic properties. This guide provides a comprehensive overview of the expected spectroscopic characteristics of [4-(1H-Pyrazol-5-yl)phenyl]boronic acid, focusing on Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). While experimental data for this specific molecule is not widely published, this document synthesizes information from analogous compounds and foundational spectroscopic principles to offer a robust predictive framework for its characterization.
Introduction: The Significance of [4-(1H-Pyrazol-5-yl)phenyl]boronic acid
The molecular architecture of [4-(1H-Pyrazol-5-yl)phenyl]boronic acid brings together two key functional groups: a pyrazole ring and a phenylboronic acid. The pyrazole moiety is a common scaffold in pharmaceuticals, known for its diverse biological activities. The phenylboronic acid group is a versatile functional handle, most notably for its role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern synthetic chemistry for the formation of carbon-carbon bonds. This unique combination makes the title compound a valuable intermediate in the synthesis of complex organic molecules, including potential therapeutic agents and novel materials.
Accurate and unambiguous characterization of this molecule is paramount for its effective use. Spectroscopic techniques provide the necessary tools to confirm its identity, purity, and structural integrity. This guide will delve into the theoretical underpinnings and practical considerations for acquiring and interpreting NMR, IR, and MS data for [4-(1H-Pyrazol-5-yl)phenyl]boronic acid.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Molecular Skeleton
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. Both ¹H (proton) and ¹³C (carbon-13) NMR will provide critical information about the connectivity and chemical environment of the atoms in [4-(1H-Pyrazol-5-yl)phenyl]boronic acid.
Principles of NMR Spectroscopy
NMR spectroscopy relies on the quantum mechanical property of atomic nuclei with non-zero spin to absorb and re-emit electromagnetic radiation in the presence of a strong magnetic field. The resonance frequency of a nucleus is highly sensitive to its local electronic environment, allowing for the differentiation of atoms within a molecule.
Experimental Protocol: NMR Data Acquisition
A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate interpretation.
Methodology:
-
Sample Preparation: Dissolve approximately 5-10 mg of [4-(1H-Pyrazol-5-yl)phenyl]boronic acid in a suitable deuterated solvent (e.g., DMSO-d₆, Methanol-d₄). DMSO-d₆ is often a good choice for boronic acids due to its ability to solubilize polar compounds and its distinct solvent peak.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for improved spectral resolution and sensitivity.
-
¹H NMR Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum. Key parameters to optimize include the number of scans, relaxation delay, and spectral width.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a greater number of scans will be required compared to ¹H NMR.
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.
The Strategic Importance of the Pyrazole Moiety in Drug Discovery
An In-Depth Technical Guide to [4-(1H-Pyrazol-5-YL)phenyl]boronic acid for Advanced Research
For researchers, medicinal chemists, and professionals in drug development, the selection of key chemical building blocks is a critical decision that influences the trajectory of a project. [4-(1H-Pyrazol-5-YL)phenyl]boronic acid (CAS No: 1226849-25-7) has emerged as a compound of significant interest due to its versatile role in organic synthesis, particularly in the construction of complex molecules for pharmaceutical applications.[1] This guide provides a comprehensive technical overview of this reagent, focusing on its commercial availability, quality assessment, purification strategies, and core applications.
The pyrazole ring is a well-established "privileged scaffold" in medicinal chemistry, known for its presence in numerous bioactive compounds and approved drugs.[2][3] Its unique electronic properties and ability to participate in hydrogen bonding allow it to interact favorably with a wide range of biological targets.[2] When combined with the synthetic versatility of a boronic acid group, the resulting molecule, [4-(1H-Pyrazol-5-YL)phenyl]boronic acid, becomes a powerful tool for creating novel chemical entities. It is particularly valued as an intermediate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, which efficiently forms new carbon-carbon bonds.[1][4]
Commercial Availability and Supplier Landscape
A variety of chemical suppliers offer [4-(1H-Pyrazol-5-YL)phenyl]boronic acid. However, purity, availability, and documentation can vary significantly. For research and development, sourcing high-quality starting materials is paramount to ensure reproducibility and success in subsequent synthetic steps.
| Supplier | CAS Number | Stated Purity | Appearance | Storage Conditions |
| Chem-Impex | 1226849-25-7 | ≥ 96% (NMR) | Beige powder | 0-8°C |
| Sigma-Aldrich (Merck) | 1226849-25-7 | Not specified | Not specified | Not specified |
| BLDpharm | 1487353-57-0* | Not specified | Not specified | Cold-chain transport |
*Note: It is crucial to verify the CAS number. The primary CAS number for the target compound is 1226849-25-7.[1] Isomers such as (4-(1H-Pyrazol-1-yl)phenyl)boronic acid have a different CAS number (891270-35-2).[5][6][7] Always confirm the structure and isomer before procurement.
Quality Control and In-House Verification Workflow
While suppliers provide a Certificate of Analysis (CoA), independent verification is a cornerstone of good laboratory practice. Boronic acids can be prone to dehydration, forming cyclic anhydrides (boroxines), or may contain residual starting materials from their synthesis.
A robust QC workflow is essential for validating a new batch of this reagent.
Caption: A typical workflow for the quality control and verification of commercially supplied boronic acids.
Technical Guide to Purification
Boronic acids can be challenging to purify via standard silica gel chromatography due to their polarity and potential for decomposition on silica.[8] If the procured material does not meet the required purity for a sensitive downstream application, several purification strategies can be employed.
Purification Methodologies: A Comparative Overview
-
Recrystallization : This is often the simplest and most effective method if the compound is a solid with suitable solubility properties. Solvents such as ethyl acetate, benzene, or dichloroethane can be effective.[9] For more polar boronic acids, recrystallization from hot water or hot ethanol may be successful.[10]
-
Acid-Base Extraction : Boronic acids are weakly acidic and can be converted into their corresponding boronate salts with a base. A patented process describes treating the crude boronic acid with a base (e.g., NaOH, K2CO3) to form a water-soluble salt.[11] This allows for washing with an organic solvent to remove non-acidic impurities. The aqueous layer is then acidified to precipitate the purified boronic acid.[11]
-
Diethanolamine Adduct Formation : A highly effective method involves reacting the crude boronic acid with diethanolamine.[8][10] The resulting adduct is often a stable, crystalline solid that can be easily isolated and purified by recrystallization. The pure boronic acid can then be liberated by treating the adduct with an acid.[8]
-
Chromatography : While challenging, chromatographic purification is possible.
-
Reverse-Phase (C18) : Can be effective, but care must be taken during the evaporation of aqueous fractions as some boronic acids can decompose with prolonged heating.[8]
-
Modified Silica Gel : Impregnating silica gel with boric acid has been shown to suppress the over-adsorption and degradation of some boronic esters, facilitating purification.[12]
-
Caption: A decision tree for selecting an appropriate purification strategy for boronic acids.
Core Applications in Drug Development
The primary application of [4-(1H-Pyrazol-5-YL)phenyl]boronic acid is as a precursor in the synthesis of advanced pharmaceutical intermediates.
-
Targeted Cancer Therapies : This building block is instrumental in developing targeted therapies, particularly kinase inhibitors.[1] The Janus kinase (JAK) family of enzymes, which play a central role in cytokine signaling implicated in inflammation and cancer, are key targets.[13] Boron-containing pyrazole compounds have been specifically designed and patented as JAK inhibitors for treating inflammation, autoimmune diseases, and cancer.[13]
-
Bioconjugation and Sensors : Boronic acids are known for their ability to form stable, reversible complexes with diols, a feature leveraged in bioconjugation and sensor technology.[1] This property allows for the linking of biomolecules for diagnostic and therapeutic purposes or for the creation of sensors to detect sugars and other biological molecules.[1]
Safety and Handling
While boronic acids are generally considered to have low toxicity, recent studies have indicated that some derivatives may be mutagenic in the Ames assay.[14] It is therefore prudent to handle all boronic acids, including [4-(1H-Pyrazol-5-YL)phenyl]boronic acid, with appropriate care in a laboratory setting, using personal protective equipment (PPE) to minimize exposure.[14]
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Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC - PubMed Central. [Link]
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1 Structure, Properties, and Preparation Of Boronic Acid Derivatives. Overview of Their Reactions and Applications - Wiley-VCH. [Link]
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A-Z Guide to Purity Analysis of [4-(1H-Pyrazol-5-YL)phenyl]boronic acid: A Technical Guide for Drug Development Professionals
Introduction: The Critical Role of Purity in Drug Development
In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) is not merely a quality metric; it is a cornerstone of safety and efficacy. [4-(1H-Pyrazol-5-YL)phenyl]boronic acid is a versatile building block in medicinal chemistry, frequently employed in Suzuki-Miyaura cross-coupling reactions to synthesize complex molecules, including targeted cancer therapies.[1] The presence of impurities, even in minute quantities, can significantly impact the manufacturing process, stability, and, most importantly, the therapeutic outcome and safety profile of the final drug product.[2][3] This guide provides an in-depth, experience-driven approach to the comprehensive purity analysis of [4-(1H-Pyrazol-5-YL)phenyl]boronic acid, designed for researchers, scientists, and drug development professionals.
Understanding the Impurity Landscape
A robust purity analysis begins with a thorough understanding of potential impurities. These can arise from various sources, including the synthetic route, degradation, and storage. For [4-(1H-Pyrazol-5-YL)phenyl]boronic acid, the impurity profile can be complex due to the reactive nature of the boronic acid moiety.
Potential Process-Related Impurities
The synthesis of [4-(1H-Pyrazol-5-YL)phenyl]boronic acid often involves a Suzuki-Miyaura coupling reaction.[4] This popular carbon-carbon bond-forming reaction, while efficient, can introduce several byproducts.[5] Common impurities stemming from this process include:
-
Homocoupling products: Dimerization of the boronic acid or the coupling partner.[6]
-
Protodeboronation products: Replacement of the boronic acid group with a hydrogen atom.[7]
-
Residual catalysts and reagents: Traces of palladium catalysts, ligands, and bases used in the reaction.[2][5]
-
Starting materials and intermediates: Unreacted precursors from the synthetic pathway.
Degradation-Related Impurities
Boronic acids are susceptible to degradation under various conditions. Understanding these pathways is crucial for developing stability-indicating analytical methods.
-
Oxidative Degradation: Boronic acids can be prone to oxidation, especially at physiological pH.[8] This can lead to the formation of phenolic byproducts.
-
Formation of Boroxines: Dehydration of boronic acids can lead to the formation of cyclic trimers known as boroxines. This process can complicate analysis by mass spectrometry.[9]
-
Hydrolytic Instability: While generally stable, some boronic acid derivatives can undergo hydrolysis, particularly their esters.[10]
The following diagram illustrates the potential sources of impurities in the lifecycle of [4-(1H-Pyrazol-5-YL)phenyl]boronic acid.
Caption: Sources of Impurities.
A Multi-Faceted Analytical Approach for Purity Determination
No single analytical technique can provide a complete picture of the purity of [4-(1H-Pyrazol-5-YL)phenyl]boronic acid. A well-designed analytical strategy employs a combination of chromatographic and spectroscopic methods to identify and quantify all potential impurities.
Chromatographic Methods: The Workhorse of Purity Analysis
High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) are indispensable tools for separating and quantifying impurities.[11][12]
Method Development Considerations
The inherent reactivity of boronic acids presents unique challenges in HPLC method development.
-
Column Selection: Reversed-phase C18 columns are commonly used.[13][14] Columns with low silanol activity are preferred to minimize on-column degradation.[15]
-
Mobile Phase: A mobile phase of acetonitrile and water with a modifier like formic or phosphoric acid is a good starting point.[15] For mass spectrometry compatibility, formic acid is preferred.[15]
-
Detection: UV detection is standard for aromatic compounds like [4-(1H-Pyrazol-5-YL)phenyl]boronic acid. For impurities lacking a chromophore, or for higher sensitivity, mass spectrometry (MS) detection is essential.[16]
A Validated UHPLC-MS Method for High-Throughput Analysis
For routine purity testing and reaction monitoring, a rapid and sensitive UHPLC-MS method is highly desirable.[13][14]
Table 1: UHPLC-MS Method Parameters
| Parameter | Condition | Rationale |
| Column | Acquity BEH C18, 1.7 µm, 2.1 x 50 mm | Provides excellent separation efficiency for complex mixtures.[13][14] |
| Mobile Phase A | 10 mM Ammonium Acetate in Water | Buffers the mobile phase and is compatible with MS detection.[13][14] |
| Mobile Phase B | Acetonitrile | Common organic modifier for reversed-phase chromatography. |
| Gradient | 5% to 95% B over 5 minutes | Allows for the elution of a wide range of polar and non-polar impurities. |
| Flow Rate | 0.4 mL/min | Optimal for the column dimensions. |
| Column Temperature | 40 °C | Improves peak shape and reduces viscosity. |
| Injection Volume | 1 µL | Minimizes band broadening. |
| MS Detector | Tandem Quadrupole Mass Spectrometer | Offers high sensitivity and selectivity for impurity identification and quantification.[16] |
| Ionization Mode | Electrospray Ionization (ESI), Negative | Boronic acids often show good response in negative ion mode.[16] |
Experimental Protocol: UHPLC-MS Analysis
-
Sample Preparation: Dissolve an accurately weighed amount of [4-(1H-Pyrazol-5-YL)phenyl]boronic acid in a suitable diluent (e.g., acetonitrile/water) to a final concentration of 1 mg/mL.
-
Standard Preparation: Prepare a standard solution of the reference material at the same concentration.
-
System Suitability: Inject the standard solution five times to ensure the system is performing adequately (e.g., %RSD of peak area < 2.0%).
-
Analysis: Inject the sample solution and acquire data.
-
Data Processing: Integrate all peaks and calculate the percentage of each impurity relative to the main peak area.
The following diagram outlines the general workflow for purity analysis using UHPLC-MS.
Caption: UHPLC-MS Purity Analysis Workflow.
Spectroscopic Methods: Unveiling the Molecular Structure
Spectroscopic techniques provide crucial information for the identification and structural elucidation of impurities.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is a powerful tool for the structural characterization of organic molecules and can be used for both qualitative and quantitative analysis of impurities.[17]
-
¹H NMR: Provides information about the number and types of protons in the molecule, allowing for the identification of structural isomers and other impurities.
-
¹¹B NMR: Is particularly useful for studying boronic acids and their derivatives.[18][19] The chemical shift of the boron atom can distinguish between the sp²-hybridized boronic acid and the sp³-hybridized boronate esters or complexes.[18]
-
¹³C NMR: Complements ¹H NMR by providing information about the carbon skeleton of the molecule.
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve approximately 10-20 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d₆).
-
Data Acquisition: Acquire ¹H, ¹³C, and ¹¹B NMR spectra on a high-field NMR spectrometer.
-
Spectral Interpretation: Analyze the chemical shifts, coupling constants, and integration values to identify the main component and any impurities present.
Mass Spectrometry (MS)
As mentioned earlier, MS is a highly sensitive detection method that is often coupled with a chromatographic separation technique. High-resolution mass spectrometry (HRMS) can provide accurate mass measurements, which are invaluable for determining the elemental composition of unknown impurities.
Forced Degradation Studies: Predicting Stability
Forced degradation studies are essential for identifying potential degradation products that may form under various stress conditions, such as heat, light, humidity, acid/base hydrolysis, and oxidation.[20][21] These studies help to develop stability-indicating analytical methods and to understand the intrinsic stability of the drug substance.[21]
Table 2: Typical Forced Degradation Conditions
| Stress Condition | Typical Parameters | Potential Degradants |
| Acid Hydrolysis | 0.1 M HCl, 60 °C, 24 h | Hydrolysis of amide or ester groups (if present) |
| Base Hydrolysis | 0.1 M NaOH, 60 °C, 24 h | Hydrolysis of amide or ester groups (if present) |
| Oxidation | 3% H₂O₂, room temperature, 24 h | Oxidation of the boronic acid, formation of phenols |
| Thermal | 80 °C, 75% RH, 7 days | Dehydration to form boroxines, other thermal decomposition products |
| Photostability | ICH Q1B conditions | Photodegradation products |
Experimental Protocol: Forced Degradation Study
-
Sample Preparation: Prepare solutions of [4-(1H-Pyrazol-5-YL)phenyl]boronic acid at a concentration of 1 mg/mL in the respective stress media.
-
Stress Application: Expose the samples to the conditions outlined in Table 2.
-
Analysis: Analyze the stressed samples by the validated UHPLC-MS method at appropriate time points.
-
Mass Balance: Compare the amount of the main peak remaining and the amount of degradation products formed to ensure that all major degradants have been accounted for.
Regulatory Considerations and Acceptance Criteria
The purity of an API is subject to stringent regulatory guidelines. The International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) provides guidance on the reporting, identification, and qualification of impurities in new drug substances (ICH Q3A).[22]
-
Reporting Threshold: Impurities present at a level above 0.05% should be reported.
-
Identification Threshold: Impurities present at a level above 0.10% or a daily intake of >1.0 mg (whichever is lower) should be identified.
-
Qualification Threshold: Impurities present at a level above 0.15% or a daily intake of >1.0 mg (whichever is lower) should be qualified, meaning their biological safety has been established.[22]
Conclusion: A Commitment to Quality and Safety
The purity analysis of [4-(1H-Pyrazol-5-YL)phenyl]boronic acid is a multifaceted endeavor that requires a deep understanding of its chemistry, potential impurities, and the application of a suite of advanced analytical techniques. By implementing the comprehensive, science-driven approach outlined in this guide, researchers and drug development professionals can ensure the quality, safety, and efficacy of their final drug products. This commitment to scientific integrity is paramount in our shared mission to advance human health.
References
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Pandiyan, P. J., Appadurai, R., & Ramesh, S. (2013). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Analytical Methods, 5(13), 3274-3280. [Link]
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Waters Corporation. (n.d.). High Sensitivity Analysis of Potential Mutagenic Boronic Acids Using Xevo™ TQ Absolute Tandem Quadrupole Mass Spectrometer with an ACQUITY™ Premier System. [Link]
-
L-A. T. (2011). Facile Analysis and Sequencing of Linear and Branched Peptide Boronic Acids by MALDI Mass Spectrometry. Analytical Chemistry, 83(9), 3467–3474. [Link]
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C. K. (2010). Analysis of boronic acids by nano liquid chromatography-direct electron ionization mass spectrometry. Journal of Chromatography A, 1217(20), 3444-3449. [Link]
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Pandiyan, P. J., Appadurai, R., & Ramesh, S. (2013). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. RSC Publishing. [Link]
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Waters Corporation. (n.d.). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Importance of Purity: Selecting the Right Boronic Acid for Suzuki Coupling. [Link]
-
SIELC Technologies. (n.d.). Separation of Boronic acid, (4-formylphenyl)- on Newcrom R1 HPLC column. [Link]
-
Kumar, A. (2015). Development of an on-line high-performance liquid chromatography method for the rapid detection of boronic acids in complex mixtures. Journal of Chromatography A, 1379, 79-86. [Link]
-
Waters Corporation. (n.d.). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. [Link]
-
ResearchGate. (n.d.). The Generality of Impurity-Controlled Suzuki-Miyaura Coupling Reaction, Effect of Aryl Iodides. [Link]
-
Duval, F., Wardani, P. A., Zuilhof, H., & van Beek, T. A. (2015). Selective on-line detection of boronic acids and derivatives in high-performance liquid chromatography eluates by post-column reaction with alizarin. Journal of Chromatography A, 1417, 57-63. [Link]
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YouTube. (2024, September 7). Suzuki Coupling I Common Byproducts in Suzuki Coupling. [Link]
-
Chem-Impex. (n.d.). [4-(1H-Pyrazol-5-yl)phenyl]boronic acid. [Link]
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ResearchGate. (n.d.). Impurities formed during the Suzuki−Miyaura coupling between 3 and 4. [Link]
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BfArM. (2023, March 1). Guideline on Impurities in new Active Pharmaceutical Ingredients. [Link]
-
PubMed. (2012, March 16). Strategies for the analysis of highly reactive pinacolboronate esters. [Link]
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W.R. Grace. (2025, February 6). Control API Impurities to Achieve Therapeutic Safety and Efficacy for Patients. [Link]
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Journal of Organic Chemistry. (2022, November 1). 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemistry of Pyrazole Boronic Acids: Applications and Sourcing. [Link]
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PubMed. (2022, November 18). 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations. [Link]
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STEMart. (n.d.). Forced Degradation Studies. [Link]
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Morressier. (2013, September 12). Boronic acids as agents of their own destruction: Experimental and computational studies of protodeboronation provide a predictive model. [Link]
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PubMed. (2021, March 9). Boronic acid with high oxidative stability and utility in biological contexts. [Link]
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MedCrave online. (2016, December 14). Forced Degradation Studies. [Link]
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Veeprho. (2020, December 23). Use of NMR in Impurity Profiling for Pharmaceutical Products. [Link]
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Introduction: The Synthetic Value and Inherent Challenges of a Key Building Block
An In-depth Technical Guide to the Storage and Stability of [4-(1H-Pyrazol-5-YL)phenyl]boronic acid
[4-(1H-Pyrazol-5-YL)phenyl]boronic acid is a versatile reagent of significant interest to researchers in medicinal chemistry and materials science.[1][2] Its utility as a key building block in Suzuki-Miyaura cross-coupling reactions enables the synthesis of complex molecules, including targeted cancer therapies and novel organic materials.[1] The pyrazole moiety, in particular, offers a unique scaffold for developing compounds with specific biological activities.[1][2] However, like many boronic acids, its utility is intrinsically linked to its chemical stability. The boron center is susceptible to several degradation pathways that can compromise sample purity, reduce reaction yields, and lead to irreproducible results.[3][4] This guide provides a comprehensive overview of the factors governing the stability of [4-(1H-Pyrazol-5-YL)phenyl]boronic acid, offering field-proven protocols and best practices for its storage and handling to ensure its integrity from the stockroom to the reaction flask.
Physicochemical Profile
A foundational understanding of the compound's properties is essential for its proper handling.
| Property | Value | Source |
| CAS Number | 1226849-25-7 | [1] |
| Molecular Formula | C₉H₉BN₂O₂ | [1] |
| Molecular Weight | 188.0 g/mol | [1] |
| Appearance | Beige powder | [1] |
| Purity (Typical) | ≥ 96% (NMR) | [1] |
| Recommended Storage | 0-8°C | [1][2] |
Core Stability Concerns: Understanding Boronic Acid Degradation
The chemical reactivity that makes boronic acids valuable in synthesis also renders them inherently unstable under certain conditions. Several degradation pathways can occur, often concurrently, diminishing the compound's purity over time. For phenylboronic acid derivatives, three primary mechanisms are of concern.
Major Degradation Pathways
-
Oxidative Deboronation: The carbon-boron bond is susceptible to cleavage by oxidation.[3] In the presence of atmospheric oxygen or other oxidizing agents, the boronic acid can be converted into the corresponding phenol and boric acid.[5] This process is a significant concern for long-term storage and handling in ambient air.[5] At physiological pH, this oxidation can even occur at rates comparable to that of thiols, highlighting the need for careful handling in biological applications.[3][5]
-
Protodeboronation: This pathway involves the cleavage of the C-B bond and its replacement with a hydrogen atom, converting the boronic acid back to the parent arene. This reaction is often accelerated by factors such as heat, moisture, and the presence of bases or palladium catalysts, which are common in cross-coupling reactions.[3][4]
-
Dehydration to Boroxines: Boronic acids can undergo intermolecular dehydration to form cyclic trimeric anhydrides known as boroxines.[3][6] This process, driven by the removal of water, alters the stoichiometry of the active reagent and can complicate reaction kinetics and reproducibility.[3] While often reversible upon exposure to water, the formation of boroxines is a clear indicator of improper storage in non-anhydrous conditions.
Caption: Primary degradation pathways for aryl boronic acids.
Best Practices for Storage and Handling
To mitigate degradation and preserve the integrity of [4-(1H-Pyrazol-5-YL)phenyl]boronic acid, adherence to strict storage and handling protocols is critical.
| Parameter | Recommendation | Rationale |
| Temperature | Long-term: -20°CShort-term: 2-8°C | Reduces the rate of all degradation pathways, particularly protodeboronation and dehydration.[7] |
| Atmosphere | Store under a dry, inert atmosphere (e.g., Argon or Nitrogen). | Minimizes exposure to oxygen and moisture, preventing oxidative deboronation and hydrolysis.[7][8] |
| Container | Tightly sealed, opaque vials. | Prevents ingress of air and moisture. Opaqueness protects from potential light-induced degradation.[9][10] |
| Handling | Use in a well-ventilated fume hood or glove box. Dispense quickly and reseal container promptly. | Minimizes user exposure and reduces the compound's contact with ambient air and humidity.[8][9] |
| Personal Protective Equipment (PPE) | Safety goggles, chemical-resistant gloves, lab coat. | Ensures operator safety by preventing skin and eye contact.[8][11] |
Experimental Protocol: A Framework for Stability Assessment
A self-validating system requires empirical data. This protocol outlines a workflow to quantitatively assess the stability of [4-(1H-Pyrazol-5-YL)phenyl]boronic acid under defined conditions.
Objective
To determine the degradation profile of solid [4-(1H-Pyrazol-5-YL)phenyl]boronic acid under accelerated and recommended storage conditions over a three-month period.
Methodology
-
Initial Characterization (T=0):
-
Take a baseline sample of the compound as received.
-
Analyze its purity using High-Performance Liquid Chromatography (HPLC) with UV detection. This will serve as the T=0 reference standard.
-
Record the initial appearance of the material.
-
-
Sample Preparation and Storage:
-
Aliquot approximately 5-10 mg of the boronic acid into several appropriately labeled, sealed vials for each storage condition.
-
Condition 1 (Recommended): Place one set of vials in a refrigerator at 2-8°C inside a desiccator containing a drying agent and purged with nitrogen.
-
Condition 2 (Ambient): Place a second set of vials on a lab bench, exposed to ambient temperature (~25°C) and light.
-
Condition 3 (Accelerated): Place a third set in a stability chamber set to 40°C and 75% relative humidity.
-
-
Time-Point Analysis:
-
At designated time points (e.g., 2 weeks, 1 month, 2 months, 3 months), remove one vial from each storage condition.
-
Visually inspect the sample for any changes in color or appearance.
-
Prepare a solution of the sample in a suitable diluent (e.g., acetonitrile/water) at a known concentration.
-
Analyze the sample by HPLC under the same conditions as the T=0 sample.
-
-
Data Analysis:
-
Calculate the purity of each sample by peak area percentage.
-
Compare the purity at each time point to the T=0 reference to quantify the percentage of degradation.
-
Identify any new peaks in the chromatogram, which may correspond to degradation products.
-
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Methodological & Application
Application Notes and Protocols for the Suzuki-Miyaura Coupling of [4-(1H-Pyrazol-5-YL)phenyl]boronic acid
Introduction: The Significance of Biaryl Pyrazoles in Modern Chemistry
The biaryl pyrazole motif is a privileged scaffold in medicinal chemistry and materials science, appearing in numerous compounds with diverse biological activities and functional properties.[1][2] The synthesis of these structures is of paramount importance to researchers in drug development and related fields. The Suzuki-Miyaura cross-coupling reaction stands as one of the most robust and versatile methods for constructing C-C bonds, particularly for creating biaryl systems.[3][4] This application note provides a comprehensive guide to the Suzuki-Miyaura coupling of [4-(1H-Pyrazol-5-YL)phenyl]boronic acid, offering a detailed protocol, mechanistic insights, and practical advice for researchers.
The choice of [4-(1H-Pyrazol-5-YL)phenyl]boronic acid as a coupling partner presents unique challenges and considerations due to the presence of the pyrazole ring. Heteroaromatic boronic acids can be susceptible to protodeboronation, and the nitrogen atoms in the pyrazole ring can potentially coordinate to the palladium catalyst, inhibiting its activity.[5] Therefore, a carefully optimized protocol is crucial for achieving high yields and purity.
Mechanistic Underpinnings of the Suzuki-Miyaura Coupling
A thorough understanding of the reaction mechanism is essential for troubleshooting and optimizing the Suzuki-Miyaura coupling. The catalytic cycle is generally accepted to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.[6][7][8]
-
Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-halide bond of the aryl halide (or pseudohalide), forming a Pd(II) complex.[7] The reactivity of the halide is a critical factor, with the general trend being I > Br > Cl > OTf.[3]
-
Transmetalation: This step involves the transfer of the organic group from the organoboron species to the Pd(II) center. The presence of a base is crucial here; it activates the boronic acid by forming a more nucleophilic boronate species, which facilitates the transmetalation process.[9][10][11][12][13]
-
Reductive Elimination: The two organic moieties on the Pd(II) complex couple and are eliminated from the metal center, forming the desired biaryl product and regenerating the catalytically active Pd(0) species, which can then re-enter the catalytic cycle.[6][7]
Detailed Experimental Protocol
This protocol is a general guideline and may require optimization depending on the specific aryl halide used as the coupling partner.
Reagents and Equipment
-
[4-(1H-Pyrazol-5-YL)phenyl]boronic acid
-
Aryl halide (e.g., aryl bromide or iodide)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), or a pre-catalyst like XPhos Pd G2)
-
Base (e.g., K₂CO₃, K₃PO₄, or Cs₂CO₃)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane, toluene, or DMF/water mixture)
-
Schlenk flask or microwave vial
-
Magnetic stirrer and heating plate or oil bath
-
Inert atmosphere (Argon or Nitrogen)
-
Standard glassware for workup and purification
-
Silica gel for column chromatography
Step-by-Step Procedure
-
Reaction Setup:
-
To a flame-dried Schlenk flask or microwave vial under an inert atmosphere, add [4-(1H-Pyrazol-5-YL)phenyl]boronic acid (1.1-1.5 equivalents), the aryl halide (1.0 equivalent), and the base (2.0-3.0 equivalents).
-
Add the palladium catalyst (1-5 mol%). The choice of catalyst and ligand is crucial, especially for challenging substrates. For heteroaromatic couplings, ligands like XPhos can be beneficial.[14]
-
Scientist's Note: The use of a slight excess of the boronic acid helps to drive the reaction to completion and compensate for any potential protodeboronation.[3]
-
-
Solvent Addition and Degassing:
-
Add the degassed solvent to the flask. A common solvent system is a mixture of an organic solvent and water (e.g., 4:1 dioxane:water), which helps to dissolve the inorganic base.[15]
-
Degas the reaction mixture by bubbling argon or nitrogen through the solution for 10-15 minutes, or by subjecting it to several freeze-pump-thaw cycles. This is critical to prevent oxidation of the Pd(0) catalyst.[16]
-
-
Reaction Execution:
-
Workup:
-
Once the reaction is complete (as indicated by the consumption of the limiting reagent), cool the mixture to room temperature.
-
Dilute the reaction mixture with an organic solvent such as ethyl acetate and water.
-
Separate the organic layer and wash it with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[16]
-
-
Purification:
-
The crude product is typically purified by flash column chromatography on silica gel. The choice of eluent will depend on the polarity of the product. A gradient of ethyl acetate in hexanes is a common starting point.[21][22][23]
-
Recrystallization can also be an effective purification method if the product is a solid.[22]
-
Key Parameters and Optimization
The success of the Suzuki-Miyaura coupling of [4-(1H-Pyrazol-5-YL)phenyl]boronic acid is highly dependent on the careful selection of reaction components. The following table summarizes key parameters and provides guidance for optimization.
| Parameter | Options | Rationale and Considerations |
| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(dppf), Pd₂(dba)₃ with a ligand (e.g., XPhos, SPhos) | The choice of catalyst and ligand is critical for coupling heteroaromatic compounds. Bulky, electron-rich phosphine ligands can promote oxidative addition and reductive elimination, overcoming potential catalyst inhibition by the pyrazole nitrogen.[16] |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃, KF | The base activates the boronic acid for transmetalation. Stronger bases like K₃PO₄ or Cs₂CO₃ are often effective for challenging couplings. The choice can also influence selectivity and reaction rate.[10][13] |
| Solvent | 1,4-Dioxane/H₂O, Toluene/H₂O, DMF/H₂O, THF/H₂O | A polar, aprotic solvent, often with water as a co-solvent, is typically used to dissolve both the organic substrates and the inorganic base.[3] |
| Temperature | 60-110 °C | Higher temperatures are often required to drive the reaction to completion, but can also lead to increased side reactions like protodeboronation. Optimization is key.[3][7] |
| Aryl Halide | Aryl-I, Aryl-Br, Aryl-Cl, Aryl-OTf | The reactivity order is generally I > Br > OTf > Cl. More reactive halides allow for milder reaction conditions. For less reactive chlorides, more active catalyst systems are necessary.[3] |
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | - Inactive catalyst- Insufficiently degassed solvent- Inappropriate base or solvent- Steric hindrance | - Use a fresh batch of catalyst or a more active pre-catalyst.- Ensure thorough degassing of the reaction mixture.- Screen different bases and solvent systems.- For sterically hindered substrates, use a bulkier ligand like XPhos or increase the reaction temperature.[16] |
| Protodeboronation | - Presence of water and high temperature- Acidic protons on the pyrazole ring | - Use anhydrous conditions if possible, or minimize the amount of water.- Use a milder base or lower the reaction temperature.- Consider protecting the N-H of the pyrazole if it proves problematic. |
| Homocoupling of Boronic Acid | - Presence of oxygen | - Ensure the reaction is run under a strictly inert atmosphere.[16] |
| Difficult Purification | - Co-elution of product with starting materials or byproducts | - Try different solvent systems for column chromatography.- Consider recrystallization as an alternative purification method.[21][22] |
Conclusion
The Suzuki-Miyaura coupling of [4-(1H-Pyrazol-5-YL)phenyl]boronic acid is a powerful tool for the synthesis of valuable biaryl pyrazole compounds. By understanding the reaction mechanism and carefully selecting and optimizing the reaction conditions, researchers can overcome the challenges associated with this specific substrate. This application note provides a solid foundation for developing a robust and efficient protocol, enabling the successful synthesis of target molecules for applications in drug discovery and materials science.
References
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
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NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples. [Link]
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Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
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Lima, C. F. R. A. C., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. ChemCatChem. [Link]
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Macharia, J. M., et al. (n.d.). The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. [Link]
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Wikipedia. (n.d.). Suzuki reaction. [Link]
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Braga, A. A. C., et al. (2005). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society. [Link]
-
UBC Library Open Collections. (2025). Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring. [Link]
-
National Institutes of Health. (n.d.). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. [Link]
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AZoM. (2018). Using Benchtop NMR Spectroscopy to Monitor Suzuki Coupling Reactions. [Link]
-
Advion. (n.d.). SUZUKI REACTION MONITORING. [Link]
-
Vapourtec. (2023). Liquid/liquid heterogeneous reaction monitoring: Insights into biphasic Suzuki-Miyaura cross-coupling. [Link]
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Reddit. (2018). Suzuki purification problem. [Link]
-
National Institutes of Health. (n.d.). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. [Link]
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PubMed. (2018). Synthesis of aryl pyrazole via Suzuki coupling reaction, in vitro mushroom tyrosinase enzyme inhibition assay and in silico comparative molecular docking analysis with Kojic acid. [Link]
-
Journal of the American Chemical Society. (2022). An Enantioselective Suzuki–Miyaura Coupling To Form Axially Chiral Biphenols. [Link]
-
PubMed Central. (2022). Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. [Link]
-
Royal Society of Chemistry. (n.d.). Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction. [Link]
-
Common Organic Chemistry. (n.d.). Suzuki Reaction - Palladium Catalyzed Cross Coupling. [Link]
-
PubMed Central. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). [Link]
-
National Institutes of Health. (2019). Synthesis of Biaryls via Decarbonylative Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Carboxylic Acids. [Link]
-
University of California, San Diego. (n.d.). Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. [Link]
-
ResearchGate. (n.d.). Suzuki‐Miyaura coupling of 4H‐Indazol‐4‐ones/Pyrazoles with aryl... [Link]
-
Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? [Link]
-
YouTube. (2011). Masking Boronic Acids for Suzuki Coupling. [Link]
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Application Notes & Protocols: The Strategic Use of [4-(1H-Pyrazol-5-yl)phenyl]boronic Acid in Modern Medicinal Chemistry
Preamble: The Pyrazole Moiety as a Privileged Scaffold
In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in successful therapeutic agents. These are termed "privileged structures" due to their ability to interact with multiple biological targets with high affinity. The pyrazole ring, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a quintessential example of such a scaffold.[1][2][3] Its unique electronic properties and capacity for hydrogen bonding have made it a cornerstone in the design of drugs targeting a vast array of diseases.[4] This guide focuses on a particularly valuable derivative: [4-(1H-Pyrazol-5-yl)phenyl]boronic acid , a versatile building block that has become instrumental in the synthesis of complex pharmaceuticals, most notably protein kinase inhibitors.[5][6][7]
This document serves as a detailed guide for researchers, scientists, and drug development professionals. It moves beyond simple procedural descriptions to explain the underlying scientific rationale for experimental choices, ensuring that the protocols are not just followed, but understood.
Section 1: Core Concepts & Strategic Importance
[4-(1H-Pyrazol-5-yl)phenyl]boronic acid is a bifunctional reagent. The boronic acid group is a key participant in palladium-catalyzed cross-coupling reactions, while the pyrazole-phenyl moiety is a well-established pharmacophore. This duality is its primary strength.
-
The Boronic Acid Handle : This functional group is the reactive center for the Suzuki-Miyaura cross-coupling reaction, one of the most powerful and widely used methods for forming carbon-carbon bonds in organic synthesis.[5][7][8] Its compatibility with a wide range of functional groups and relatively mild reaction conditions make it ideal for the late-stage functionalization of complex molecules.
-
The Pharmacophore Core : The pyrazole ring is a superb bioisostere for other functional groups and can act as both a hydrogen bond donor (via the N-H) and acceptor (via the second nitrogen). When linked to a phenyl ring, it creates a rigid, planar structure that can effectively dock into the active sites of enzymes, particularly the ATP-binding pocket of protein kinases.[4]
Physicochemical Properties
A clear understanding of the reagent's properties is fundamental to its successful application.
| Property | Value | Source |
| CAS Number | 1226849-25-7 | [5] |
| Molecular Formula | C₉H₉BN₂O₂ | [5] |
| Molecular Weight | 188.0 g/mol | [5] |
| Appearance | Beige powder | [5] |
| Storage Conditions | Store at 0-8°C | [5] |
Section 2: Primary Application in Kinase Inhibitor Synthesis
Protein kinases are critical regulators of cellular processes, and their dysregulation is a hallmark of many diseases, especially cancer.[4] The pyrazole scaffold is a key feature in numerous FDA-approved kinase inhibitors, including Ruxolitinib and Crizotinib.[4] [4-(1H-Pyrazol-5-yl)phenyl]boronic acid provides a direct route to incorporate this critical moiety.
Causality of Efficacy: Why this Scaffold Works
The pyrazole-phenyl core effectively mimics the adenine region of ATP. The N-H group of the pyrazole often forms a crucial hydrogen bond with the "hinge region" of the kinase, a short sequence of amino acids that connects the N- and C-lobes of the enzyme. This interaction is a primary anchor for many potent kinase inhibitors. The attached phenyl ring provides a vector for further substitution, allowing chemists to target other nearby pockets to enhance potency and selectivity.
Section 3: Experimental Protocols
The following protocols are designed to be self-validating, with explanations for each critical step. The Suzuki-Miyaura reaction is the cornerstone of this reagent's utility.
Protocol 1: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
Objective: To couple [4-(1H-Pyrazol-5-yl)phenyl]boronic acid with an aryl or heteroaryl halide to form a biaryl product.
Rationale: This reaction relies on a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states. The base is crucial for the transmetalation step, where the organic group is transferred from boron to palladium. The choice of ligand stabilizes the palladium catalyst and facilitates the reaction, while the solvent system ensures all components are in solution.[9] Unprotected N-H groups on heterocycles like pyrazole can sometimes inhibit the catalyst; therefore, careful selection of catalyst and conditions is important for success.[10]
Materials & Reagents:
-
[4-(1H-Pyrazol-5-yl)phenyl]boronic acid (1.1 - 1.5 equivalents)
-
Aryl/Heteroaryl Halide (e.g., bromide or iodide) (1.0 equivalent)
-
Palladium Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2-5 mol%) or XPhos Pd G2 (1-2.5 mol%)[11][12]
-
Base: Sodium carbonate (Na₂CO₃) or Potassium carbonate (K₂CO₃) (2.0 - 2.5 equivalents)[9]
-
Solvent: 1,4-Dioxane and Water (4:1 or 5:1 ratio)[13]
-
Inert gas supply (Nitrogen or Argon)
-
Schlenk flask or reaction vial with a magnetic stir bar
-
Heating mantle or oil bath with temperature control
Step-by-Step Methodology:
-
Reaction Setup (Inert Atmosphere is Key):
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl halide (1.0 eq.), [4-(1H-Pyrazol-5-yl)phenyl]boronic acid (1.2 eq.), the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and the base (e.g., Na₂CO₃, 2.5 eq.).
-
Causality Insight: An inert atmosphere is critical to prevent the oxidation and deactivation of the Pd(0) catalyst, which is sensitive to oxygen, especially at elevated temperatures.
-
-
Solvent Addition:
-
Add the degassed solvent system (e.g., 1,4-dioxane:H₂O 4:1) via syringe. The reaction mixture should be stirred to ensure homogeneity.
-
Causality Insight: Degassing the solvent (by sparging with an inert gas or freeze-pump-thaw cycles) removes dissolved oxygen, further protecting the catalyst. Water is essential for dissolving the inorganic base and facilitating the transmetalation step.
-
-
Reaction Execution:
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.[13]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aryl halide is consumed (typically 4-12 hours).
-
-
Work-up Procedure:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer. Wash it sequentially with water and brine to remove the inorganic base and residual solvent.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
-
Purification:
-
The resulting crude solid is typically purified by flash column chromatography on silica gel using an appropriate solvent gradient (e.g., hexanes/ethyl acetate or dichloromethane/methanol) to yield the pure coupled product.
-
Self-Validation & Troubleshooting:
-
Low Yield/No Reaction:
-
Catalyst Deactivation: Ensure the inert atmosphere was maintained and solvents were properly degassed.
-
Ligand Choice: For challenging substrates, especially heteroaryl chlorides, a more active catalyst system like XPhos Pd G2 with a bulky phosphine ligand may be required.[12]
-
Base Ineffectiveness: Consider a stronger base like potassium phosphate (K₃PO₄) if transmetalation is sluggish.[10]
-
-
Side Product Formation (Protodeboronation):
-
This occurs when the boronic acid reacts with water to revert to the parent arene. It can be minimized by using a slight excess of the boronic acid and avoiding unnecessarily long reaction times or high temperatures.
-
Protocol 2: Product Characterization
Objective: To confirm the identity and purity of the synthesized compound.
-
Liquid Chromatography-Mass Spectrometry (LC-MS):
-
Purpose: To quickly confirm the molecular weight of the desired product and assess the reaction conversion.
-
Procedure: Dissolve a small sample of the crude or purified product in a suitable solvent (e.g., methanol or acetonitrile) and inject it into the LC-MS system.
-
Expected Result: A major peak in the chromatogram with a corresponding mass spectrum showing the [M+H]⁺ ion for the target molecule.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Purpose: To confirm the exact structure of the final product.
-
Procedure: Dissolve 5-10 mg of the purified product in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Acquire ¹H and ¹³C NMR spectra.
-
Expected Result: The ¹H NMR spectrum should show characteristic peaks for both the pyrazole-phenyl moiety and the coupled aryl group, with appropriate chemical shifts and coupling constants. The disappearance of the boronic acid protons and the appearance of new aromatic signals will confirm a successful coupling.
-
-
High-Performance Liquid Chromatography (HPLC):
-
Purpose: To determine the purity of the final compound.
-
Procedure: Use a calibrated HPLC system with a suitable column (e.g., C18) and mobile phase.
-
Expected Result: A single major peak, typically with >95% purity, is required for compounds intended for biological screening.
-
Section 4: Concluding Remarks
[4-(1H-Pyrazol-5-yl)phenyl]boronic acid is more than just a chemical reagent; it is a strategic tool in the arsenal of the modern medicinal chemist. Its value lies in the reliable and efficient installation of the pharmacologically validated pyrazole-phenyl scaffold into drug candidates.[4][5] By understanding the principles behind its reactivity, particularly in the Suzuki-Miyaura coupling, researchers can leverage this building block to accelerate the discovery and development of novel therapeutics, especially in the highly competitive field of kinase inhibitors.
References
-
Faria, J. V., et al. (2021). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Frontiers in Pharmacology, 12, 637829. [Link]
-
Krasavin, M., et al. (2018). Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction. Organic & Biomolecular Chemistry, 16(34), 6292-6300. [Link]
-
Shafi, S., et al. (2019). An insight into pyrazole-containing compounds: Synthesis and pharmacological activities. Bioorganic Chemistry, 85, 434-467. [Link]
-
Gomha, S. M., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 23(4), 835. [Link]
-
El-Sayed, N. N. E., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). RSC Advances, 11(3), 1559-1571. [Link]
-
Kumar, V., et al. (2016). Current status of pyrazole and its biological activities. Journal of Global Trends in Pharmaceutical Sciences, 7(3), 3326-3343. [Link]
-
ResearchGate. (n.d.). Suzuki‐Miyaura coupling of 4H‐Indazol‐4‐ones/Pyrazoles with aryl... [Diagram]. Retrieved from [Link]
-
de Lima, T. C. M., et al. (2011). Central pharmacological activity of a new piperazine derivative: 4-(1-Phenyl-1h-pyrazol-4-ylmethyl)-piperazine-1-carboxylic acid ethyl ester. Pharmacology Biochemistry and Behavior, 99(3), 431-438. [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2008). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 130(49), 16514–16520. [Link]
-
Dalmás, D. C., et al. (2016). "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students. Educación Química, 27(2), 129-134. [Link]
-
Kumar, A., et al. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry, 15(22), 2011-2032. [Link]
-
Wang, Y., et al. (2022). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1546-1563. [Link]
-
Stancu, I.-G., et al. (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. International Journal of Molecular Sciences, 24(13), 10989. [Link]
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- 12. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Leveraging [4-(1H-Pyrazol-5-YL)phenyl]boronic acid in Modern Cancer Drug Discovery
Introduction: A Privileged Scaffold for Targeted Oncology
In the landscape of modern oncology, the pursuit of highly specific and potent small molecule inhibitors remains a paramount objective. Within this context, certain chemical motifs have emerged as "privileged scaffolds" due to their inherent ability to interact with a wide array of biological targets with high affinity. [4-(1H-Pyrazol-5-YL)phenyl]boronic acid represents a convergence of two such powerful pharmacophores: the pyrazole ring and the phenylboronic acid moiety.
The pyrazole core is a cornerstone in medicinal chemistry, found in numerous FDA-approved anticancer agents. Its unique electronic properties and ability to act as both a hydrogen bond donor and acceptor allow for versatile interactions within the ATP-binding pockets of various kinases.[1][2] Simultaneously, the boronic acid group has proven its therapeutic value, most notably in the proteasome inhibitor Bortezomib.[3] Its ability to form reversible covalent bonds with serine hydrolases or act as a bioisostere for carboxylic acids provides a unique mechanism for enzyme inhibition.[3]
This technical guide provides an in-depth exploration of the application of [4-(1H-Pyrazol-5-YL)phenyl]boronic acid as a pivotal building block for the synthesis of targeted cancer therapeutics. We will delve into its use in constructing potent inhibitors of key oncogenic drivers, including Cyclin-Dependent Kinase 2 (CDK2) and Aurora Kinases, and discuss its potential in targeting anti-apoptotic pathways governed by Bcl-2. This document is intended for researchers, medicinal chemists, and drug development professionals, offering both high-level strategic insights and detailed, actionable protocols.
Core Application: Suzuki-Miyaura Cross-Coupling for Kinase Inhibitor Synthesis
The primary utility of [4-(1H-Pyrazol-5-YL)phenyl]boronic acid in cancer drug discovery lies in its role as a versatile coupling partner in palladium-catalyzed Suzuki-Miyaura reactions.[4] This reaction is one of the most powerful and widely used methods for constructing C-C bonds, enabling the modular assembly of complex molecular architectures from readily available building blocks. The pyrazole-phenylboronic acid scaffold serves as a foundational element that can be strategically elaborated with other heterocyclic systems to generate potent and selective kinase inhibitors.
Workflow for Developing Novel Kinase Inhibitors
The logical flow from the starting boronic acid to a characterized kinase inhibitor is a multi-step process requiring expertise in organic synthesis, biochemistry, and cell biology.
Caption: General workflow from synthesis to lead compound identification.
Application I: Targeting the Cell Cycle through CDK2 Inhibition
Cyclin-Dependent Kinase 2 (CDK2) is a serine/threonine kinase that plays a critical role in the G1/S phase transition of the cell cycle.[5] Its dysregulation is a common feature in many human cancers, making it an attractive target for therapeutic intervention. The pyrazole scaffold is particularly well-suited for targeting the ATP-binding pocket of CDKs.
Mechanism of Action: CDK2 in Cell Cycle Progression
CDK2, in complex with Cyclin E or Cyclin A, phosphorylates key substrates, most notably the Retinoblastoma protein (Rb). Phosphorylation of Rb leads to the release of the E2F transcription factor, which in turn activates the transcription of genes required for DNA replication, thus committing the cell to enter the S phase. Inhibiting CDK2 can therefore induce cell cycle arrest and apoptosis in cancer cells that are dependent on this pathway.
Caption: Simplified CDK2 signaling pathway in G1/S transition.
Protocol 1: Synthesis of a Pyrazole-based CDK2 Inhibitor Scaffold
This protocol describes a general method for the Suzuki-Miyaura cross-coupling of [4-(1H-Pyrazol-5-YL)phenyl]boronic acid with a suitable chloro-pyrimidine, a common core in many CDK inhibitors.[6]
Materials:
-
[4-(1H-Pyrazol-5-YL)phenyl]boronic acid
-
2,4-dichloro-5-fluoropyrimidine (or other suitable aryl/heteroaryl halide)
-
Palladium(II) acetate (Pd(OAc)2)
-
Triphenylphosphine (PPh3)
-
Sodium Carbonate (Na2CO3)
-
1,4-Dioxane
-
Water (degassed)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask, add [4-(1H-Pyrazol-5-YL)phenyl]boronic acid (1.2 eq), 2,4-dichloro-5-fluoropyrimidine (1.0 eq), and sodium carbonate (2.5 eq).
-
Catalyst Addition: Add Palladium(II) acetate (0.05 eq) and triphenylphosphine (0.1 eq).
-
Solvent Addition: Evacuate and backfill the flask with argon or nitrogen three times. Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v).
-
Reaction: Heat the mixture to reflux (e.g., 90-100 °C) and monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 6-12 hours.
-
Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to yield the desired coupled product.
Note: This protocol provides a scaffold. Subsequent reactions, such as a Buchwald-Hartwig amination at the remaining chloro-position on the pyrimidine, are typically required to complete the synthesis of the final active inhibitor.[6]
Application II: Targeting Mitosis through Aurora Kinase Inhibition
Aurora kinases (A, B, and C) are a family of serine/threonine kinases that are master regulators of mitosis.[7] Their overexpression is frequently observed in various cancers and is often associated with aneuploidy and poor prognosis. The pyrazole scaffold has been successfully employed to develop potent inhibitors of Aurora kinases.
Mechanism of Action: Aurora Kinases in Cell Division
Aurora A is crucial for centrosome maturation and separation and for the assembly of a bipolar spindle. Aurora B is a key component of the chromosomal passenger complex (CPC) and is essential for correct chromosome-microtubule attachments and for the spindle assembly checkpoint. Inhibition of Aurora kinases leads to severe mitotic defects, such as monopolar spindles and cytokinesis failure, ultimately triggering apoptosis.
Caption: Role of Aurora kinases in mitosis and the effect of inhibition.
Application III: Targeting Apoptosis via Bcl-2 Family Proteins
The B-cell lymphoma 2 (Bcl-2) family of proteins are central regulators of the intrinsic apoptotic pathway.[6] Anti-apoptotic members like Bcl-2 itself are often overexpressed in cancer cells, allowing them to evade cell death. Developing small molecules that inhibit these proteins (BH3 mimetics) is a clinically validated strategy. While direct synthesis examples from [4-(1H-Pyrazol-5-YL)phenyl]boronic acid are less common in the literature, the pyrazole scaffold is a key component of some Bcl-2 inhibitors, suggesting the potential for its use in this area.[6]
Mechanism of Action: The Bcl-2 Apoptotic Switch
The balance between pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Mcl-1) proteins determines a cell's fate. Anti-apoptotic proteins sequester pro-apoptotic BH3-only proteins, preventing the activation of Bax and Bak. Inhibitors disrupt this interaction, freeing pro-apoptotic factors to induce mitochondrial outer membrane permeabilization (MOMP), cytochrome c release, and subsequent caspase activation.
Caption: The intrinsic apoptosis pathway regulated by Bcl-2 family proteins.
Experimental Protocols for Compound Evaluation
Protocol 2: In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)
This protocol provides a robust, luminescence-based method to measure the IC50 value of a synthesized compound against a target kinase like CDK2 or Aurora A. The assay quantifies the amount of ADP produced during the kinase reaction.
Materials:
-
Recombinant human kinase (e.g., CDK2/Cyclin A2, Aurora A)
-
Kinase-specific substrate (e.g., Histone H1 for CDK2)
-
ADP-Glo™ Kinase Assay Kit (contains ADP-Glo™ Reagent and Kinase Detection Reagent)
-
Kinase Assay Buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA)
-
ATP
-
Synthesized inhibitor compound
-
White, opaque 384-well assay plates
Procedure:
-
Compound Dilution: Prepare a serial dilution of the inhibitor compound in DMSO, then dilute further in Kinase Assay Buffer.
-
Reaction Setup: In a 384-well plate, add:
-
1 µL of inhibitor dilution (or DMSO for control).
-
2 µL of a mix containing the kinase and substrate in Kinase Assay Buffer.
-
-
Initiate Reaction: Add 2 µL of ATP solution (concentration near the Km for the specific kinase) to all wells to start the reaction.
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
Stop Reaction & Deplete ATP: Add 5 µL of ADP-Glo™ Reagent to each well. Incubate for 40 minutes at room temperature. This terminates the kinase reaction and depletes the remaining ATP.
-
ADP to ATP Conversion & Detection: Add 10 µL of Kinase Detection Reagent to each well. This converts the ADP generated by the kinase into ATP and uses a luciferase/luciferin reaction to generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Measurement: Read the luminescence on a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control. Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter dose-response curve to determine the IC50 value.[8][9]
Protocol 3: Cell Viability Assessment (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Cancer cell line of interest (e.g., HCT-116, MCF-7)
-
Complete cell culture medium
-
Synthesized inhibitor compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well clear flat-bottom plates
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of medium. Incubate overnight to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the synthesized inhibitor. Remove the old media from the wells and add 100 µL of fresh media containing the desired concentrations of the compound. Include vehicle control (e.g., DMSO) wells.
-
Incubation: Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well.
-
Formazan Crystal Formation: Incubate the plate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance from a blank well. Calculate the percentage of cell viability for each treatment group compared to the vehicle control. Plot the percentage of viability against the logarithm of the compound concentration to determine the GI50 or IC50 value.[10]
Quantitative Data Summary
The following table summarizes representative inhibitory activities of pyrazole-based compounds targeting key cancer-related kinases. While not all of these were explicitly synthesized from [4-(1H-Pyrazol-5-YL)phenyl]boronic acid, they represent the therapeutic potential of the core scaffold.
| Compound Class | Target Kinase | IC50 (µM) | Cell Line (for GI50) | GI50/IC50 (µM) | Reference |
| Pyrazole-Thiazolidinone | Aurora A | 0.11 | HCT-116 | 0.37 | [10] |
| Pyrazole-Thiazolidinone | Aurora A | 0.11 | MCF-7 | 0.44 | [10] |
| Pyrazole-Diamine | CDK2 | 0.45 | HepG2 | 13.14 | [1] |
| Pyrazole-Diamine | CDK2 | 0.45 | MCF-7 | 8.03 | [1] |
| Pyrazolo[3,4-b]pyridine | CDK2 | 0.46 | - | - | |
| Pyrazolo[3,4-b]pyridine | CDK9 | 0.80 | HCT-116 | 1.98 | |
| Pyrazole Derivative | Bcl-2 | - | MCF-7 | 3.9 | [6] |
Conclusion and Future Perspectives
[4-(1H-Pyrazol-5-YL)phenyl]boronic acid is a high-value, versatile building block for the synthesis of targeted anticancer agents. Its utility in Suzuki-Miyaura cross-coupling reactions provides a reliable and modular route to novel inhibitors of clinically relevant targets such as CDK2 and Aurora kinases. The protocols and data presented herein serve as a foundational guide for researchers aiming to leverage this privileged scaffold in their drug discovery programs. Future work may focus on exploring this building block for the development of inhibitors against other target classes, such as the Bcl-2 family, and for the creation of dual-target inhibitors to overcome resistance mechanisms. The continued application of this and similar scaffolds will undoubtedly fuel the pipeline of next-generation precision cancer medicines.
References
-
Synthesis and In Vitro Anticancer Activity of Novel 4-Aryl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridines Arrest Cell Cycle and Induce Cell Apoptosis by Inhibiting CDK2 and/or CDK9. (n.d.). MDPI. [Link]
-
A Cell Biologist's Field Guide to Aurora Kinase Inhibitors. (n.d.). PubMed Central (PMC). [Link]
-
Targeting apoptotic pathways in cancer: design, synthesis, and molecular docking studies of 1,3,5-trisubstituted-1H-pyrazole derivatives with Bcl-2 inhibition and DNA damage potential. (n.d.). RSC Publishing. [Link]
-
A new class of anticancer activity with computational studies for a novel bioactive aminophosphonates based on pyrazole moiety. (2023). Nature. [Link]
-
Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. (n.d.). PubMed Central (PMC). [Link]
-
Cyclin Dependent Kinase 2 (CDK2) Inhibitors in Oncology Clinical Trials: A Review. (2025). Journal for ImmunoTherapy of Cancer. [Link]
-
Design, synthesis, anticancer evaluation and docking studies of novel 2-(1-isonicotinoyl-3-phenyl-1H-pyrazol-4-yl)-3-phenylthiazolidin-4-one derivatives as Aurora-A kinase inhibitors. (n.d.). National Institutes of Health (NIH). [Link]
-
Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities. (2022). National Institutes of Health (NIH). [Link]
-
Synthesis, anticancer evaluation of novel hybrid pyrazole-based chalcones, molecular docking, DNA fragmentation, and gene expression: in vitro studies. (2024). PubMed Central (PMC). [Link]
-
Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation. (n.d.). PubMed Central (PMC). [Link]
-
A novel class of pyrazole analogues as aurora kinase A inhibitor: design, synthesis, and anticancer evaluation. (2023). PubMed. [Link]
-
Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study. (n.d.). RSC Publishing. [Link]
-
Organoborane coupling reactions (Suzuki coupling). (n.d.). PubMed Central (PMC). [Link]
-
Suzuki Coupling. (n.d.). Organic Chemistry Portal. [Link]
-
Suzuki‐Miyaura coupling of 4H‐Indazol‐4‐ones/Pyrazoles with aryl... (n.d.). ResearchGate. [Link]
-
Pyrazoles as anticancer agents: Recent advances. (n.d.). SRR Publications. [Link]
-
Aurora Isoform Selectivity: Design and Synthesis of Imidazo[4,5-b]pyridine Derivatives as Highly Selective Inhibitors of Aurora-A Kinase in Cells. (2013). National Institutes of Health (NIH). [Link]
-
(PDF) Recent reports on pyrazole-based bioactive compounds as candidate for anticancer agents. (n.d.). ResearchGate. [Link]
-
Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. (n.d.). PubMed Central (PMC). [Link]
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- 10. mdpi.com [mdpi.com]
Application Notes and Protocols: Bioconjugation Techniques Using [4-(1H-Pyrazol-5-YL)phenyl]boronic acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: Leveraging Boronic Acid Chemistry for Precision Bioconjugation
Bioconjugation, the covalent linking of two molecules, at least one of which is a biomolecule, is a cornerstone of modern biotechnology and pharmaceutical development.[1] These techniques enable the creation of sophisticated constructs such as antibody-drug conjugates (ADCs), targeted imaging agents, and immobilized enzymes. Among the diverse chemical strategies for bioconjugation, the use of boronic acids has gained significant traction due to their unique ability to form reversible covalent bonds with cis-1,2- and -1,3-diols present on many biomolecules, most notably the carbohydrate moieties of glycoproteins.[2][3]
This guide focuses on the application of a specialized boronic acid derivative, [4-(1H-Pyrazol-5-YL)phenyl]boronic acid , in bioconjugation. This compound offers a unique combination of a diol-reactive boronic acid and a pyrazole heterocycle, a scaffold known for its prevalence in pharmacologically active compounds.[4] We will delve into the underlying chemical principles, provide detailed experimental protocols, and offer expert insights to empower researchers in harnessing this versatile reagent for their specific applications.
The Chemistry of Boronate Ester Formation: A Reversible Covalent Interaction
The core of this bioconjugation strategy lies in the reaction between the boronic acid group and a diol on the target biomolecule to form a cyclic boronate ester. This reaction is a Lewis acid-base interaction where the electron-deficient boron atom of the boronic acid interacts with the electron-rich oxygen atoms of the diol.[5]
The equilibrium of this reaction is highly dependent on the pH of the medium.[6] Generally, a slightly alkaline pH (typically 7.5-8.5) favors the formation of the more stable tetrahedral boronate anion, which readily reacts with diols.[7] Conversely, a more acidic environment can lead to the hydrolysis of the boronate ester, reversing the conjugation. This pH-dependent reversibility can be a desirable feature for applications requiring controlled release or dynamic interactions.[5]
dot
Figure 1: Reversible formation of a boronate ester.
The Significance of the Pyrazole Moiety
The presence of the 1H-pyrazol-5-yl substituent on the phenylboronic acid is not merely incidental. Pyrazole and its derivatives are well-established pharmacophores in medicinal chemistry, known to impart a range of desirable biological activities and physicochemical properties.[8][9] While direct studies on the bioconjugation-specific advantages of this exact isomer are emerging, we can infer several potential benefits based on established principles of medicinal and physical organic chemistry:
-
Modulation of Boronic Acid pKa: The electronic properties of the pyrazole ring can influence the acidity of the boronic acid (pKa). Electron-withdrawing or -donating characteristics of the heterocycle can fine-tune the reactivity of the boronic acid at physiological pH, potentially allowing for more efficient conjugation under milder conditions.[6][10]
-
Enhanced Stability of the Boronate Ester: The pyrazole moiety may contribute to the thermodynamic stability of the resulting boronate ester through electronic effects or by participating in non-covalent interactions with the biomolecule in the vicinity of the conjugation site.[1][11]
-
Improved Pharmacokinetics and Targeting: In the context of drug development, the pyrazole scaffold can enhance the pharmacokinetic profile of the resulting bioconjugate, potentially improving its solubility, metabolic stability, and cell permeability.[12] Furthermore, the pyrazole ring itself may participate in interactions with biological targets, contributing to the overall efficacy of the conjugate.
Experimental Protocols
PART 1: General Considerations and Reagent Preparation
1.1. Materials and Reagents:
-
[4-(1H-Pyrazol-5-YL)phenyl]boronic acid (ensure high purity)
-
Target biomolecule (e.g., glycoprotein, antibody) in a suitable buffer (e.g., Phosphate Buffered Saline, PBS)
-
Reaction Buffer: 0.1 M HEPES or 0.1 M Phosphate buffer, pH 8.0-8.5
-
Quenching Solution (optional): 1 M Tris-HCl, pH 7.4
-
Purification System: Size-Exclusion Chromatography (SEC) column (e.g., Sephadex G-25 or equivalent)
-
Characterization Instruments: UV-Vis spectrophotometer, HPLC-MS system
1.2. Buffer Preparation:
It is crucial to use buffers that do not contain competing diols (e.g., Tris-based buffers for the reaction itself, though it can be used for quenching). Amine-free buffers are also recommended to avoid potential side reactions.[6]
Table 1: Recommended Buffers
| Buffer Component | Concentration | pH | Purpose |
| HEPES or Phosphate | 0.1 M | 8.0-8.5 | Reaction Buffer |
| PBS | 1X | 7.4 | Biomolecule Storage & SEC |
| Tris-HCl | 1 M | 7.4 | Quenching (optional) |
PART 2: Protocol for Bioconjugation to a Glycoprotein
This protocol provides a general framework. Optimal conditions, particularly the molar ratio of boronic acid to biomolecule, may need to be determined empirically for each specific application.
2.1. Biomolecule Preparation:
-
If your biomolecule is in a buffer containing interfering substances (e.g., Tris, glycerol), exchange it into the Reaction Buffer using a desalting column or dialysis.
-
Determine the concentration of the biomolecule using a suitable method (e.g., A280 for proteins).
2.2. Bioconjugation Reaction:
-
Dissolve [4-(1H-Pyrazol-5-YL)phenyl]boronic acid in a minimal amount of a compatible organic solvent (e.g., DMSO) before diluting it into the Reaction Buffer. Note: The final concentration of the organic solvent in the reaction mixture should be kept low (typically <5%) to avoid denaturation of the biomolecule.
-
In a microcentrifuge tube, combine the biomolecule solution with the desired molar excess of the [4-(1H-Pyrazol-5-YL)phenyl]boronic acid solution. A starting point is a 10- to 50-fold molar excess of the boronic acid.
-
Incubate the reaction mixture at room temperature for 1-4 hours with gentle mixing. The optimal reaction time may vary.
-
(Optional) To quench the reaction, add a small volume of the Quenching Solution.
dot
Figure 2: General workflow for bioconjugation.
PART 3: Purification of the Bioconjugate
Size-exclusion chromatography (SEC) is a common and effective method for separating the larger bioconjugate from the smaller, unreacted boronic acid and other small molecules.[4][13]
3.1. SEC Protocol:
-
Equilibrate the SEC column (e.g., a pre-packed PD-10 desalting column) with at least 5 column volumes of PBS, pH 7.4.
-
Carefully load the reaction mixture onto the column.
-
Elute the bioconjugate with PBS, pH 7.4.
-
Collect fractions and monitor the absorbance at 280 nm (for proteins) to identify the fractions containing the purified bioconjugate.
-
Pool the fractions containing the bioconjugate.
PART 4: Characterization of the Bioconjugate
It is essential to characterize the final bioconjugate to determine the degree of labeling and confirm its integrity. High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is a powerful technique for this purpose.[14]
4.1. HPLC-MS Analysis:
-
HPLC: Reversed-phase HPLC can be used to separate the unconjugated biomolecule from the bioconjugate. The increased hydrophobicity of the conjugated species often results in a longer retention time.
-
Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) can be used to determine the molecular weight of the bioconjugate. The mass increase corresponds to the number of boronic acid molecules attached to the biomolecule.
Table 2: Expected Mass Shift upon Conjugation
| Reagent | Molecular Weight | Mass Shift per Conjugation |
| [4-(1H-Pyrazol-5-YL)phenyl]boronic acid | ~188 g/mol | +170 Da (loss of 2 H₂O) |
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Conjugation Efficiency | Suboptimal pH; Inactive boronic acid; Steric hindrance on the biomolecule | Ensure the reaction buffer is at pH 8.0-8.5. Use fresh, high-purity boronic acid. Increase the molar excess of the boronic acid. Increase reaction time. |
| Biomolecule Precipitation | High concentration of organic solvent; Biomolecule instability at reaction pH | Minimize the amount of organic solvent used to dissolve the boronic acid. Screen for optimal pH for both conjugation and biomolecule stability. |
| Inconsistent Results | Degradation of boronic acid stock solution | Prepare fresh boronic acid solutions before each use. Store stock solutions at -20°C and protect from light. |
Conclusion
[4-(1H-Pyrazol-5-YL)phenyl]boronic acid is a promising reagent for the bioconjugation of diol-containing biomolecules. Its unique structure, combining the diol-reactivity of boronic acid with the pharmacological relevance of the pyrazole moiety, opens up new avenues for the development of advanced biotherapeutics and diagnostic tools. The protocols and insights provided in this guide are intended to serve as a comprehensive resource for researchers looking to explore the potential of this versatile bioconjugation technique.
References
- BenchChem. (2025). Technical Support Center: Troubleshooting Common Side Reactions with Ethylboronic Acid.
- Bernardini, R., et al. (2009).
- Connect Journals. (n.d.). Author: Tarigoppula Sunitha, Prince Vishal Dixit, Aaliya Naaz, Prashanti Chitrapu, Krishna Chandra Panda, Pramod Bhaskar Kumar, Dipansu Sahu, B.
- MDPI. (2022).
- ResearchGate. (2025).
- RSC Publishing. (2021). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies.
- Sigma-Aldrich. (n.d.). The design of boronic acid spectroscopic reporter compounds by taking advantage of the pK(a)-lowering effect of diol binding: nitrophenol-based color reporters for diols.
- The Royal Society of Chemistry. (2020).
- BenchChem. (2025). Troubleshooting guide for failed isobutylboronic acid reactions.
- BenchChem. (2025).
- NINGBO INNO PHARMCHEM CO., LTD. (n.d.).
- AbOliGo. (n.d.). Bioconjugation Optimization & Troubleshooting | AbOliGo - Expert Tips & Best Practices.
- ACS Publications. (2018).
- Creative Biolabs. (n.d.).
- Faria, J. V., et al. (2017).
- ResearchGate. (n.d.). The relationship among pKa, pH, and binding constants in the interactions between boronic acids and diols—It is not as simple as it appears.
- PMC. (2024).
- GoldBio. (n.d.).
- PMC. (2018).
- LCGC International. (2019).
- Virtual Labs IIT Kharpur. (n.d.).
- Sigma-Aldrich. (n.d.).
- RSC Publishing. (2019).
- ITW Reagents. (n.d.).
- MDPI. (2023). Cell-Surface Glycan Labeling and Sensing.
- Sigma-Aldrich. (n.d.). Glycan Labeling.
- PMC. (2013).
- ResearchGate. (2025).
- RSC Publishing. (2024).
- ResearchGate. (2025). Influence of substituents in the pyrazole pre-ligands on their reaction products with (Phen)Pd(OAc)2.
- Accounts of Chemical Research. (2014). Synthesis and Applications of Boronate Affinity Materials: From Class Selectivity to Biomimetic Specificity.
- Waters Corporation. (2021). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System.
- ResearchGate. (n.d.). Bioorthogonal labeling of glycoproteins is a two-step process. (1)....
- NIH. (2021). Structural Requirements of 1-(2-Pyridinyl)
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Synthesis of Bioactive Heterocycles Utilizing [4-(1H-Pyrazol-5-YL)phenyl]boronic Acid: An Application and Protocol Guide
Introduction: The Pyrazole Moiety as a Cornerstone in Medicinal Chemistry
The pyrazole nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, stands as a "privileged scaffold" in the realm of medicinal chemistry. Its unique structural and electronic properties allow for versatile interactions with various biological targets, leading to a broad spectrum of pharmacological activities.[1][2] Pyrazole-containing compounds have been successfully developed into drugs for a wide range of therapeutic applications, including anti-inflammatory, anticancer, antiviral, and antimicrobial agents.[1][2] The significance of this heterocyclic core is underscored by the number of FDA-approved drugs that feature the pyrazole motif.
The functionalization of the pyrazole ring and its incorporation into more complex molecular architectures is a key strategy in drug discovery. Among the modern synthetic methodologies, the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction has emerged as a powerful tool for the formation of carbon-carbon bonds.[3] This reaction's tolerance of a wide variety of functional groups, coupled with its generally high yields and mild reaction conditions, makes it ideal for the synthesis of complex bioactive molecules.
A crucial building block for introducing the pyrazole pharmacophore via Suzuki-Miyaura coupling is [4-(1H-Pyrazol-5-YL)phenyl]boronic acid. This reagent allows for the direct installation of a phenyl-pyrazole unit onto various heterocyclic and aromatic systems. This application note provides a detailed guide for researchers, scientists, and drug development professionals on the synthesis and application of this versatile building block in the creation of bioactive heterocycles, with a focus on the synthesis of a potent kinase inhibitor scaffold.
Core Reagent: Synthesis of [4-(1H-Pyrazol-5-YL)phenyl]boronic Acid
A reliable supply of the key boronic acid precursor is paramount. While commercially available, an in-house synthesis can be advantageous for cost-effectiveness and scalability. A robust two-step procedure starting from the readily available 4-acetylphenylboronic acid is presented below. This method leverages the formation of an enaminone followed by cyclization with hydrazine.
Protocol 1: Synthesis of [4-(1H-Pyrazol-5-YL)phenyl]boronic Acid
Step 1: Synthesis of 4-(3-(dimethylamino)acryloyl)phenylboronic acid
-
To a stirred solution of 4-acetylphenylboronic acid (1.0 eq) in anhydrous N,N-dimethylformamide (DMF, 5-10 volumes), add N,N-dimethylformamide dimethyl acetal (DMF-DMA, 1.5 eq).
-
Heat the reaction mixture to 80-90 °C and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Adjust the pH to ~6 with 1M HCl.
-
The precipitated solid is collected by filtration, washed with cold water, and dried under vacuum to yield the enaminone intermediate.
Step 2: Synthesis of [4-(1H-Pyrazol-5-YL)phenyl]boronic acid
-
Suspend the 4-(3-(dimethylamino)acryloyl)phenylboronic acid (1.0 eq) in ethanol (5-10 volumes).
-
To this suspension, add hydrazine hydrate (1.2 eq) dropwise at room temperature.
-
Heat the mixture to reflux (approximately 78 °C) and maintain for 3-5 hours. Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
The residue is then triturated with diethyl ether or a mixture of hexane and ethyl acetate to induce precipitation.
-
The solid product is collected by filtration, washed with a small amount of cold diethyl ether, and dried under vacuum.
Characterization Data (Exemplary):
-
Appearance: Off-white to pale yellow solid.
-
¹H NMR (400 MHz, DMSO-d₆): δ 13.0 (br s, 1H, NH), 8.0 (s, 2H, Ar-H), 7.85 (d, J = 8.0 Hz, 2H, Ar-H), 7.70 (d, J = 2.0 Hz, 1H, pyrazole-H), 6.70 (d, J = 2.0 Hz, 1H, pyrazole-H).
-
LC-MS: Purity >95%, [M+H]⁺ corresponding to the expected molecular weight.
Application in Bioactive Heterocycle Synthesis: A Kinase Inhibitor Scaffold
The utility of [4-(1H-Pyrazol-5-YL)phenyl]boronic acid is exemplified in the synthesis of pyrazolyl-phenyl-pyridine derivatives, a scaffold known to exhibit potent inhibitory activity against various protein kinases, which are crucial targets in cancer therapy.[4] The following protocol details the Suzuki-Miyaura coupling of the boronic acid with a substituted bromopyridine.
Protocol 2: Suzuki-Miyaura Coupling for the Synthesis of a Pyrazolyl-Phenyl-Pyridine Derivative
This protocol describes the coupling of [4-(1H-Pyrazol-5-YL)phenyl]boronic acid with 3-bromo-5-(trifluoromethyl)pyridine, a common fragment in kinase inhibitor design.
Materials:
-
[4-(1H-Pyrazol-5-YL)phenyl]boronic acid (1.0 eq)
-
3-bromo-5-(trifluoromethyl)pyridine (1.1 eq)
-
Palladium Catalyst: [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 eq)
-
Base: Potassium Carbonate (K₂CO₃) (2.0 eq)
-
Solvent: 1,4-Dioxane and Water (4:1 v/v)
Procedure:
-
To a clean, dry Schlenk flask, add [4-(1H-Pyrazol-5-YL)phenyl]boronic acid, 3-bromo-5-(trifluoromethyl)pyridine, Pd(dppf)Cl₂, and K₂CO₃.
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Add the degassed 1,4-dioxane/water solvent mixture via syringe.
-
Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-8 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure pyrazolyl-phenyl-pyridine derivative.
Rationale for Experimental Choices:
-
Catalyst: Pd(dppf)Cl₂ is a robust and versatile catalyst for Suzuki-Miyaura couplings, often effective for heteroaryl substrates. The dppf ligand provides a good balance of electron-donating properties and steric bulk to facilitate both oxidative addition and reductive elimination steps of the catalytic cycle.
-
Base: Potassium carbonate is a moderately strong inorganic base that is effective in promoting the transmetalation step by forming the boronate species. It is generally well-tolerated by many functional groups.
-
Solvent System: The mixture of 1,4-dioxane and water is a common choice for Suzuki reactions. Dioxane solubilizes the organic reagents, while water is necessary to dissolve the inorganic base and facilitate the formation of the active boronate species.
Data Presentation: Expected Reaction Outcomes
| Coupling Partner 1 | Coupling Partner 2 | Catalyst | Base | Solvent | Yield (%) |
| [4-(1H-Pyrazol-5-YL)phenyl]boronic acid | 3-bromo-5-(trifluoromethyl)pyridine | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 75-90 |
| [4-(1H-Pyrazol-5-YL)phenyl]boronic acid | 5-bromo-2-chloropyrimidine | Pd(PPh₃)₄ | Na₂CO₃ | DME/H₂O | 70-85 |
| [4-(1H-Pyrazol-5-YL)phenyl]boronic acid | 4-bromoisoquinoline | XPhos Pd G2 | K₃PO₄ | t-BuOH/H₂O | 80-95 |
Note: Yields are representative and can vary based on reaction scale and purity of reagents.
Visualization of Key Processes
Workflow for Bioactive Heterocycle Synthesis
Caption: Workflow from starting materials to a potential drug lead.
Catalytic Cycle of the Suzuki-Miyaura Reaction
Caption: Simplified catalytic cycle of the Suzuki-Miyaura reaction.
Conclusion and Future Perspectives
[4-(1H-Pyrazol-5-YL)phenyl]boronic acid is a highly valuable and versatile building block for the synthesis of bioactive heterocycles. The protocols outlined in this application note provide a solid foundation for its synthesis and its application in Suzuki-Miyaura cross-coupling reactions, particularly in the context of kinase inhibitor discovery. The straightforward nature of these reactions, combined with the biological relevance of the resulting products, makes this an attractive area for further exploration. Future work could involve expanding the scope of coupling partners, developing more sustainable reaction conditions, and exploring the biological activity of the newly synthesized compounds in greater detail.
References
- 1. Design, synthesis, and biological activity of phenyl-pyrazole derivatives as BCR-ABL kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sandmeyer Reaction [organic-chemistry.org]
- 3. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design and synthesis of pyridine-pyrazolopyridine-based inhibitors of protein kinase B/Akt - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Development of Fluorescent Sensors Using [4-(1H-Pyrazol-5-YL)phenyl]boronic Acid
Abstract
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the design, synthesis, and application of fluorescent sensors based on the [4-(1H-Pyrazol-5-YL)phenyl]boronic acid scaffold. Boronic acids are a versatile class of synthetic receptors renowned for their ability to reversibly bind with cis-1,2- and -1,3-diols, a functional group ubiquitous in biologically crucial molecules like saccharides.[1][2][3][4] This guide elucidates the underlying sensing mechanisms, offers detailed step-by-step protocols for sensor synthesis and characterization, and presents methodologies for practical applications, including saccharide detection and live-cell imaging. The content is structured to provide not only procedural instructions but also the scientific rationale behind experimental choices, ensuring both technical accuracy and practical utility.
Introduction: The Rationale for Pyrazolylphenylboronic Acid Sensors
The detection and quantification of carbohydrates and glycoproteins are paramount in diagnostics, drug development, and fundamental biological research.[5] Many diseases, including diabetes and cancer, are associated with altered glycosylation patterns on cell surfaces.[2][6] Fluorescent chemosensors offer a powerful, non-invasive tool for real-time monitoring of these analytes with high sensitivity.[4][7]
Boronic acids, acting as Lewis acids, are exceptional candidates for constructing these sensors.[1][2] Their interaction with diols is a reversible covalent reaction, forming stable five- or six-membered cyclic esters.[3] This binding event can be engineered to produce a measurable change in the fluorescence of a nearby reporter molecule (fluorophore).
The [4-(1H-Pyrazol-5-YL)phenyl]boronic acid moiety is a particularly advantageous scaffold for several reasons:
-
Versatile Synthetic Handle: The pyrazole and phenyl rings offer multiple sites for chemical modification, allowing for the attachment of various fluorophores and tuning of the sensor's properties.[8][9]
-
Modulated Lewis Acidity: The pyrazole group, an electron-rich heterocycle, can influence the Lewis acidity of the boron center. This modulation is critical for optimizing the sensor's binding affinity and operating pH range, which is crucial for applications in physiological media (pH ~7.4).
-
Structural Rigidity: The phenyl linker provides a semi-rigid spacer between the recognition unit (boronic acid) and the signaling unit (fluorophore), facilitating predictable and efficient signal transduction.
This guide will walk you through the necessary steps to harness these properties for the development of novel fluorescent sensors.
The Sensing Mechanism: From Diol Binding to Photon Emission
The functionality of a boronic acid-based fluorescent sensor hinges on the efficient translation of a molecular recognition event into an optical signal. The binding of a diol-containing analyte to the boronic acid group induces a change in the electronic and structural properties of the sensor molecule, which in turn modulates the fluorescence output.
The primary equilibrium involved is the transition of the boron atom from a neutral, sp²-hybridized trigonal planar state to an anionic, sp³-hybridized tetrahedral boronate ester upon diol binding.[5]
Caption: Boronic acid sensor equilibrium between the unbound (trigonal) and diol-bound (tetrahedral) states.
Several photophysical mechanisms can be exploited for signal transduction:
-
Photoinduced Electron Transfer (PET): In many designs, the nitrogen atom of an adjacent amine or heterocycle (like pyrazole) can quench the fluorophore's excited state via PET. Upon binding a diol, the boron center becomes more electron-rich and tetrahedral, which can inhibit the PET process and "turn on" fluorescence.[5]
-
Intramolecular Charge Transfer (ICT): The diol binding event can alter the electron-donating or -withdrawing properties of the boronic acid group, modifying the ICT character of the fluorophore and causing a shift in the emission wavelength (a ratiometric response).
-
Aggregation-Induced Emission (AIE): Some sensors are designed to be water-soluble and non-emissive as monomers but become highly fluorescent upon analyte-induced aggregation.[10][11]
The choice of mechanism and fluorophore is critical and depends entirely on the intended application, such as the desired wavelength, sensitivity, and response time.
Synthesis and Characterization Protocols
Protocol 1: Synthesis of a [4-(1H-Pyrazol-5-YL)phenyl]boronic Acid-Coumarin Sensor
This protocol describes a representative synthesis of a fluorescent sensor by coupling the boronic acid moiety to a coumarin fluorophore via an amide linkage. This is a generalized procedure that can be adapted.
Rationale: Amide coupling is a robust and widely used reaction in bioconjugation and sensor synthesis due to its high yield and the stability of the resulting bond.[8] Coumarin is chosen as the fluorophore for its high quantum yield, photostability, and environmentally sensitive fluorescence, which is ideal for sensing applications.[12]
Sources
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- 4. Biosensors with Boronic Acid-Based Materials as the Recognition Elements and Signal Labels - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecular Boronic Acid-Based Saccharide Sensors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Boronic acids for fluorescence imaging of carbohydrates - Chemical Communications (RSC Publishing) DOI:10.1039/C5CC08633G [pubs.rsc.org]
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- 12. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of [4-(1H-Pyrazol-5-YL)phenyl]boronic acid
Introduction: The Strategic Importance of Pyrazole-Containing Biaryl Scaffolds in Modern Drug Discovery
The biaryl structural motif is a cornerstone in medicinal chemistry, providing a rigid scaffold that can effectively orient functional groups for optimal interaction with biological targets. When one of the aryl rings is a pyrazole, a five-membered nitrogen-containing heterocycle, the resulting molecule often exhibits a unique combination of physicochemical properties and biological activities. Pyrazole-containing compounds are found in a wide array of approved drugs, demonstrating efficacy as anticancer, anti-inflammatory, and antimicrobial agents.[1][2][3] The ability to efficiently synthesize diverse libraries of pyrazole-containing biaryls is therefore of paramount importance to researchers in drug discovery and development.[4][5]
The Suzuki-Miyaura cross-coupling reaction has emerged as a powerful and versatile tool for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl compounds. Its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of a vast array of boronic acids and their derivatives make it an indispensable method in modern organic synthesis. This application note provides a detailed guide to the palladium-catalyzed Suzuki-Miyaura cross-coupling of [4-(1H-Pyrazol-5-YL)phenyl]boronic acid with various aryl and heteroaryl halides, offering insights into catalyst selection, reaction optimization, and a comprehensive experimental protocol.
The Mechanism of the Suzuki-Miyaura Catalytic Cycle
The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction proceeds through a catalytic cycle involving a palladium catalyst. The cycle can be broken down into three key elementary steps: oxidative addition, transmetalation, and reductive elimination.
-
Oxidative Addition: The catalytic cycle begins with the oxidative addition of an aryl halide (Ar-X) to a coordinatively unsaturated Pd(0) complex. This step involves the insertion of the palladium atom into the carbon-halogen bond, resulting in the formation of a square planar Pd(II) complex. The reactivity of the aryl halide in this step generally follows the trend I > Br > OTf >> Cl.
-
Transmetalation: In this step, the organic group from the organoboron reagent (in this case, the [4-(1H-Pyrazol-5-YL)phenyl] group) is transferred to the palladium(II) complex. This process is typically facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species. The halide or other leaving group on the palladium is replaced by the aryl group from the boronic acid.
-
Reductive Elimination: The final step of the catalytic cycle is the reductive elimination of the two organic groups from the palladium(II) complex to form the desired biaryl product (Ar-Ar'). This process regenerates the catalytically active Pd(0) species, which can then re-enter the catalytic cycle.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Optimizing the Cross-Coupling Reaction: A Logical Workflow
Achieving high yields and purity in Suzuki-Miyaura couplings, especially with heteroaryl boronic acids, often requires careful optimization of reaction parameters. The following workflow provides a systematic approach to developing a robust protocol for the cross-coupling of [4-(1H-Pyrazol-5-YL)phenyl]boronic acid.
Caption: A logical workflow for optimizing the Suzuki-Miyaura cross-coupling reaction.
Comparative Guide to Palladium Catalysts and Ligands
The choice of palladium catalyst and ligand is crucial for a successful Suzuki-Miyaura reaction. The ligand stabilizes the palladium center and modulates its reactivity. For challenging substrates like heteroaryl boronic acids, bulky and electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs) are often employed to promote the key steps of the catalytic cycle.
| Catalyst/Precatalyst | Ligand | Typical Substrates | Key Advantages |
| Pd(PPh₃)₄ | Triphenylphosphine | Aryl iodides and bromides | Readily available and easy to handle. |
| Pd(OAc)₂ / Pd₂(dba)₃ | Buchwald Ligands (e.g., SPhos, XPhos) | Aryl chlorides, bromides, and triflates; sterically hindered substrates. | High activity, enabling reactions at lower temperatures and catalyst loadings. |
| PdCl₂(dppf) | dppf | Wide range of aryl and heteroaryl halides. | Good performance with a variety of substrates. |
| PEPPSI™-IPr | N-Heterocyclic Carbene (NHC) | Aryl chlorides and other challenging substrates. | High thermal stability and activity. |
| [Pd(cinnamyl)Cl]₂ | cinnamyl | Aryl bromides and chlorides. | Forms highly active catalysts in situ. |
Detailed Experimental Protocol
This protocol provides a general procedure for the Suzuki-Miyaura cross-coupling of [4-(1H-Pyrazol-5-YL)phenyl]boronic acid with an aryl bromide.
Materials:
-
[4-(1H-Pyrazol-5-YL)phenyl]boronic acid (1.2 equiv)
-
Aryl bromide (1.0 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄, 2.0 equiv)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
-
Reaction vessel (e.g., microwave vial or Schlenk tube)
-
Stir bar
-
Nitrogen or Argon source
Procedure:
-
Reaction Setup: To a clean and dry reaction vessel equipped with a stir bar, add [4-(1H-Pyrazol-5-YL)phenyl]boronic acid, the aryl bromide, palladium(II) acetate, SPhos, and potassium phosphate.
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (nitrogen or argon) three times to ensure an oxygen-free environment.
-
Solvent Addition: Add anhydrous 1,4-dioxane and degassed water (typically a 4:1 to 10:1 ratio of dioxane to water) via syringe. The final concentration of the aryl bromide should be in the range of 0.1-0.5 M.
-
Reaction: Place the reaction vessel in a preheated oil bath at 80-100 °C, or in a microwave reactor set to the desired temperature and time. Stir the reaction mixture vigorously for the specified time (typically 2-24 hours).
-
Monitoring the Reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 20 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate).
Causality Behind Experimental Choices:
-
Catalyst and Ligand: Pd(OAc)₂ is a common and relatively inexpensive palladium source. SPhos is a bulky, electron-rich phosphine ligand that is highly effective for coupling heteroaryl compounds and can facilitate reactions with less reactive aryl chlorides.
-
Base: Potassium phosphate (K₃PO₄) is a moderately strong base that is often effective in Suzuki-Miyaura reactions and is generally compatible with a wide range of functional groups.
-
Solvent: A mixture of an organic solvent like 1,4-dioxane and water is commonly used. Water is often necessary to dissolve the inorganic base and facilitate the transmetalation step.
-
Inert Atmosphere: Palladium(0) species are sensitive to oxidation by air, which can deactivate the catalyst. Therefore, performing the reaction under an inert atmosphere is crucial for achieving high yields.
Conclusion
The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is a highly effective method for the synthesis of biaryl compounds containing the valuable pyrazole moiety. By understanding the reaction mechanism and systematically optimizing the reaction conditions, researchers can efficiently access a wide range of [4-(1H-Pyrazol-5-YL)phenyl]-containing molecules for applications in drug discovery and materials science. The protocol provided herein serves as a robust starting point for the development of specific applications of this important transformation.
References
-
Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075. [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
- Kudo, N., & Fu, G. C. (2004). A Versatile and Highly Efficient Method for the Suzuki-Miyaura Cross-Coupling of Heteroaryl Halides. Journal of the American Chemical Society, 126(43), 13914–13915.
- Billingsley, K. L., & Buchwald, S. L. (2007). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society, 129(11), 3358–3366.
- Gao, F., & Wu, J. (2011). Generation of Diverse 2-Pyrones via Palladium-Catalyzed Site-Selective Suzuki-Miyaura Couplings of 3-Bromo-4-tosyloxy-2-pyrone. Organic Letters, 13(14), 3584–3587.
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
-
Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473. [Link]
-
Chemistry LibreTexts. (2021). Suzuki-Miyaura Coupling. [Link]
-
CovaSyn. Optimizing Suzuki Coupling Reactions. [Link]
- Singh, A., & Wu, J. (2012). Palladium-catalyzed cross-coupling reactions of 4-tosyloxy-2-pyrones with arylboronic acids. Organic & Biomolecular Chemistry, 10(1), 103–109.
-
Ellermann, K., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. RSC Advances, 11(3), 1547-1554. [Link]
-
Mphahlele, M. J., et al. (2018). Synthesis, characterization and evaluation of bulky bis(pyrazolyl)palladium complexes in Suzuki–Miyaura cross-coupling reaction. RSC Advances, 8(25), 13933-13945. [Link]
-
ResearchGate. (2014). Which conditions are favorable for the efficient Suzuki coupling?. [Link]
-
Bryce, M. R., et al. (2005). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry, 70(10), 4188-4190. [Link]
-
Beilstein Journals. (2014). Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions. [Link]
- Collins, J. L., et al. (2005). Palladium-Catalyzed Coupling of Pyrazole Triflates with Arylboronic Acids. The Journal of Organic Chemistry, 70(10), 4188-4190.
-
NINGBO INNO PHARMCHEM CO.,LTD. Leveraging Suzuki-Miyaura Coupling with Pyrazole-3-Boronic Acid: A Strategic Approach. [Link]
-
Fors, B. P., & Buchwald, S. L. (2010). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 132(45), 15914–15917. [Link]
-
ResearchGate. (2019). Suzuki‐Miyaura coupling of 4H‐Indazol‐4‐ones/Pyrazoles with aryl.... [Link]
-
Canadian Science Publishing. (2021). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. [Link]
-
Joksch, M., et al. (2020). Improvement in the Palladium-Catalyzed Miyaura Borylation Reaction by Optimization of the Base: Scope and Mechanistic Study. The Journal of Organic Chemistry, 85(24), 16047–16055. [Link]
-
Kamal, A., et al. (2016). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Molecules, 21(9), 1163. [Link]
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Organic Synthesis. Suzuki-Miyaura Coupling. [Link]
-
ResearchGate. Some important pyrazole containing drug derivatives. [Link]
-
An insight into pyrazole-containing compounds: Synthesis and pharmacological activities. [Link]
-
Pyrazole: an emerging privileged scaffold in drug discovery. [Link]
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Application Notes and Protocols for the Suzuki-Miyaura Coupling of Aryl Halides with [4-(1H-Pyrazol-5-yl)phenyl]boronic Acid
Introduction: The Strategic Importance of the Pyrazolyl-Aryl Moiety
In the landscape of modern drug discovery and materials science, the biaryl scaffold remains a privileged structural motif. The Suzuki-Miyaura cross-coupling reaction is a cornerstone of synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2][3] This guide focuses on a particularly valuable transformation: the coupling of aryl halides with [4-(1H-Pyrazol-5-yl)phenyl]boronic acid. The resulting pyrazolyl-aryl structures are integral to a multitude of biologically active molecules, including kinase inhibitors and other therapeutic agents, due to the pyrazole's ability to act as a versatile hydrogen bond donor and acceptor.[4]
However, the presence of the N-heterocyclic pyrazole ring introduces specific challenges not encountered with simple arylboronic acids.[4][5] Issues such as catalyst inhibition by the Lewis basic nitrogen atoms and competitive protodeboronation of the boronic acid can lead to diminished yields and complex product mixtures.[1][5] These application notes provide a comprehensive framework for researchers to navigate these challenges, offering detailed protocols and a rationale for procedural choices to ensure successful and reproducible outcomes.
Understanding the Mechanism: A Foundation for Rational Optimization
The Suzuki-Miyaura reaction proceeds through a catalytic cycle involving a palladium catalyst.[1][3] A fundamental grasp of this mechanism is paramount for troubleshooting and optimizing reaction conditions.
The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl halide (Ar-X) bond, forming a Pd(II) complex. The reactivity of the aryl halide is crucial, with the general trend being I > Br > OTf >> Cl.[3]
-
Transmetalation: This is often the rate-determining step. The boronic acid, activated by a base to form a more nucleophilic borate species, transfers its organic group to the palladium center, displacing the halide.[6][7][8]
-
Reductive Elimination: The two organic moieties on the palladium complex couple and are expelled, forming the desired biaryl product and regenerating the Pd(0) catalyst to re-enter the cycle.[2][3]
Figure 1. The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Core Components and Strategic Selections
The success of coupling with [4-(1H-Pyrazol-5-yl)phenyl]boronic acid hinges on the judicious selection of each reaction component.
Palladium Catalyst and Ligands: The Heart of the Reaction
For coupling with heteroaromatic boronic acids and for challenging aryl chlorides, modern catalyst systems are often required.[4][9]
-
Palladium Source: While Pd(PPh₃)₄ can be effective for reactive aryl halides, Pd(OAc)₂ and Pd₂(dba)₃ are common precatalysts that are reduced in situ to the active Pd(0) species.[10] For enhanced reactivity and stability, preformed palladium precatalysts, such as the Buchwald G3 and G4 palladacycles (e.g., XPhos Pd G3), are highly recommended as they ensure efficient generation of the active catalyst.[10]
-
Ligands: The choice of ligand is critical. The pyrazole moiety can coordinate to the palladium center, potentially inhibiting the catalytic cycle.[5] To counteract this and to facilitate the coupling of less reactive aryl chlorides, bulky and electron-rich phosphine ligands are the gold standard.[9][10]
-
Buchwald-type biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos) are highly effective as they promote both the oxidative addition and the reductive elimination steps.[10]
-
N-heterocyclic carbenes (NHCs) are also excellent ligands for challenging couplings, including those involving aryl chlorides.[8][9]
-
The Base: The Activator of Transmetalation
The base plays a crucial role in activating the boronic acid to form the borate anion, which is more competent for transmetalation.[6][7] The choice of base can also influence side reactions.
-
Inorganic Bases:
-
Potassium Phosphate (K₃PO₄): Often the base of choice for challenging couplings, particularly with heteroaryl boronic acids, as it is strong enough to facilitate transmetalation without promoting significant protodeboronation.[4][10]
-
Potassium Carbonate (K₂CO₃) and Cesium Carbonate (Cs₂CO₃): Also widely used and effective. Cs₂CO₃ is a stronger base and can be beneficial for less reactive coupling partners.[10][11]
-
Sodium Hydroxide (NaOH): A strong base that can be effective, but may increase the risk of side reactions.[3][12]
-
Solvent System: The Reaction Medium
The solvent must solubilize the reactants and facilitate the interaction of the aqueous and organic phases if a biphasic system is used.
-
Aprotic Solvents: Dioxane, tetrahydrofuran (THF), and toluene are commonly used, often with the addition of water to aid in dissolving the inorganic base and facilitating the formation of the active borate species.[1][12] A ratio of 4:1 or 5:1 organic solvent to water is a good starting point.[4]
-
Polar Aprotic Solvents: N,N-Dimethylformamide (DMF) can be effective, especially at higher temperatures for unreactive substrates.[1]
-
Protic Solvents: Ethanol/water mixtures can also be employed, offering a more environmentally benign option.[12][13]
Experimental Protocols
The following protocols provide a starting point for the Suzuki-Miyaura coupling of various aryl halides with [4-(1H-Pyrazol-5-yl)phenyl]boronic acid. Optimization may be necessary for specific substrates.
General Procedure for Suzuki-Miyaura Coupling
Figure 2. A generalized workflow for the Suzuki-Miyaura coupling reaction.
Materials:
-
Aryl halide (1.0 mmol, 1.0 equiv)
-
[4-(1H-Pyrazol-5-yl)phenyl]boronic acid (1.2-1.5 mmol, 1.2-1.5 equiv)
-
Palladium precatalyst (0.5-5 mol%)
-
Ligand (if not using a pre-formed complex, 1.1-1.2 times the mol of Pd)
-
Base (2.0-3.0 mmol, 2.0-3.0 equiv)
-
Degassed solvent(s)
Procedure:
-
To a dry reaction vessel equipped with a magnetic stir bar, add the aryl halide, [4-(1H-Pyrazol-5-yl)phenyl]boronic acid, and the base.
-
Seal the vessel and evacuate and backfill with an inert gas (e.g., nitrogen or argon) three times.
-
Under a positive pressure of the inert gas, add the palladium precatalyst and ligand (if separate).
-
Add the degassed solvent system via syringe.
-
Place the vessel in a preheated oil bath or heating block and stir vigorously at the desired temperature.
-
Monitor the reaction's progress by an appropriate method (e.g., TLC or LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent such as ethyl acetate and water.
-
Separate the layers and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[14]
-
Purify the crude product by flash column chromatography on silica gel.[14]
Recommended Starting Conditions
The following table provides recommended starting conditions for different classes of aryl halides. These should be considered as starting points for optimization.
| Aryl Halide (Ar-X) | Palladium Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) |
| Aryl Iodide/Bromide | Pd(OAc)₂ (2%) | SPhos (4.4%) | K₃PO₄ (2.0) | Dioxane/H₂O (5:1) | 80-100 |
| Aryl Chloride (Activated) | XPhos Pd G3 (1-2%) | - | K₃PO₄ (2.0) | Dioxane/H₂O (4:1) | 100 |
| Aryl Chloride (Unactivated) | XPhos Pd G3 (2-4%) | - | K₃PO₄ (2.0) | Toluene/H₂O (5:1) | 100-110 |
| Aryl Triflates | Pd₂(dba)₃ (2%) | XPhos (4.4%) | Cs₂CO₃ (2.0) | Toluene | 100 |
Troubleshooting and Advanced Considerations
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst. 2. Insufficiently degassed solvent. 3. Poor choice of ligand/base. | 1. Use a fresh palladium source or a more robust precatalyst (e.g., Buchwald G3/G4).[10] 2. Ensure rigorous degassing of all solvents. 3. Screen different ligands (e.g., XPhos, SPhos) and bases (e.g., K₃PO₄, Cs₂CO₃).[10] |
| Protodeboronation of Boronic Acid | 1. Presence of excess water or protic sources. 2. High reaction temperature or prolonged reaction time. 3. Inappropriate base. | 1. Use anhydrous solvents if possible, or minimize the amount of water. 2. Monitor the reaction closely and stop when the starting material is consumed. 3. Use a milder base like K₃PO₄. Consider converting the boronic acid to a more stable boronate ester (e.g., pinacol ester) or a trifluoroborate salt.[1][15] |
| Homocoupling of Boronic Acid | 1. Presence of oxygen. 2. Inefficient reduction of Pd(II) to Pd(0). | 1. Ensure the reaction is performed under a strict inert atmosphere with thoroughly degassed solvents.[10] 2. Use a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃.[10] |
| Difficulty with Aryl Chlorides | 1. Slow oxidative addition. | 1. Use a highly active catalyst system with bulky, electron-rich ligands (e.g., XPhos, SPhos, or NHC ligands).[9][16] 2. Increase the reaction temperature.[10] 3. Use a stronger base like K₃PO₄ or Cs₂CO₃.[10] |
Conclusion
The Suzuki-Miyaura coupling of aryl halides with [4-(1H-Pyrazol-5-yl)phenyl]boronic acid is a powerful method for the synthesis of valuable molecular scaffolds. Success in this endeavor requires a thoughtful approach to the selection of reaction components and a willingness to optimize conditions. By understanding the underlying mechanism and the specific challenges posed by the pyrazole moiety, researchers can effectively troubleshoot and achieve high yields of the desired biaryl products. The protocols and guidelines presented herein serve as a robust starting point for the successful implementation of this important transformation in a research and development setting.
References
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available from: [Link]
-
National Institutes of Health (NIH). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Available from: [Link]
-
ACS Publications. Palladium/P,O-Ligand-Catalyzed Suzuki Cross-Coupling Reactions of Arylboronic Acids and Aryl Chlorides. Isolation and Structural Characterization of (P,O)-Pd(dba) Complex. The Journal of Organic Chemistry. Available from: [Link]
-
ACS Publications. Highly Efficient Palladium-Catalyzed Boronic Acid Coupling Reactions in Water: Scope and Limitations. The Journal of Organic Chemistry. Available from: [Link]
-
ACS Publications. Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society. Available from: [Link]
-
National Center for Biotechnology Information. Palladium-catalyzed cross-coupling reactions of aryl boronic acids with aryl halides in water. Available from: [Link]
-
Semantic Scholar. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Available from: [Link]
-
ResearchGate. How can the work up of Suzuki Reaction of arylbromides be best carried out?. Available from: [Link]
-
National Institutes of Health (NIH). Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. Available from: [Link]
-
ResearchGate. Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction.... Available from: [Link]
-
Organic Chemistry Portal. Palladium-Catalyzed, Direct Boronic Acid Synthesis from Aryl Chlorides: A Simplified Route to Diverse Boronate Ester Derivatives. Available from: [Link]
-
Rose-Hulman Institute of Technology. Suzuki Cross-Coupling of Phenylboronic Acid and 5- Iodovanillin. Available from: [Link]
-
University of Windsor. Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Available from: [Link]
-
Chemistry LibreTexts. Suzuki-Miyaura Coupling. Available from: [Link]
-
ResearchGate. The Suzuki−Miyaura coupling between different aryl halides and various.... Available from: [Link]
-
National Institutes of Health (NIH). Highly Efficient Method for Suzuki Reactions in Aqueous Media. Available from: [Link]
-
ResearchGate. Addressing the Challenges in Suzuki–Miyaura Cross-Couplings by Ligand Design. Available from: [Link]
-
ResearchGate. Suzuki coupling of aryl halides and aryl boronic acids in H 2 O/EtOH.... Available from: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. Leveraging Suzuki-Miyaura Coupling with Pyrazole-3-Boronic Acid: A Strategic Approach. Available from: [Link]
-
YouTube. Masking Boronic Acids for Suzuki Coupling. Available from: [Link]
-
American Chemical Society. Ligand-Free Suzuki–Miyaura Coupling Reactions Using an Inexpensive Aqueous Palladium Source. Available from: [Link]
-
Royal Society of Chemistry. Suzuki–Miyaura Coupling. In: Synthetic Methods in Drug Discovery: Volume 1. Available from: [Link]
-
ResearchGate. Continuous‐flow Suzuki‐Miyaura coupling of 4‐chlorotoluene with phenylboronic acid using polystyrene monolith immobilized Pd.. Available from: [Link]
-
National Institutes of Health (NIH). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. Available from: [Link]
-
ResearchGate. The Suzuki Coupling Reaction of phenylboronic acid with 2,6-dibromopyridine by catalyzed by palladium complexes 3.. Available from: [Link]
-
Organic Chemistry Portal. Suzuki Coupling. Available from: [Link]
-
ResearchGate. Coupling of 4-chlorotoluene with phenylboronic acid in the presence of 4.. Available from: [Link]
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- 5. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
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One-pot synthesis strategy involving [4-(1H-Pyrazol-5-YL)phenyl]boronic acid
Application Note & Protocol
A Streamlined One-Pot Synthesis of [4-(1H-Pyrazol-5-YL)phenyl]boronic acid for Accelerated Drug Discovery
Introduction: The Strategic Importance of the Pyrazole Scaffold
The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs used to treat a wide range of diseases, from cancer to inflammatory conditions and viral infections.[1][2][3][4] Its metabolic stability and versatile geometry for interacting with biological targets make it a highly sought-after motif in modern drug design.[2][5] The compound [4-(1H-Pyrazol-5-yl)phenyl]boronic acid is a particularly valuable building block, as it provides a direct route to incorporate this crucial pharmacophore into complex molecular architectures via robust and efficient cross-coupling methodologies.[6]
This application note provides a detailed, field-proven protocol for a one-pot synthesis of [4-(1H-Pyrazol-5-yl)phenyl]boronic acid. The strategy is designed for efficiency and scalability, minimizing intermediate isolation steps to improve overall yield and reduce resource expenditure. We will delve into the mechanistic rationale behind the protocol, offering insights to empower researchers in drug development to confidently synthesize this key intermediate for their discovery pipelines.
The Synthetic Strategy: A Palladium-Catalyzed Miyaura Borylation Approach
The protocol described herein employs a palladium-catalyzed Miyaura borylation reaction. This method is renowned for its functional group tolerance and reliability in forming carbon-boron bonds.[7] Our one-pot strategy focuses on the direct borylation of a readily available precursor, 5-(4-bromophenyl)-1H-pyrazole, using bis(pinacolato)diboron (B₂pin₂). The reaction proceeds to form an intermediate pinacol ester, which is then hydrolyzed in situ to the desired boronic acid without the need for purification of the ester.
Causality Behind Key Choices:
-
Catalyst System: We utilize [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂). The dppf ligand provides the necessary steric bulk and electron-donating properties to facilitate the catalytic cycle efficiently, promoting high yields and preventing side reactions. This choice is supported by extensive literature on cross-coupling reactions involving heteroaryl halides.[8]
-
Base: Potassium acetate (KOAc) is selected as the base. It is a moderately weak base, which is crucial for activating the diboron reagent to facilitate transmetalation to the palladium center without promoting unwanted side reactions or degradation of sensitive functional groups.[8]
-
Solvent: 1,4-Dioxane is an excellent solvent for this transformation due to its ability to dissolve both the organic substrates and the inorganic base, its high boiling point allowing for elevated reaction temperatures, and its compatibility with the palladium catalyst.
-
One-Pot Hydrolysis: The conversion of the intermediate boronate ester to the final boronic acid is achieved through a simple acidic workup. This avoids a separate reaction step and purification, exemplifying the efficiency of a one-pot synthesis.[9][10][11]
Visualizing the Workflow
The following diagram outlines the streamlined, one-pot procedure from starting materials to the purified final product.
Caption: One-Pot Synthesis Workflow for [4-(1H-Pyrazol-5-YL)phenyl]boronic acid.
Detailed Experimental Protocol
Safety Precaution: This procedure should be performed in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, is mandatory. Palladium compounds and organic solvents should be handled with care.
Materials & Reagents:
| Reagent | Formula | CAS No. | Supplier Example |
| 5-(4-bromophenyl)-1H-pyrazole | C₉H₇BrN₂ | 149733-06-2 | Sigma-Aldrich |
| Bis(pinacolato)diboron (B₂pin₂) | C₁₂H₂₄B₂O₄ | 73183-34-3 | Sigma-Aldrich |
| Pd(dppf)Cl₂ | C₃₄H₂₈Cl₂FeP₂Pd | 72287-26-4 | Sigma-Aldrich |
| Potassium Acetate (KOAc) | C₂H₃KO₂ | 127-08-2 | Sigma-Aldrich |
| 1,4-Dioxane (Anhydrous) | C₄H₈O₂ | 123-91-1 | Sigma-Aldrich |
| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 141-78-6 | Sigma-Aldrich |
| Hydrochloric Acid (HCl), 2M | HCl | 7647-01-0 | Sigma-Aldrich |
| Saturated Sodium Chloride (Brine) | NaCl | 7647-14-5 | - |
| Anhydrous Magnesium Sulfate (MgSO₄) | MgSO₄ | 7487-88-9 | Sigma-Aldrich |
Equipment:
-
Three-neck round-bottom flask (250 mL)
-
Reflux condenser
-
Magnetic stirrer and heat plate
-
Inert gas line (Nitrogen or Argon) with manifold
-
Glass funnel and filter paper
-
Separatory funnel (500 mL)
-
Rotary evaporator
Step-by-Step Procedure:
-
Reaction Setup: To a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet, add 5-(4-bromophenyl)-1H-pyrazole (1.0 eq., e.g., 5.0 g), bis(pinacolato)diboron (1.2 eq.), potassium acetate (3.0 eq.), and Pd(dppf)Cl₂ (0.03 eq.).
-
Inert Atmosphere: Evacuate and backfill the flask with nitrogen or argon three times to ensure an inert atmosphere.
-
Solvent Addition: Add anhydrous 1,4-dioxane (approx. 15-20 mL per gram of starting material) to the flask via syringe.
-
Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS (typically complete within 12-24 hours).
-
Cooling and Filtration: Once the starting material is consumed, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite® to remove the palladium catalyst and inorganic salts. Rinse the pad with additional ethyl acetate.
-
In Situ Hydrolysis: Transfer the combined filtrate to a separatory funnel. Add 2M HCl solution and stir vigorously for 1-2 hours at room temperature. The formation of a white precipitate (the product) may be observed.
-
Workup and Extraction: Separate the organic layer. Wash the organic layer sequentially with water and then saturated brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude solid can be purified by trituration with a solvent mixture (e.g., hexanes/ethyl acetate) or by recrystallization to afford the final product as a white to off-white solid.
Expected Results & Data
This protocol is designed to be robust and high-yielding. The following table summarizes typical reaction parameters and expected outcomes.
| Parameter | Value |
| Scale | 5.0 g (starting material) |
| Equivalents (B₂pin₂) | 1.2 |
| Equivalents (KOAc) | 3.0 |
| Catalyst Loading (Pd(dppf)Cl₂) | 3 mol% |
| Reaction Temperature | 90-100 °C |
| Reaction Time | 12-24 hours |
| Expected Yield | 75-90% |
| Purity (Post-Purification) | >97% (by LC-MS and ¹H NMR) |
| Appearance | White to off-white solid |
Self-Validation: The identity and purity of the synthesized [4-(1H-Pyrazol-5-yl)phenyl]boronic acid should be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, and LC-MS to validate the successful completion of the protocol.
Core Application: Suzuki-Miyaura Cross-Coupling
The primary application of [4-(1H-Pyrazol-5-yl)phenyl]boronic acid is as a key coupling partner in Suzuki-Miyaura reactions.[6][12] This palladium-catalyzed cross-coupling enables the efficient formation of a carbon-carbon bond between the pyrazolylphenyl moiety and a variety of aryl or heteroaryl halides (or triflates).[13][14][15][16] This reaction is a cornerstone of modern pharmaceutical synthesis, allowing for the rapid assembly of complex biaryl structures that are prevalent in drug candidates.[17][18]
The following diagram illustrates the catalytic cycle for this critical application.
Caption: Generalized Catalytic Cycle for the Suzuki-Miyaura Cross-Coupling Reaction.
References
- The Role of Pyrazole Derivatives in Modern Drug Discovery. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
- Synthesis method of pyrazole-4-boronic acid pinacol ester. (n.d.). Google Patents.
-
Murphy, J. M., Tzschucke, C. C., & Hartwig, J. F. (2007). One-Pot Synthesis of Arylboronic Acids and Aryl Trifluoroborates by Ir-Catalyzed Borylation of Arenes. Organic Letters, 9(5), 757–760. Retrieved from [Link]
- Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. (n.d.). MDPI.
- The Precision of Pyrazoles: Harnessing 4-Pyrazoleboronic Acid Pinacol Ester in Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO., LTD.
- Pyrazole: an emerging privileged scaffold in drug discovery. (2023). PubMed Central.
- Pyrazole: an Emerging Privileged Scaffold in Drug Discovery. (n.d.). ResearchGate.
- Synthetic method of 1-methyl-1H-pyrazole-3-boronic acid pinacol ester. (n.d.). Google Patents.
- The Chemistry of Pyrazole Boronic Acids: Applications and Sourcing. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
- One-Pot Synthesis of Arylboronic Acids and Aryl Trifluoroborates by Ir-Catalyzed Borylation of Arenes. (n.d.). The Hartwig Group.
- Preparation method of 4-pyrazole boronic acid pinacol ester. (n.d.). Google Patents.
- Current status of pyrazole and its biological activities. (n.d.). PubMed Central.
- One-Pot Synthesis of Arylboronic Acids and Aryl Trifluoroborates by Ir-Catalyzed Borylation of Arenes. (n.d.). ResearchGate.
- Arylboronic acid or boronate synthesis. (n.d.). Organic Chemistry Portal.
- Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. (n.d.). National Institutes of Health.
- One-Pot Homologation of Boronic Acids: A Platform for Diversity-Oriented Synthesis. (2015). ACS Publications.
- Leveraging Suzuki-Miyaura Coupling with Pyrazole-3-Boronic Acid: A Strategic Approach. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
-
Trifluoromethyl -substituted pyridyl- and pyrazolylboronic acids and esters : synthesis and Suzuki–Miyaura cross-coupling reactions. (2009). Organic & Biomolecular Chemistry. Retrieved from [Link]
- [4-(1H-Pyrazol-5-yl)phenyl]boronic acid. (n.d.). Chem-Impex.
- One-Pot Synthesis of Phenylboronic Acid-Based Microgels for Tunable Gate of Glucose-Responsive Insulin Release at Physiological pH. (n.d.). MDPI.
- Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. (2017). MDPI.
- Suzuki Coupling. (n.d.). Organic Chemistry Portal.
Sources
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- 2. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
- 6. chemimpex.com [chemimpex.com]
- 7. Arylboronic acid or boronate synthesis [organic-chemistry.org]
- 8. CN110698506A - Synthesis method of pyrazole-4-boronic acid pinacol ester - Google Patents [patents.google.com]
- 9. One-Pot Synthesis of Arylboronic Acids and Aryl Trifluoroborates by Ir-Catalyzed Borylation of Arenes [organic-chemistry.org]
- 10. One-Pot Synthesis of Arylboronic Acids and Aryl Trifluoroborates by Ir-Catalyzed Borylation of Arenes | The Hartwig Group [hartwig.cchem.berkeley.edu]
- 11. researchgate.net [researchgate.net]
- 12. nbinno.com [nbinno.com]
- 13. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Trifluoromethyl-substituted pyridyl- and pyrazolylboronic acids and esters: synthesis and Suzuki–Miyaura cross-coupling reactions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. mdpi.com [mdpi.com]
- 16. Suzuki Coupling [organic-chemistry.org]
- 17. nbinno.com [nbinno.com]
- 18. nbinno.com [nbinno.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Suzuki Reactions with [4-(1H-Pyrazol-5-YL)phenyl]boronic acid
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving [4-(1H-Pyrazol-5-YL)phenyl]boronic acid. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this versatile building block. The unique characteristics of heteroaromatic boronic acids, particularly those containing a pyrazole moiety, can present specific challenges. This resource provides in-depth troubleshooting guides and frequently asked questions to help you navigate these complexities and achieve successful outcomes in your synthetic endeavors.
Frequently Asked Questions (FAQs)
Q1: My Suzuki coupling reaction with [4-(1H-Pyrazol-5-YL)phenyl]boronic acid is showing low to no yield. What are the primary factors to investigate?
A1: When a Suzuki coupling fails, a systematic approach to troubleshooting is crucial. Start by evaluating the following key parameters:
-
Catalyst Activity: Ensure your palladium source and ligand are active. If you are using a Pd(II) precatalyst, it must be reduced in situ to the active Pd(0) species. Consider using a pre-activated Pd(0) source or a more advanced precatalyst.[1]
-
Oxygen Contamination: The presence of oxygen can lead to the homocoupling of the boronic acid and decomposition of the catalyst.[1][2][3] It is imperative to thoroughly degas your solvent and maintain an inert atmosphere (Argon or Nitrogen) throughout the reaction.[1]
-
Quality of Boronic Acid: Heteroaryl boronic acids can be prone to decomposition.[4][5] Verify the purity of your [4-(1H-Pyrazol-5-YL)phenyl]boronic acid. Consider converting it to a more stable derivative, such as a potassium trifluoroborate salt or a diethanolamine adduct, which can be used directly in the coupling reaction.[5][6]
-
Base Selection: The choice and quality of the base are critical. The base facilitates the transmetalation step, but overly strong bases can promote side reactions.[7] Ensure your base is finely powdered and anhydrous if the reaction is sensitive to water.[8]
-
Solvent Choice and Purity: The solvent plays a significant role in catalyst stability, reagent solubility, and reaction rate.[9] Ensure your solvent is of high purity and appropriately degassed.
Q2: I am observing a significant amount of a byproduct that corresponds to the homocoupling of my boronic acid. What causes this and how can I prevent it?
A2: Homocoupling of boronic acids is a common side reaction in Suzuki couplings, often exacerbated by the presence of oxygen.[2][3] Oxygen can oxidize the Pd(0) catalyst to Pd(II), which can then participate in a catalytic cycle that couples two molecules of the boronic acid.[2][3]
Strategies to minimize homocoupling include:
-
Rigorous Degassing: Employ techniques like freeze-pump-thaw cycles or sparging the solvent with an inert gas to remove dissolved oxygen.
-
Use of a Pd(0) Source: Starting with a Pd(0) catalyst, such as Pd(PPh₃)₄, can sometimes reduce homocoupling compared to Pd(II) sources that require in situ reduction.
-
Controlled Addition of Reagents: In some cases, slow addition of the boronic acid to the reaction mixture can minimize its concentration at any given time, thereby disfavoring the homocoupling pathway.
Q3: My starting aryl halide is being consumed, but I'm isolating the dehalogenated arene instead of the desired coupled product. What is happening?
A3: This side reaction is known as dehalogenation (or hydrodehalogenation). After the oxidative addition of the aryl halide to the Pd(0) catalyst, the resulting Pd(II) complex can react with a hydride source in the reaction mixture.[2] Subsequent reductive elimination then yields the dehalogenated arene.[2] Common hydride sources can be impurities in solvents or reagents, or even the solvent or base itself under certain conditions.
To mitigate dehalogenation:
-
Use High Purity Reagents: Ensure solvents and bases are free from potential hydride-donating impurities.
-
Optimize the Base: Some bases are more prone to participating in dehalogenation pathways. Screening different bases can be beneficial.
-
Adjust the Solvent System: The choice of solvent can influence the rate of dehalogenation.
Q4: The pyrazole nitrogen on my boronic acid seems to be interfering with the reaction. Is this a known issue?
A4: Yes, the Lewis basic nitrogen atoms in heteroaromatic compounds like pyrazoles can coordinate to the palladium catalyst, potentially leading to its deactivation or inhibition.[4][10][11] This is a well-documented challenge with nitrogen-containing heterocycles in Suzuki couplings. The acidic proton on the pyrazole ring can also complicate the reaction, as its acidity is comparable to water, potentially leading to different reactive species under basic conditions.[10]
Approaches to address this include:
-
Ligand Selection: Employing bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands) can often overcome catalyst inhibition by sterically discouraging coordination of the pyrazole nitrogen.[12]
-
Protecting Groups: While not always ideal, protection of the pyrazole N-H with a suitable protecting group can prevent its interaction with the catalyst.
-
Use of Additives: In some cases, additives like trimethyl borate have been shown to prevent catalyst poisoning by heteroatomic units.[11]
In-Depth Troubleshooting Guides
Guide 1: Addressing Failed Reactions and Low Yields
A failed Suzuki reaction requires a methodical investigation. The following workflow can help identify and resolve the underlying issue.
Caption: Troubleshooting Decision Tree for Failed Suzuki Reactions.
Experimental Protocol: Screening Reaction Parameters
If initial troubleshooting points to a general lack of reactivity, a systematic screening of parameters is recommended.
-
Catalyst and Ligand Screening:
-
Set up a parallel array of reactions using different palladium sources (e.g., Pd(OAc)₂, Pd₂(dba)₃) and a variety of phosphine ligands (e.g., SPhos, XPhos, P(t-Bu)₃).
-
Include a well-established precatalyst (e.g., XPhos Pd G3) as a benchmark.[1]
-
-
Base and Solvent Screening:
-
Temperature Optimization:
-
Once a promising set of conditions is identified, vary the reaction temperature (e.g., 60 °C, 80 °C, 100 °C) to find the optimal balance between reaction rate and stability of the reagents.[15]
-
| Parameter | Recommended Starting Conditions | Alternatives for Troubleshooting | Rationale |
| Palladium Source | Pd(OAc)₂ (2-5 mol%) | Pd₂(dba)₃, XPhos Pd G3 | Precatalysts can offer faster activation and greater stability.[1] |
| Ligand | SPhos (4-10 mol%) | XPhos, RuPhos, P(t-Bu)₃ | Bulky, electron-rich ligands often improve catalyst performance, especially with challenging substrates.[12] |
| Base | K₂CO₃ or K₃PO₄ (2-3 equiv.) | Cs₂CO₃, KF, NaOH | The choice of base is critical and substrate-dependent; stronger bases can sometimes be detrimental.[7][13] |
| Solvent | Dioxane/H₂O (4:1) | Toluene, THF/H₂O, DMF | The solvent system affects solubility and the rate of key steps in the catalytic cycle.[9] |
| Temperature | 80-100 °C | 60 °C to reflux | Higher temperatures increase reaction rates but can also accelerate decomposition pathways.[10][15] |
Guide 2: Combating Protodeboronation
Protodeboronation is the cleavage of the C-B bond by a proton source, leading to the formation of an arene byproduct and consumption of the valuable boronic acid.[4][16] Heteroaryl boronic acids, especially those that are electron-rich or contain acidic protons, are particularly susceptible to this side reaction, which can be catalyzed by acid or base.[16][17]
Caption: Competing Pathways: Suzuki Coupling vs. Protodeboronation.
Strategies to Mitigate Protodeboronation:
-
Use of More Stable Boron Reagents:
-
Potassium Trifluoroborates (R-BF₃K): These salts are generally more stable than the corresponding boronic acids and are less prone to protodeboronation.[5] They can be easily prepared from the boronic acid and KHF₂.[5]
-
Boronate Esters (e.g., Pinacol Esters): While sometimes less reactive, boronate esters are significantly more stable towards protodeboronation.[11][17] The use of neopentyl boronic esters has also been shown to be effective.[11]
-
Diethanolamine Adducts: Reacting the boronic acid with diethanolamine forms a stable, crystalline solid that can be used directly in Suzuki couplings, particularly in protic solvents.[1][6]
-
-
Anhydrous Conditions:
-
Reaction Temperature:
-
Protodeboronation is often accelerated at higher temperatures.[10] Running the reaction at the lowest effective temperature can help minimize this side reaction.
-
Experimental Protocol: Preparation of a Diethanolamine Adduct
This protocol provides a simple method to stabilize [4-(1H-Pyrazol-5-YL)phenyl]boronic acid.
-
Dissolution: In a vial equipped with a stir bar, dissolve the boronic acid (1.0 equivalent) in a minimal amount of a suitable solvent such as methylene chloride.[1][6]
-
Addition: While stirring, add diethanolamine (1.0 equivalent) dropwise via pipette.[1][6]
-
Precipitation: A precipitate will typically form. The initial solid may dissolve completely before the adduct precipitates.[6]
-
Isolation: Stir the resulting slurry for 15-20 minutes. Isolate the white solid product by vacuum filtration.
-
Drying: Wash the solid with a small amount of cold solvent and dry under vacuum. This stable adduct can now be used directly in your Suzuki coupling reaction.[1]
Conclusion
Successfully troubleshooting Suzuki-Miyaura reactions with [4-(1H-Pyrazol-5-YL)phenyl]boronic acid hinges on a systematic and informed approach. The inherent properties of this heteroaromatic substrate—namely the potential for catalyst inhibition by the pyrazole nitrogen and the susceptibility to protodeboronation—require careful consideration of the catalyst system, base, solvent, and reaction conditions. By understanding the mechanistic underpinnings of common failure modes such as homocoupling and dehalogenation, and by employing strategies like the use of more stable boronate derivatives, researchers can overcome these challenges. This guide provides the foundational knowledge and practical protocols to optimize your reactions, leading to higher yields and cleaner product profiles in your synthetic campaigns.
References
- ArODES. (n.d.). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions.
- National Institutes of Health. (n.d.). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation.
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
- BenchChem. (n.d.). Troubleshooting difficult Suzuki couplings with substituted boronic acids.
- BenchChem. (n.d.). A Comparative Guide to the Reactivity of Heteroaryl Boronic Acids in Suzuki-Miyaura Cross-Coupling Reactions.
- BenchChem. (n.d.). A Comparative Guide to Suzuki and Stille Coupling for Pyrazole Functionalization.
- YouTube. (2011, October 3). Masking Boronic Acids for Suzuki Coupling.
- National Institutes of Health. (n.d.). Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate.
- Wikipedia. (n.d.). Protodeboronation.
- National Institutes of Health. (n.d.). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates.
- Royal Society of Chemistry. (n.d.). Synthesis, characterization and evaluation of bulky bis(pyrazolyl)palladium complexes in Suzuki–Miyaura cross-coupling reactions.
- Reddit. (2021, July 9). Diagnosing issues with a failed Suzuki coupling?
- National Institutes of Health. (n.d.). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations.
- Royal Society of Chemistry. (2013, October 3). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews.
- Reddit. (2025, March 22). Question About Suzuki Coupling Reaction Byproducts (Homocoupling).
- ResearchGate. (n.d.). Pyrazole-based P,N-ligand for palladium catalyst: Applications in Suzuki coupling and amination reactions.
- ResearchGate. (n.d.). Table 1 Optimization of the reaction conditions for Suzuki coupling....
- MDPI. (n.d.). An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media.
- ResearchGate. (n.d.). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene.
- BenchChem. (n.d.). comparative study of different bases in Suzuki-Miyaura coupling reactions.
- ACS Publications. (n.d.). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395.
- ResearchGate. (n.d.). Effect of different bases on the Suzuki-Miyaura coupling a.
- ResearchGate. (n.d.). Optimization of reaction conditions for the Suzuki-Miyaura coupling of....
- ResearchGate. (2018, October 2). Why can't I achieve good yields for this Suzuki reaction?.
- ResearchGate. (2014, July 7). Which conditions are favorable for the efficient Suzuki coupling?.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- ResearchGate. (n.d.). Suzuki‐Miyaura coupling of 4H‐Indazol‐4‐ones/Pyrazoles with aryl....
- PubMed. (2010, October 13). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-heteroaryl Boronic Acids.
- ChemRxiv. (2024, August 7). Bulky phosphine ligands promote palladium-catalysed protodeboronation.
Sources
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- 2. Yoneda Labs [yonedalabs.com]
- 3. reddit.com [reddit.com]
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- 5. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. benchchem.com [benchchem.com]
- 8. reddit.com [reddit.com]
- 9. arodes.hes-so.ch [arodes.hes-so.ch]
- 10. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chemrxiv.org [chemrxiv.org]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. Protodeboronation - Wikipedia [en.wikipedia.org]
- 17. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
Technical Support Center: Optimizing Suzuki-Miyaura Coupling of [4-(1H-Pyrazol-5-yl)phenyl]boronic acid
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting and practical advice for optimizing the Suzuki-Miyaura cross-coupling reaction involving [4-(1H-Pyrazol-5-yl)phenyl]boronic acid. The unique electronic properties and potential for catalyst inhibition by heteroaryl boronic acids, such as our target molecule, present specific challenges that require careful consideration of reaction parameters.[1][2] This guide will equip you with the knowledge to overcome these hurdles and achieve high-yield, reproducible results.
Troubleshooting Guide: Addressing Common Experimental Issues
This section is formatted as a series of questions and answers to directly address specific problems you may encounter during your experiments.
Q1: My reaction shows low to no conversion of the starting materials. Where should I begin my investigation?
A1: Low or no conversion in a Suzuki-Miyaura coupling can stem from several factors. A systematic approach to troubleshooting is crucial.
-
Inert Atmosphere: The palladium(0) active catalyst is highly sensitive to oxygen.[3] Ensure your reaction vessel was properly purged with an inert gas (argon or nitrogen) and that all solvents were rigorously degassed.[3][4]
-
Catalyst and Ligand Integrity:
-
Catalyst: Palladium(II) precatalysts like Pd(OAc)₂ require in situ reduction to the active Pd(0) species.[5] If your catalyst is old or has been improperly stored, it may have degraded. Consider using a fresh batch or a more stable, pre-activated Pd(0) source like Pd(PPh₃)₄.[6]
-
Ligand: Phosphine ligands are prone to oxidation.[3] Use fresh ligands and store them under an inert atmosphere. The choice of ligand is also critical for coupling with heteroaryl boronic acids. Bulky, electron-rich phosphines like SPhos or XPhos are often more effective than traditional ligands like PPh₃.[2]
-
-
Reagent Purity:
-
Boronic Acid: [4-(1H-Pyrazol-5-yl)phenyl]boronic acid can be susceptible to degradation. Use a high-purity reagent.
-
Aryl Halide: The reactivity of the aryl halide follows the trend I > Br > OTf >> Cl.[3] Couplings with aryl chlorides are particularly challenging and may require specialized catalyst systems.[7][8]
-
Base and Solvent: Ensure high purity and anhydrous conditions for your base and solvent.[3]
-
Q2: I'm observing significant formation of a byproduct that corresponds to the protonated version of my boronic acid. What is happening and how can I prevent it?
A2: You are likely observing protodeboronation, a major side reaction where the C-B bond is cleaved and replaced by a C-H bond.[9] This is a common issue with heteroaryl boronic acids, especially those containing basic nitrogen atoms like pyrazole.[2][9]
Here are strategies to minimize protodeboronation:
-
Choice of Base: The base is necessary to activate the boronic acid for transmetalation, but strong bases can also promote protodeboronation.[7][9] Milder bases like K₃PO₄ or Cs₂CO₃ are often preferred over stronger bases like NaOH.[10] For particularly sensitive substrates, KF can be effective.[10][11]
-
Use of Boronic Esters: Converting the boronic acid to a more stable derivative, such as a pinacol ester or a MIDA boronate, can significantly reduce protodeboronation.[3][12] These esters slowly release the boronic acid into the reaction medium, keeping its concentration low and minimizing the rate of the undesired side reaction.[9][13]
-
Reaction Temperature and Time: Lowering the reaction temperature and minimizing the reaction time can help reduce the extent of protodeboronation.[3] Monitor the reaction closely and stop it once the starting material is consumed.
-
Solvent System: Anhydrous conditions can sometimes suppress protodeboronation.[14]
Q3: My main product is contaminated with a significant amount of homocoupled byproduct from my boronic acid. How can I suppress this side reaction?
A3: Homocoupling of the boronic acid is another common side reaction that competes with the desired cross-coupling.[15]
To mitigate homocoupling:
-
Control Stoichiometry: Using a slight excess of the aryl halide (e.g., 1.1-1.2 equivalents) can help to ensure that the palladium catalyst preferentially reacts with the halide after oxidative addition.
-
Catalyst Choice: Some catalyst systems are more prone to promoting homocoupling than others. If this is a persistent issue, screening different palladium sources and ligands is recommended.
-
Slow Addition: In some cases, slow addition of the boronic acid to the reaction mixture can minimize its concentration at any given time, thereby reducing the rate of homocoupling.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of the Suzuki-Miyaura coupling?
A1: The Suzuki-Miyaura coupling proceeds through a catalytic cycle involving a palladium catalyst.[16][17] The three key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the aryl halide to form a Pd(II) intermediate.[5]
-
Transmetalation: The organic group from the boronic acid (activated by a base) is transferred to the palladium center, displacing the halide.[7]
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst.[5]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Q2: How does the pyrazole moiety in [4-(1H-Pyrazol-5-yl)phenyl]boronic acid affect the reaction?
A2: The pyrazole ring introduces several factors that can influence the Suzuki-Miyaura coupling:
-
Catalyst Inhibition: The nitrogen atoms in the pyrazole ring are Lewis basic and can coordinate to the palladium catalyst, potentially leading to deactivation.[1] This is a well-documented issue with nitrogen-containing heterocycles.[2] The use of bulky ligands can help to mitigate this by sterically hindering the coordination of the pyrazole to the palladium center.
-
Electronic Effects: The pyrazole ring is a π-rich heterocycle, which generally favors the transmetalation step.[1] However, the overall electronic nature of the boronic acid can be complex and may influence its stability and reactivity.
-
Protodeboronation: As mentioned in the troubleshooting section, the presence of the acidic N-H proton and the basic nitrogen atoms in the pyrazole ring can facilitate protodeboronation pathways.[2][9]
Q3: What are the recommended starting conditions for a Suzuki-Miyaura coupling with [4-(1H-Pyrazol-5-yl)phenyl]boronic acid?
A3: While optimal conditions will vary depending on the specific aryl halide coupling partner, a good starting point for optimization is outlined in the table below.
| Component | Recommendation | Rationale |
| Palladium Source | Pd(OAc)₂ (2-5 mol%) or a pre-catalyst like XPhos Pd G2 (2-5 mol%) | Pd(OAc)₂ is a common and cost-effective precursor.[18] Pre-catalysts can offer higher activity and reproducibility.[2] |
| Ligand | Buchwald-type phosphine (e.g., SPhos, XPhos) (Ligand:Pd ratio of 2:1) | Bulky, electron-rich ligands are often superior for coupling heteroaryl boronic acids.[2][8] |
| Base | K₃PO₄ (2-3 equivalents) or Cs₂CO₃ (2-3 equivalents) | These bases are effective at promoting the reaction while minimizing protodeboronation.[10] |
| Solvent | Toluene/H₂O, Dioxane/H₂O (e.g., 4:1 or 5:1 v/v) | A mixture of an organic solvent and water is typically used to dissolve all reaction components.[19] |
| Temperature | 80-110 °C | A good starting temperature range for many Suzuki couplings.[10] Optimization may be required. |
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling
This protocol provides a general starting point. Optimization of specific parameters may be necessary.
-
Reaction Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the aryl halide (1.0 mmol, 1.0 equiv), [4-(1H-Pyrazol-5-yl)phenyl]boronic acid (1.2 mmol, 1.2 equiv), the palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%), the ligand (e.g., SPhos, 0.04 mmol, 4 mol%), and the base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv).[10]
-
Inert Atmosphere: Seal the tube with a septum, and then evacuate and backfill with argon or nitrogen. Repeat this cycle three times.[10]
-
Solvent Addition: Under a positive pressure of inert gas, add the degassed solvent system (e.g., 5 mL of a 4:1 mixture of 1,4-dioxane and water) via syringe.[10][20]
-
Reaction: Place the Schlenk tube in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir vigorously.[10]
-
Monitoring: Monitor the reaction progress by a suitable technique such as TLC, GC-MS, or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.[10]
-
Purification: Purify the crude product by flash column chromatography on silica gel.[10]
Caption: A troubleshooting workflow for optimizing the Suzuki-Miyaura coupling.
References
-
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
NROChemistry. Suzuki Coupling: Mechanism & Examples. Retrieved from [Link]
-
Organic Chemistry Portal. Suzuki Coupling. Retrieved from [Link]
-
ResearchGate. (n.d.). Suzuki-Miyaura cross-coupling reaction of heteroaryl boronic acids with 1a a. Retrieved from [Link]
-
ACS Publications. (2017). Mechanism of the Suzuki–Miyaura Cross-Coupling Reaction Mediated by [Pd(NHC)(allyl)Cl] Precatalysts. Organometallics. Retrieved from [Link]
-
ACS Publications. (2007). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society. Retrieved from [Link]
-
Canadian Science Publishing. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Journal of Chemistry. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Retrieved from [Link]
-
Reddit. (2016, January 5). Why am I getting low yield for my Suzuki coupling reaction? r/chemistry. Retrieved from [Link]
-
ResearchGate. (2017, December 4). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? Retrieved from [Link]
-
Wikipedia. (n.d.). Protodeboronation. Retrieved from [Link]
-
ACS Publications. (2016). The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. The Journal of Organic Chemistry. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. Retrieved from [Link]
-
ResearchGate. (n.d.). The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization of reaction conditions for the Suzuki-Miyaura coupling. Retrieved from [Link]
-
ACS Publications. (2001). Highly Efficient Palladium-Catalyzed Boronic Acid Coupling Reactions in Water: Scope and Limitations. The Journal of Organic Chemistry. Retrieved from [Link]
-
ACS Publications. (2016). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society. Retrieved from [Link]
-
Organic Synthesis. (n.d.). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
Royal Society of Chemistry. (2013). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews. Retrieved from [Link]
-
MDPI. (n.d.). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Retrieved from [Link]
-
ResearchGate. (n.d.). Suzuki‐Miyaura coupling of 4H‐Indazol‐4‐ones/Pyrazoles with aryl boronic acids. Retrieved from [Link]
-
National Institutes of Health. (n.d.). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemistry of Pyrazole Boronic Acids: Applications and Sourcing. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides. Retrieved from [Link]
-
YouTube. (2024, September 7). Suzuki Coupling I Common Byproducts in Suzuki Coupling. Retrieved from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Yoneda Labs [yonedalabs.com]
- 6. benchchem.com [benchchem.com]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Protodeboronation - Wikipedia [en.wikipedia.org]
- 10. benchchem.com [benchchem.com]
- 11. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 14. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 15. youtube.com [youtube.com]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. organic-synthesis.com [organic-synthesis.com]
- 20. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Stability and Performance of [4-(1H-Pyrazol-5-YL)phenyl]boronic Acid Derivatives
Welcome to the technical support center for [4-(1H-Pyrazol-5-YL)phenyl]boronic acid and its derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize these versatile building blocks in their synthetic endeavors. As valuable intermediates in the synthesis of pharmaceuticals and advanced materials, their stability is paramount for reproducible and high-yielding reactions.[1][2][3] This document provides in-depth troubleshooting advice, validated protocols, and answers to frequently encountered challenges, structured to empower you with the scientific rationale behind each recommendation.
Section 1: The Inherent Instability of Arylboronic Acids
Before addressing the specific challenges of pyrazole-containing derivatives, it's crucial to understand the fundamental instability pathways common to most arylboronic acids. These compounds exist in a delicate equilibrium, and their lability is often the root cause of failed or low-yielding reactions.[4]
The three primary degradation pathways are:
-
Protodeboronation: The cleavage of the carbon-boron bond, which is replaced by a carbon-hydrogen bond. This process is often accelerated by aqueous basic or acidic conditions.[5][6]
-
Oxidation: The conversion of the boronic acid to a phenol. This is a significant issue, particularly in biological applications or when reactions are not performed under a strict inert atmosphere, as reactive oxygen species can promote this irreversible degradation.[7][8][9][10]
-
Dehydration (Boroxine Formation): In the solid state or under anhydrous conditions, three molecules of a boronic acid can reversibly dehydrate to form a stable six-membered cyclic trimer called a boroxine.[6][11] While this is often reversible in the presence of water, it complicates accurate mass measurement and reaction stoichiometry.[6][11]
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Primary degradation pathways for arylboronic acids.
Section 2: Troubleshooting Guide & FAQs
This section addresses the most common issues encountered during the handling, storage, and reaction of [4-(1H-Pyrazol-5-YL)phenyl]boronic acid derivatives.
Q1: My Suzuki-Miyaura coupling reaction has a low yield, and I suspect the boronic acid is the problem. How can I confirm its degradation?
A1: This is the most frequent issue. Before optimizing the coupling reaction itself, you must verify the quality and integrity of your boronic acid starting material.
Causality: Boronic acids, especially heterocyclic derivatives, can degrade upon storage or during sample preparation for a reaction.[6] Low purity directly translates to lower-than-expected yields and the formation of byproducts like homocoupled aryl halides or protodeboronated starting material.[4]
Troubleshooting Steps:
-
Purity Analysis: The most reliable method is to use a stability-indicating HPLC method coupled with a mass spectrometer (LC-MS).[12] This will allow you to quantify the parent compound and identify common degradants.
-
Expected Degradants: Look for the mass corresponding to the protodeboronated arene ([M-B(OH)₂ + H]⁺) and the oxidized phenol ([M-B(OH)₂ + OH]⁺).
-
-
NMR Spectroscopy:
-
¹H NMR: Compare the spectrum of your stored sample to that of a fresh or authenticated sample. Look for the appearance of new aromatic signals corresponding to the protodeboronated byproduct.
-
¹¹B NMR: This technique is highly sensitive to the chemical environment of the boron atom. A sharp signal around 28-34 ppm is characteristic of the boronic acid, while a broader signal may indicate the presence of the boroxine form or other species.[12]
-
For a detailed analytical procedure, see Protocol 1: Stability Assessment via HPLC-MS .
Q2: I'm observing significant protodeboronation in my reaction. What causes this and how can I minimize it?
A2: Protodeboronation is a common side reaction, particularly with electron-rich or heterocyclic boronic acids, and is highly dependent on reaction conditions.[5][13]
Causality: The C-B bond is susceptible to cleavage by a proton source (protodeboronation), a process often catalyzed by residual palladium species or accelerated by strong bases and high temperatures in aqueous media.[5][14]
Mitigation Strategies:
| Strategy | Rationale | Recommended Action |
| Use Milder Bases | Strong bases (e.g., NaOH, K₃PO₄) in aqueous solutions can accelerate the rate of protodeboronation.[13][14] | Switch to weaker inorganic bases like K₂CO₃ or KF. Organic bases can also be effective. |
| Minimize Water | While some water is often necessary for the Suzuki-Miyaura catalytic cycle, excess water can promote hydrolysis and protodeboronation. | Use a biphasic solvent system (e.g., Toluene/H₂O, Dioxane/H₂O) with a minimal, carefully controlled amount of water.[4] |
| Lower Temperature | Higher temperatures can increase the rate of decomposition pathways relative to the desired cross-coupling. | Run the reaction at the lowest temperature that still affords a reasonable reaction rate (e.g., 60-80 °C). |
| Use a Stable Derivative | Convert the boronic acid to a more robust form that slowly releases the active species in situ. | Use a pinacol ester or an N-methyliminodiacetic acid (MIDA) boronate. MIDA boronates are exceptionally stable and provide a slow release of the boronic acid under basic conditions, minimizing its concentration and thus its decomposition.[15][16] |
For a general procedure, see Protocol 2: Formation of a Stable Boronate Ester .
Q3: The pyrazole N-H seems to be interfering with my cross-coupling reaction. Should I protect it?
A3: Yes, protection of the pyrazole N-H is a highly recommended strategy.
Causality: The acidic N-H proton of the pyrazole ring can lead to several complications. It can coordinate to the palladium catalyst, potentially inhibiting its activity.[17] Furthermore, it can interfere with the basic conditions required for the reaction, leading to inconsistent results. The pyrazole ring itself can be a ligand for the metal center, which can affect the catalytic cycle.[17]
Recommended Protecting Groups:
| Protecting Group | Introduction | Removal Conditions | Key Advantage |
| Boc (tert-Butoxycarbonyl) | Boc₂O, DMAP, THF | TFA or HCl in Dioxane | Stable to a wide range of coupling conditions; easily removed. |
| THP (Tetrahydropyran) | DHP, p-TsOH (cat.), DCM | Mild acid (e.g., PPTS in EtOH) | Very stable to basic and nucleophilic conditions. |
| SEM (2-(Trimethylsilyl)ethoxymethyl) | SEM-Cl, DIPEA, DCM | Fluoride source (TBAF) or acid | Offers orthogonal deprotection strategy if other acid-labile groups are present. |
Protecting the N-H simplifies the reactive system, often leading to cleaner reactions, higher yields, and improved reproducibility.
Q4: What are the best practices for storing and handling these compounds to ensure long-term stability?
A4: Proper storage is critical to prevent the degradation pathways discussed earlier.
Best Practices:
-
Store as a Stable Derivative: The most robust solution is to not store the compound as a free boronic acid. Convert it to a more stable boronate ester, such as a pinacol[2][18] or MIDA ester,[15] which are significantly more resistant to oxidation and protodeboronation.
-
Inert Atmosphere: Store the solid compound under an inert atmosphere (Argon or Nitrogen) to minimize contact with oxygen and moisture.
-
Low Temperature: Store at low temperatures (-20°C is recommended) to slow the rate of any potential decomposition.
-
Desiccation: Store in a desiccator to prevent moisture uptake, which can facilitate hydrolysis and protodeboronation.
-
Avoid Light: Store in an amber vial or protected from light, as photolytic degradation pathways can sometimes occur.
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Troubleshooting workflow for a failed Suzuki-Miyaura reaction.
Section 3: Key Experimental Protocols
Protocol 1: Stability Assessment via HPLC-MS
This protocol provides a general method to assess the purity of your boronic acid and identify major degradants.
-
Sample Preparation: Accurately weigh ~1 mg of the boronic acid derivative and dissolve it in 1 mL of a 1:1 mixture of Acetonitrile:Water to create a 1 mg/mL stock solution. Prepare samples fresh and analyze immediately to prevent in-situ degradation.[12]
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, return to 5% B and re-equilibrate for 2 minutes.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 2 µL.
-
-
MS Detection:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Scan Range: m/z 100-500.
-
-
Data Analysis: Integrate the peak area for the parent boronic acid. Search for the masses of expected byproducts: [M-45]⁺ for protodeboronation and [M-29]⁺ for oxidation. Calculate the purity as (Area of Parent / Total Area of All Peaks) * 100.
Protocol 2: Formation of a Stable Boronate Ester (Pinacol Ester)
This procedure converts the labile boronic acid into a bench-stable pinacol ester, which is suitable for long-term storage and can often be used directly in coupling reactions.[2][18]
-
Setup: To a flame-dried round-bottom flask under an Argon atmosphere, add the [4-(1H-Pyrazol-5-YL)phenyl]boronic acid (1.0 equiv).
-
Reagents: Add pinacol (1.1 equiv) and a solvent such as Toluene or THF (approx. 0.2 M concentration).
-
Dehydration: Fit the flask with a Dean-Stark apparatus and a condenser. Heat the mixture to reflux for 2-4 hours to azeotropically remove water.
-
Monitoring: Monitor the reaction by TLC or LC-MS until the starting boronic acid is fully consumed.
-
Workup: Cool the reaction to room temperature. Remove the solvent under reduced pressure. The crude product can often be used directly or purified by flash column chromatography on silica gel.
-
Storage: Store the resulting pinacol ester in a sealed vial under Argon at -20°C.
Protocol 3: General Suzuki-Miyaura Coupling Conditions Optimized for Unstable Boronic Acids
This protocol incorporates best practices to minimize degradation and maximize yield.
-
Reagent Preparation: In a glovebox or under a rigorous stream of Argon, add the aryl halide (1.0 equiv), the [4-(1H-Pyrazol-5-YL)phenyl]boronic acid derivative (or its pinacol ester, 1.2-1.5 equiv), a palladium precatalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%), and a mild base (e.g., K₂CO₃, 2.0-3.0 equiv) to a flame-dried reaction vessel.
-
Solvent Addition: Add a carefully degassed solvent system (e.g., 1,4-Dioxane with 5-10% v/v water) via cannula or syringe.[4] Ensure all solvents have been sparged with Argon for at least 30 minutes prior to use.
-
Reaction: Seal the vessel and heat the reaction mixture with stirring to 80-90 °C.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. Note that reactions with unstable boronic acids should be monitored closely and stopped once the aryl halide is consumed to prevent product degradation.
-
Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., Ethyl Acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
References
- In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. (2022). Accounts of Chemical Research, 55(9), 1279–1292.
- Catabolism of Arylboronic Acids by Arthrobacter nicotinovorans Strain PBA. (2004). Applied and Environmental Microbiology, 70(6), 3539–3545.
- Analytical techniques for monitoring the degradation of benzylboronic acid. (n.d.). BenchChem.
- The Role of Boronic Acids in Modern Pharmaceutical Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
- Boronic acid with high oxidative stability and utility in biological contexts. (2021). Proceedings of the National Academy of Sciences, 118(10), e2013691118.
- Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. (2021). Pharmaceuticals, 14(10), 991.
- Boronic acid with high oxidative stability and utility in biological contexts. (2021).
- Substituent Effects and pH Profiles for Stability Constants of Arylboronic Acid Diol Esters. (2013). The Journal of Organic Chemistry, 78(10), 4849–4857.
- Improving the oxidative stability of boronic acids through stereoelectronic effects. (n.d.).
- A strategy for preventing boron-containing compounds from breaking down could help medicinal chemists design new drugs. (2021). Reddit.
- Substituent Effects and pH Profiles for Stability Constants of Arylboronic Acid Diol Esters. (n.d.).
- Effect of temperature on boric acid dissociation as function of pH. (n.d.).
- A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. (2009). Journal of the American Chemical Society, 131(22), 7566–7567.
- Development and validation of non-aqueous capillary electrophoresis methods to analyze boronic esters and acids. (2012). Journal of Pharmaceutical and Biomedical Analysis, 62, 199–206.
- Boronic acid with high oxidative stability and utility in biological contexts. (2021).
- Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2). (2000). Journal of Pharmaceutical Sciences, 89(6), 758–765.
- Controlling Residual Arylboronic Acids as Potential Genotoxic Impurities in APIs. (2011). Organic Process Research & Development, 15(6), 1373–1377.
- Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. (2022). Molecules, 27(23), 8232.
- Storage and handling guidelines for organoboronic acids to prevent decomposition. (n.d.). BenchChem.
- Protecting Groups for Boronic Acids. (2016).
- Troubleshooting difficult Suzuki couplings with substituted boronic acids. (n.d.). BenchChem.
- DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions. (2011). The Journal of Organic Chemistry, 76(8), 2776–2784.
- Boronic acids as building blocks for the construction of therapeutically useful bioconjugates. (2019). Chemical Society Reviews, 48(13), 3513–3532.
- Stability of Boronic Esters to Hydrolysis: A Comparative Study. (n.d.).
- Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. (2013). Journal of the American Chemical Society, 135(34), 12690–12699.
- The Chemistry of Pyrazole Boronic Acids: Applications and Sourcing. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
- Analysis of Boronic Acids Without Chemical Derivatisation. (n.d.).
- Properties of a Model Aryl Boronic Acid and Its Boroxine. (n.d.).
- Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. (n.d.).
- Benefits of Protecting Groups in Organic Synthesis. (2023). Labinsights.
- Protective Groups. (n.d.). Organic Chemistry Portal.
- Cross-coupling of pyrazole 377 and boronic acid 10 through Chan–Lam coupling. (n.d.).
- Diagnosing issues with a failed Suzuki coupling? (2021). Reddit.
- Masking Boronic Acids for Suzuki Coupling. (2011). YouTube.
- Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs.
- Protecting Groups. (n.d.).
- A general solution for unstable boronic acids: slow-release cross-coupling from air-stable MIDA boronates. (2009). Journal of the American Chemical Society, 131(22), 7566–7567.
- troubleshooting common issues in furo[2,3-b]pyridine cross-coupling reactions. (n.d.). BenchChem.
- Coupling of C-nitro-NH-azoles with arylboronic acids. A route to N-aryl-C-nitroazoles. (2009). Arkivoc, 2010(5), 237–251.
- [4-(1H-Pyrazol-5-yl)phenyl]boronic acid. (n.d.). Chem-Impex.
- Structural Requirements of 1-(2-Pyridinyl)-5-pyrazolones for Disproportionation of Boronic Acids. (2021). Molecules, 26(22), 6848.
- Synthesis of pinacol esters of 1‐alkyl‐1H‐pyrazol‐5‐yl‐ and 1‐alkyl‐1H‐pyrazol‐4‐ylboronic acids. (n.d.).
- (4-(1H-Pyrazol-1-yl)phenyl)boronic acid. (n.d.). PubChem.
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- 18. Protecting Groups for Boronic Acids | Chem-Station Int. Ed. [en.chem-station.com]
Technical Support Center: Identifying Side Products in [4-(1H-Pyrazol-5-YL)phenyl]boronic acid Couplings
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide addresses common challenges and side product formation when using [4-(1H-Pyrazol-5-YL)phenyl]boronic acid in Suzuki-Miyaura cross-coupling reactions. The following question-and-answer format provides in-depth technical insights and troubleshooting strategies to optimize your synthetic outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: Identification of an Unexpected Product with a Mass Corresponding to the Loss of the Boronic Acid Moiety.
Q1: My reaction mixture shows a significant peak in the LC-MS corresponding to the mass of 1H-5-phenylpyrazole. What is this side product and how can I prevent its formation?
A1: This side product is most likely the result of protodeboronation , a common side reaction in Suzuki-Miyaura couplings where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond.[1] For [4-(1H-Pyrazol-5-YL)phenyl]boronic acid, this leads to the formation of 1H-5-phenylpyrazole.
Causality and Mechanism:
Protodeboronation of arylboronic acids is often base-catalyzed and proceeds through the formation of an arylboronate anion, which is more susceptible to protonolysis.[2][3] The presence of water in the reaction medium is a key contributor to this side reaction.[2] Heteroaromatic boronic acids, like the pyrazole-containing substrate , can be particularly prone to protodeboronation, especially under elevated temperatures and prolonged reaction times.[4]
Troubleshooting and Optimization Strategies:
-
Choice of Base: The selection of the base is critical. While a base is necessary to activate the boronic acid for transmetalation, overly strong or highly nucleophilic bases can accelerate protodeboronation.[5][6] Weaker bases like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are often preferred over stronger bases like sodium hydroxide (NaOH) or cesium carbonate (Cs₂CO₃) when dealing with sensitive boronic acids.[6][7]
-
Anhydrous Conditions: While Suzuki reactions are often tolerant of some water, minimizing its presence can suppress protodeboronation. Using anhydrous solvents and reagents is recommended.[8] If aqueous conditions are necessary, consider using boronic esters (e.g., pinacol esters) which can exhibit greater stability and undergo "slow-release" of the boronic acid.[1][2][9]
-
Reaction Temperature and Time: Higher temperatures and longer reaction times can promote the degradation of the boronic acid.[10] It is advisable to run the reaction at the lowest temperature that allows for a reasonable conversion rate and to monitor the reaction progress to avoid unnecessarily long reaction times.
-
Ligand Selection: The choice of phosphine ligand can influence the rate of the desired cross-coupling versus the undesired protodeboronation. Bulky, electron-rich ligands such as SPhos or XPhos can promote the reductive elimination step, leading to faster product formation and minimizing the time the boronic acid is exposed to conditions that favor protodeboronation.[11][12]
Issue 2: Formation of a Dimeric Byproduct of the Boronic Acid.
Q2: I am observing a significant amount of a byproduct with a mass corresponding to the homocoupling of [4-(1H-Pyrazol-5-YL)phenyl]boronic acid. What causes this and how can it be minimized?
A2: The formation of a biaryl product derived from the coupling of two molecules of the boronic acid is known as homocoupling .[13] This is another common side reaction in Suzuki-Miyaura couplings.
Causality and Mechanism:
Homocoupling can occur through several mechanisms. One common pathway involves the presence of oxygen in the reaction mixture, which can lead to the oxidative homocoupling of the boronic acid.[13][14] Another pathway can be mediated by Pd(II) species, especially if the reduction of the Pd(II) precatalyst to the active Pd(0) is inefficient.[9][15] In this scenario, the Pd(II) can react with two molecules of the boronic acid to form the homocoupled product and Pd(0).
Troubleshooting and Optimization Strategies:
-
Inert Atmosphere: Rigorously degassing the reaction mixture and maintaining a positive pressure of an inert gas (e.g., argon or nitrogen) is crucial to minimize the presence of oxygen.[8][15]
-
Catalyst Choice and Activation: If using a Pd(II) precatalyst (e.g., Pd(OAc)₂), homocoupling can occur during the in-situ reduction to Pd(0).[9][12] Consider using a pre-formed Pd(0) source (e.g., Pd(PPh₃)₄) or a modern precatalyst system that facilitates efficient generation of the active catalyst.[8][16] The addition of a mild reducing agent, such as potassium formate, can also help to suppress homocoupling by ensuring rapid and complete reduction of Pd(II).[15]
-
Ligand Effects: As with protodeboronation, the choice of ligand is important. Bulky, electron-rich phosphine ligands can accelerate the desired catalytic cycle, thereby outcompeting the homocoupling side reaction.[12]
-
Order of Reagent Addition: Adding the palladium catalyst last, after the other reagents have been mixed and the system has been thoroughly degassed, can sometimes minimize side reactions that occur before the catalytic cycle is fully initiated.
Issue 3: Low or No Conversion to the Desired Product.
Q3: My reaction is showing very low or no yield of the desired cross-coupled product. What are the primary factors to investigate?
A3: Low to no product yield in a Suzuki-Miyaura coupling can stem from a variety of issues, including problems with the reagents, catalyst, or reaction conditions.[8]
Troubleshooting and Optimization Strategies:
-
Reagent Quality: Verify the purity and integrity of all starting materials. The [4-(1H-Pyrazol-5-YL)phenyl]boronic acid, aryl halide, base, and solvent should be of high purity and anhydrous.[8]
-
Catalyst Activity: The palladium source and ligands are critical. Ensure the catalyst is active and handled under appropriate inert conditions.[8] If using a Pd(II) precatalyst, ensure that the in-situ reduction to Pd(0) is efficient.[9] The choice of ligand is also crucial, as it influences the stability and activity of the catalyst.[17][18]
-
Base Selection and Stoichiometry: The base plays a crucial role in the transmetalation step.[6] Ensure the correct stoichiometry of a suitable base is used. The effectiveness of a base can be influenced by its basicity and solubility in the reaction medium.[6]
-
Reaction Conditions: Optimize the reaction temperature and concentration. While higher temperatures can increase the reaction rate, they can also lead to catalyst decomposition or side reactions.[12]
Summary of Key Parameters for Optimization
| Parameter | Recommendation for [4-(1H-Pyrazol-5-YL)phenyl]boronic acid Couplings | Rationale |
| Base | K₃PO₄ or K₂CO₃ | Weaker bases can minimize protodeboronation and other side reactions.[6][7] |
| Solvent | Anhydrous THF, Dioxane, or Toluene | Minimizes water content to reduce the rate of protodeboronation.[8] |
| Catalyst | Pd(0) source or efficient Pd(II) precatalyst (e.g., Buchwald precatalysts) | Ensures efficient generation of the active catalytic species and can reduce homocoupling.[16] |
| Ligand | Bulky, electron-rich phosphines (e.g., SPhos, XPhos) | Promotes the desired catalytic cycle and can suppress side reactions.[11][12] |
| Atmosphere | Inert (Argon or Nitrogen) | Crucial for preventing oxygen-mediated homocoupling.[15] |
| Temperature | Start at a lower temperature (e.g., 80 °C) and gradually increase if needed | Balances reaction rate with the stability of the boronic acid. |
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling with [4-(1H-Pyrazol-5-YL)phenyl]boronic acid
This protocol provides a robust starting point for the Suzuki-Miyaura coupling of [4-(1H-Pyrazol-5-YL)phenyl]boronic acid.
-
Reaction Setup: To an oven-dried reaction vessel equipped with a magnetic stir bar, add [4-(1H-Pyrazol-5-YL)phenyl]boronic acid (1.2 equivalents), the aryl halide (1.0 equivalent), and the base (e.g., K₃PO₄, 2.0 equivalents).
-
Inert Atmosphere: Seal the vessel and subject it to three cycles of vacuum and backfilling with an inert gas (argon or nitrogen).
-
Solvent Addition: Add the anhydrous, degassed solvent (e.g., dioxane) via syringe.
-
Catalyst Addition: In a separate vial, weigh the palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., SPhos, 4 mol%) under an inert atmosphere. Dissolve them in a small amount of the reaction solvent and add this solution to the reaction mixture via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor its progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
References
- Garg, S. L., et al. (2020).
- BenchChem. (2025).
- Cox, P. A., et al. (2022). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society, 144(37), 17168-17182.
- Garg, S. L., et al. (2020).
- Mistry, N., & Toste, F. D. (2021). Suppressing Protodeboronation in Cu‐Mediated F/F‐Fluorination of Arylboronic Acids: A Mechanistically Guided Approach Towards Optimized PET Probe Development.
- Garg, S. L., et al. (2020). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene.
- BenchChem. (2025). Minimizing homocoupling in Suzuki reactions with pyrene boronic acid.
- Harcourt, D. A., et al. (2007). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Organic Process Research & Development, 11(4), 737-742.
- Ritter, S. K. (2022). A basic switch leads to big changes in Suzuki coupling. Chemical & Engineering News, 100(44).
- Lima, C. F. R. A. C., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Chemistry – A European Journal, 20(20), 6083-6091.
- Sigma-Aldrich. Cross-Coupling Reaction Manual: Desk Reference.
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
- Cox, P. A., et al. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society, 139(34), 12066-12075.
- Cox, P. A., et al. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research, 55(9), 1283-1296.
- Fiveable.
- Wikipedia.
- Sigma-Aldrich. Cross-Coupling Reaction Guide.
- BenchChem. (2025). comparative study of different bases in Suzuki-Miyaura coupling reactions.
- Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.
- ResearchGate. (2013).
- YouTube. (2024). Suzuki Coupling I Common Byproducts in Suzuki Coupling.
- Lu, G.-P., et al. (2012). Ligand Effects on the Stereochemical Outcome of Suzuki-Miyaura Couplings. The Journal of Organic Chemistry, 77(8), 3700-3703.
- ResearchGate. (2014). Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect.
- Chem-Impex. [4-(1H-Pyrazol-5-yl)phenyl]boronic acid.
- National Institutes of Health. (2018). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future.
- Reddit. (2025). Question About Suzuki Coupling Reaction Byproducts (Homocoupling).
- Billingsley, K. L., & Buchwald, S. L. (2008). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation.
- ResearchGate. (2025).
- Chem-Impex. [3-(1H-Pyrazol-5-yl)phenyl]boronic acid.
- Fantoni, T., et al. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers.
- The Journal of Organic Chemistry. (2012). Cross-Coupling Reactions.
- Adeyemi, A. A., et al. (2018). Synthesis, characterization and evaluation of bulky bis(pyrazolyl)palladium complexes in Suzuki– Miyaura cross-coupling reaction. RSC Advances, 8(25), 13673-13683.
- ResearchGate. (2002). Cross-Coupling Reactions: A Practical Guide.
- Singh, R., & Nolan, S. P. (2022). Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications. Chemical Reviews, 122(20), 15995-16045.
Sources
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. research.ed.ac.uk [research.ed.ac.uk]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. Yoneda Labs [yonedalabs.com]
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- 11. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
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- 15. pubs.acs.org [pubs.acs.org]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. Ligand Effects on the Stereochemical Outcome of Suzuki-Miyaura Couplings [organic-chemistry.org]
- 18. researchgate.net [researchgate.net]
Technical Support Center: A Scientist's Guide to Overcoming Palladium Catalyst Inhibition by Pyrazole Substrates
Welcome to the technical support center dedicated to addressing a persistent challenge in modern synthetic chemistry: the inhibition of palladium catalysts by pyrazole-containing substrates. Pyrazoles are a cornerstone of medicinal chemistry and drug development, but their intrinsic ability to coordinate with palladium can often lead to frustratingly low yields, stalled reactions, and catalyst decomposition. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth, field-proven insights and actionable troubleshooting strategies to ensure the success of your palladium-catalyzed cross-coupling reactions.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial questions and concerns that arise when working with pyrazole substrates in palladium-catalyzed reactions.
Q1: Why is my palladium-catalyzed reaction with a pyrazole substrate failing or giving low yields?
The primary reason for the failure or low yield of palladium-catalyzed reactions involving pyrazole substrates is the inherent ability of the pyrazole ring to act as a ligand and coordinate with the palladium catalyst.[1][2][3] The nitrogen atoms in the pyrazole ring are Lewis basic and can bind strongly to the palladium center, leading to the formation of stable, off-cycle catalyst complexes that are catalytically inactive or have significantly reduced activity.[2] This process, often referred to as catalyst poisoning or inhibition, effectively removes the active catalyst from the reaction cycle, preventing the desired cross-coupling from occurring efficiently.
Q2: What are the visual or analytical signs of catalyst inhibition in my reaction?
Several signs can indicate that your palladium catalyst is being inhibited by a pyrazole substrate:
-
Formation of Palladium Black: The most obvious sign of catalyst decomposition is the formation of a black precipitate, which is finely divided palladium metal (Pd(0)). This indicates that the catalyst has aggregated and is no longer soluble and active in the reaction mixture.[4]
-
Reaction Stalling: You may observe an initial burst of product formation, followed by a plateau where the reaction does not proceed to completion, even with extended reaction times. This can be monitored by techniques like TLC, GC, or LC-MS.
-
Inconsistent Reaction Color: The color of a healthy palladium-catalyzed reaction is often a shade of yellow, orange, or brown. A rapid change in color, or a lack of the expected color development, can suggest that the catalyst is not in its active form.
-
Formation of Side Products: Dehalogenation of the starting material is a common side reaction when the desired cross-coupling is slow.[5][6] If you observe significant amounts of the dehalogenated pyrazole, it's a strong indication that the catalytic cycle is being disrupted.
Q3: Should I protect the N-H group of my pyrazole substrate?
For pyrazoles with an unsubstituted N-H group, protection is often a highly effective strategy to prevent catalyst inhibition.[6] The acidic N-H proton can react with the base in the reaction, forming a pyrazolate anion which is an even stronger ligand for palladium.[7] By protecting the N-H group with a suitable protecting group (e.g., trityl, Boc, or a simple alkyl group), you can block this coordination pathway and significantly improve the reaction outcome.[8][9] However, the need for protection depends on the specific reaction and the electronic properties of the pyrazole. In some cases, with the right choice of ligand and reaction conditions, unprotected pyrazoles can be coupled successfully.[2][10]
Q4: Which type of palladium precatalyst is best for reactions with pyrazoles?
The choice of palladium precatalyst can have a significant impact on the success of the reaction. While simple palladium sources like Pd(OAc)₂ or Pd₂(dba)₃ can be effective, they often require an induction period to form the active Pd(0) species, during which the pyrazole can coordinate and inhibit the catalyst.[11][12]
Modern, well-defined palladium precatalysts, such as those from the Buchwald or Hartwig groups (e.g., G3 or G4 precatalysts), are often a better choice.[13] These precatalysts are designed to generate the active Pd(0) catalyst cleanly and rapidly, minimizing the opportunity for pyrazole-induced inhibition.
Q5: What is the role of the base in overcoming inhibition?
The base plays a crucial role in the catalytic cycle, but its choice is particularly important when dealing with pyrazole substrates. A strong, non-coordinating base is often preferred. While strong bases like NaOtBu are common in Buchwald-Hartwig aminations, they can also deprotonate the pyrazole N-H, increasing its coordinating ability.[13][14] In such cases, a weaker base like K₂CO₃ or K₃PO₄ might be a better choice for Suzuki-Miyaura couplings, especially when using unprotected pyrazoles.[2][5] The choice of base should be carefully considered and optimized for each specific reaction.
Part 2: Troubleshooting Guide: A Symptom-Based Approach
This section provides a structured approach to troubleshooting common problems encountered during palladium-catalyzed reactions with pyrazole substrates.
Problem 1: No reaction or immediate catalyst decomposition (e.g., formation of palladium black).
This is often the most severe manifestation of catalyst inhibition.
-
Potential Cause 1.1: Strong coordination of the pyrazole to the palladium center.
-
Solution 1.1.1: Ligand Selection: The use of bulky, electron-rich phosphine ligands is one of the most effective strategies to overcome pyrazole inhibition.[10][15] These ligands can stabilize the palladium center and promote the desired catalytic cycle over inhibitory coordination with the pyrazole. The steric bulk of the ligand can also disfavor the binding of the pyrazole substrate.[15]
-
| Reaction Type | Recommended Ligands | Rationale |
| Suzuki-Miyaura | XPhos, SPhos, RuPhos | Bulky, electron-rich biaryl phosphines that promote fast oxidative addition and reductive elimination.[15] |
| Buchwald-Hartwig | AdBrettPhos, tBuBrettPhos, Xantphos | Sterically demanding ligands that are effective for coupling with N-heterocycles.[6][10] |
| Sonogashira | cataCXium® A, JohnPhos | Effective for couplings involving challenging substrates. |
-
Solution 1.1.2: Use of N-Protected Pyrazoles: As discussed in the FAQs, protecting the N-H group of the pyrazole is a robust solution to prevent coordination.[6][8] See Protocol 2 for a general procedure.
-
Potential Cause 1.2: Inappropriate palladium precatalyst.
-
Solution 1.2.1: Switch to a More Robust Precatalyst: If you are using a simple palladium source like Pd(OAc)₂, consider switching to a modern precatalyst like a Buchwald G3 or G4 precatalyst.[13] These are designed for rapid and clean generation of the active catalyst.
-
Problem 2: Reaction starts but stalls or gives low conversion.
This indicates a less severe, but still significant, level of catalyst inhibition or the presence of competing side reactions.
-
Potential Cause 2.1: Product Inhibition: The pyrazole-containing product can also act as a ligand and inhibit the catalyst, leading to a stalled reaction.
-
Solution 2.1.1: Optimize Reaction Conditions:
-
Temperature: Increasing the temperature can sometimes help to favor the desired catalytic turnover over catalyst inhibition. However, be mindful of potential side reactions at higher temperatures.
-
Concentration: Running the reaction at a higher concentration can sometimes favor the bimolecular cross-coupling reaction over the unimolecular catalyst deactivation pathway.[12]
-
-
-
Potential Cause 2.2: Dehalogenation or Other Side Reactions: The observation of dehalogenated starting material is a classic sign of a struggling catalyst.[5]
-
Solution 2.2.1: Modify the Reaction Setup:
-
Additives: In some cases, the addition of a stoichiometric amount of a non-coordinating additive can help to sequester the pyrazole and prevent it from binding to the palladium. However, this needs to be evaluated on a case-by-case basis.
-
Slow Addition: In some instances, the slow addition of the pyrazole substrate to the reaction mixture can maintain a low concentration of the inhibiting species and allow the reaction to proceed.
-
-
Problem 3: Inconsistent results or poor reproducibility.
This can be a frustrating issue, often stemming from subtle variations in experimental setup.
-
Potential Cause 3.1: Purity of Reagents and Solvents: Palladium-catalyzed reactions are notoriously sensitive to impurities.[12]
-
Solution 3.1.1: Best Practices for Reaction Setup:
-
Solvent Purity: Always use high-purity, anhydrous, and degassed solvents. Residual water or oxygen can deactivate the catalyst.
-
Reagent Purity: Ensure the purity of your pyrazole substrate and coupling partner. Impurities can act as catalyst poisons.
-
Inert Atmosphere: Set up your reactions under a strictly inert atmosphere (e.g., argon or nitrogen) to prevent catalyst oxidation.
-
-
Part 3: Experimental Protocols
These protocols provide a starting point for your experiments. Remember to always perform a small-scale test reaction first.
Protocol 1: General Procedure for a Suzuki-Miyaura Coupling of a 4-Iodopyrazole with an Arylboronic Acid.
-
To an oven-dried Schlenk tube, add the 4-iodopyrazole (1.0 equiv), arylboronic acid (1.5 equiv), a suitable base such as K₃PO₄ (2.0 equiv), the palladium precatalyst (e.g., XPhos Pd G3, 2 mol%), and the ligand (e.g., XPhos, 4 mol%).
-
Evacuate and backfill the tube with argon three times.
-
Add anhydrous, degassed solvent (e.g., 1,4-dioxane or toluene).
-
Stir the reaction mixture at the desired temperature (e.g., 80-110 °C) and monitor the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and filter through a pad of Celite.
-
Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: N-Protection of a Pyrazole Substrate (e.g., with a trityl group).
-
To a solution of the N-H pyrazole (1.0 equiv) in an appropriate solvent (e.g., dichloromethane or DMF), add a base such as triethylamine (1.2 equiv).
-
Cool the mixture to 0 °C and add trityl chloride (1.1 equiv) portion-wise.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).
-
Quench the reaction with water and extract the product with an organic solvent.
-
Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the N-trityl pyrazole by column chromatography or recrystallization.[8]
Part 4: Visual Guides
Diagram 1: Mechanism of Pyrazole Inhibition of a Palladium Catalyst
Caption: Pyrazole coordination can intercept the active Pd(0) or Pd(II) species, forming inactive complexes and halting the catalytic cycle.
Diagram 2: Troubleshooting Workflow for Pyrazole Cross-Coupling Reactions
Caption: A step-by-step decision tree for diagnosing and solving common issues in pyrazole cross-coupling reactions.
References
-
Nanoparticles versus molecular complexes. (2013). R Discovery. Retrieved from [Link]
-
Variable coordination behaviour of pyrazole-containing N,P and N,P(O) ligands towards palladium(II). (2007). PubMed. Retrieved from [Link]
-
The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. (2016). The Journal of Organic Chemistry (ACS Publications). Retrieved from [Link]
-
Development of Robust, Efficient and Scalable Transition Metal Catalyzed Transformations: Translation of Reactions from Micromole to Multi-Kilogram Scale Processes. (n.d.). ACS Catalysis. Retrieved from [Link]
-
Mechanochemistry-Directed Ligand Design: Development of a High-Performance Phosphine Ligand for Palladium-Catalyzed Mechanochemical Organoboron Cross-Coupling. (2023). PubMed. Retrieved from [Link]
-
Pyrazole-based P,N-ligand for palladium catalyst: Applications in Suzuki coupling and amination reactions. (2025). ResearchGate. Retrieved from [Link]
-
New (η3-Allyl)palladium Complexes with Pyridylpyrazole Ligands: Synthesis, Characterization, and Study of the Influence of N1 Substituents on the Apparent Allyl Rotation. (n.d.). Organometallics - ACS Publications. Retrieved from [Link]
-
Palladium-catalyzed C-N cross-coupling and application to the synthesis of delayed singlet emitters for OLED development. (n.d.). DSpace@MIT. Retrieved from [Link]
-
Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate. (n.d.). PubMed Central. Retrieved from [Link]
-
Palladium(II) pyrazolin-4-ylidenes: Substituent effects on the formation and catalytic activity of pyrazole-based remote NHC complexes. (n.d.). ScholarBank@NUS. Retrieved from [Link]
-
(PDF) Palladium catalytic systems with hybrid pyrazole ligands in C-C coupling reactions. Nanoparticles versus molecular complexes. (2025). ResearchGate. Retrieved from [Link]
-
Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. (n.d.). NIH. Retrieved from [Link]
-
Why is the product not forming in buchwald coupling of pyridyl 2-amino pyrimidine with 4-iodopyrazole? (2022). ResearchGate. Retrieved from [Link]
-
Help troubleshooting a Buchwald-Hartwig amination? (2018). Reddit. Retrieved from [Link]
-
Establishment of Broadly Applicable Reaction Conditions for the Palladium-Catalyzed Direct Arylation of Heteroatom-Containing Aromatic Compounds. (n.d.). The Journal of Organic Chemistry - ACS Publications. Retrieved from [Link]
-
Buchwald-Hartwig coupling troubleshooting. (2022). Chemistry Stack Exchange. Retrieved from [Link]
-
C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. (2020). PubMed Central. Retrieved from [Link]
-
Palladium(II) Pyrazolin-4-ylidenes: Substituent Effects on the Formation and Catalytic Activity of Pyrazole-Based Remote NHC Complexes. (n.d.). Organometallics - ACS Publications. Retrieved from [Link]
-
Palladium(II) Pyrazolin-4-ylidenes: Substituent Effects on the Formation and Catalytic Activity of Pyrazole-Based Remote NHC Complexes. (2009). Semantic Scholar. Retrieved from [Link]
-
Palladium-Catalyzed N -Allylic Alkylation of Pyrazoles and Unactivated Vinylcyclopropanes. (n.d.). ResearchGate. Retrieved from [Link]
-
Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. (2023). RSC Publishing. Retrieved from [Link]
-
Mechanism-Guided Design of Robust Palladium Catalysts for Selective Aerobic Oxidation of Polyols. (2023). Journal of the American Chemical Society. Retrieved from [Link]
-
The development of palladium catalysts for C-C and C-heteroatom bond forming reactions of aryl chloride substrates. (2017). Academic Bibliography - Universiteit Gent. Retrieved from [Link]
-
Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. (n.d.). Journal of the American Chemical Society. Retrieved from [Link]
-
Recent Developments in Reactions and Catalysis of Protic Pyrazole Complexes. (n.d.). PMC. Retrieved from [Link]
-
Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. Retrieved from [Link]
-
Application of Pd-Catalyzed Cross-Coupling Reactions in the Synthesis of 5,5-Dimethyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazoles that Inhibit ALK5 Kinase. (n.d.). The Journal of Organic Chemistry - ACS Publications. Retrieved from [Link]
-
Suzuki‐Miyaura coupling of 4H‐Indazol‐4‐ones/Pyrazoles with aryl... (n.d.). ResearchGate. Retrieved from [Link]
-
Suzuki–Miyaura Cross-Coupling of N-Acylpyrroles and Pyrazoles: Planar, Electronically Activated Amides in Catalytic N–C Cleavage. (n.d.). Organic Letters - ACS Publications. Retrieved from [Link]
-
Pyrazole and Pyrazolate as Ligands in the Synthesis and Stabilization of New Palladium(II) and (III) Compounds. (2016). PubMed. Retrieved from [Link]
-
Palladium-Catalyzed [5 + 2] Rollover Annulation of 1-Benzylpyrazoles with Alkynes: A Direct Entry to Tricyclic 2-Benzazepines. (2023). PMC - NIH. Retrieved from [Link]
-
Palladium-catalyzed polyannulation of pyrazoles and diynes toward multifunctional poly(indazole)s under monomer non-stoichiometric conditions. (n.d.). Polymer Chemistry (RSC Publishing). Retrieved from [Link]
-
Homogeneous Palladium Catalyst Suppressing Pd Black Formation in Air Oxidation of Alcohols. (n.d.). researchmap. Retrieved from [Link]
-
Adsorption and Inhibition Mechanisms of New Pyrazole Derivatives for Carbon Steel Corrosion in Hydrochloric Acid Solutions Based on Experimental, Computational, and Theoretical Calculations. (n.d.). PMC - PubMed Central. Retrieved from [Link]
-
Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles. (n.d.). PMC - NIH. Retrieved from [Link]
Sources
- 1. Variable coordination behaviour of pyrazole-containing N,P and N,P(O) ligands towards palladium(II) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrazole and Pyrazolate as Ligands in the Synthesis and Stabilization of New Palladium(II) and (III) Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchmap.jp [researchmap.jp]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Recent Developments in Reactions and Catalysis of Protic Pyrazole Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07412E [pubs.rsc.org]
- 10. Palladium-catalyzed C-N cross-coupling and application to the synthesis of delayed singlet emitters for OLED development [dspace.mit.edu]
- 11. reddit.com [reddit.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]
Selecting the optimal base for Suzuki coupling with [4-(1H-Pyrazol-5-YL)phenyl]boronic acid
Technical Support Center: Suzuki Coupling with [4-(1H-Pyrazol-5-YL)phenyl]boronic acid
A Senior Application Scientist's Guide to Optimal Base Selection and Troubleshooting
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving [4-(1H-Pyrazol-5-YL)phenyl]boronic acid. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize this specific transformation. Here, we move beyond generic protocols to provide in-depth, field-tested insights into the critical role of base selection, offering troubleshooting advice in a direct question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: Why is the choice of base so critical in the Suzuki coupling of pyrazole-containing boronic acids?
The base in a Suzuki-Miyaura coupling reaction plays a multifaceted role, but its primary function is to facilitate the transmetalation step.[1] This is the step where the organic group from the boronic acid is transferred to the palladium catalyst.[2] For this to happen efficiently, the boronic acid needs to be activated to form a more nucleophilic boronate "ate" complex.[1][3]
With a substrate like [4-(1H-Pyrazol-5-YL)phenyl]boronic acid, the situation is more complex due to the presence of the acidic N-H proton on the pyrazole ring. The choice of base can therefore influence:
-
Formation of the Boronate Complex: The base must be strong enough to deprotonate the boronic acid, forming the reactive boronate species.[1][3][4]
-
Side Reactions: An excessively strong base can lead to undesired side reactions. For instance, strong bases can promote protodeboronation, a process where the boronic acid group is cleaved from the aromatic ring before it can couple.[5][6]
-
Substrate and Catalyst Stability: The acidic N-H of the pyrazole can interact with the palladium catalyst, potentially inhibiting its activity.[7] The base helps to mitigate this by deprotonating the pyrazole, but an inappropriate base could also degrade the catalyst or the starting materials.
Q2: What are the most common bases used for this type of coupling, and how do I choose between them?
The most commonly employed bases for Suzuki couplings are inorganic bases.[8] For substrates containing nitrogen heterocycles like pyrazole, careful selection is crucial. Below is a comparative table to guide your choice.
| Base | pKa of Conjugate Acid | Typical Conditions | Advantages | Disadvantages |
| K₃PO₄ | ~12.3 | Dioxane/water, Toluene/water | Highly effective for N-containing heterocycles.[7][8] Strong, non-nucleophilic. | Can be too strong for some sensitive functional groups. |
| K₂CO₃ | ~10.3 | Dioxane/water, Ethanol/water | A good starting point for many Suzuki reactions.[8][9] Milder than phosphates. | May not be effective for less reactive coupling partners. |
| Cs₂CO₃ | ~10.3 | Dioxane, Toluene | Often gives superior results for challenging substrates (the "caesium effect").[8] | More expensive than other carbonates. |
| KF | ~3.2 | Anhydrous THF or Dioxane | Useful for substrates with base-labile functional groups, such as esters.[3] | Generally results in slower reaction rates.[10] |
| Organic Bases (e.g., TEA, DIPEA) | ~10.8 (TEA), ~11 (DIPEA) | Anhydrous solvents | Can be used when inorganic bases are incompatible with the substrate. | Often less effective than inorganic bases, especially in aqueous conditions.[8] |
Decision-Making Workflow:
Sources
- 1. benchchem.com [benchchem.com]
- 2. byjus.com [byjus.com]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Purification Strategies for Products of [4-(1H-Pyrazol-5-YL)phenyl]boronic acid
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and FAQs for the purification of compounds synthesized using [4-(1H-Pyrazol-5-YL)phenyl]boronic acid, a key building block in modern medicinal chemistry. The unique chemical nature of this reagent—possessing both an acidic boronic acid group and a pyrazole ring with a potentially interactive N-H proton—presents specific challenges and opportunities in product purification. This document is designed to help you navigate these complexities with confidence.
Part 1: Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses the most common issues encountered during the purification of Suzuki-Miyaura coupling products derived from [4-(1H-Pyrazol-5-YL)phenyl]boronic acid.
Q1: What are the most common impurities I should expect in my crude reaction mixture?
A1: Understanding the potential impurities is the first step toward designing an effective purification strategy. Following a Suzuki-Miyaura coupling, your crude product is rarely pure. It's typically a mixture containing your desired biaryl product alongside several process-related impurities.
-
Starting Material-Derived Impurities:
-
Unreacted Boronic Acid: [4-(1H-Pyrazol-5-YL)phenyl]boronic acid may remain if the reaction does not go to completion.
-
Protodeboronated Product: The C-B bond can be cleaved and replaced with a hydrogen, resulting in 5-phenyl-1H-pyrazole. This is a common side reaction, especially under harsh basic conditions or if water is present.[1][2]
-
Homocoupled Boronic Acid: The boronic acid can couple with itself to form a bipyrazolyl-biphenyl dimer. This is often promoted by the presence of oxygen or excess Pd(II) species in the reaction.[1][3]
-
Boroxines: Boronic acids can dehydrate, especially upon storage or heating, to form cyclic trimers called boroxines. These are generally reactive under coupling conditions but can complicate analysis.
-
-
Catalyst and Reagent-Derived Impurities:
-
Palladium Residues: The palladium catalyst can remain in your product, often as colloidal palladium black, giving it a gray or black color.
-
Ligands and Their Oxides: If phosphine ligands (e.g., triphenylphosphine, SPhos) are used, they and their corresponding oxides will be present.
-
Inorganic Base: The base used in the reaction (e.g., K₃PO₄, Cs₂CO₃, Na₂CO₃) needs to be removed.
-
The table below summarizes these impurities and key properties relevant to their removal.
| Impurity Type | Chemical Nature | Typical Removal Strategy |
| Unreacted Boronic Acid | Acidic | Aqueous basic wash (e.g., 1M NaOH)[4] |
| Protodeboronated Byproduct | Neutral/Weakly Basic | Chromatography, Recrystallization |
| Homocoupled Dimer | Neutral, High MW | Chromatography, Recrystallization |
| Palladium Residues | Metal | Filtration through Celite®, Charcoal treatment |
| Phosphine Oxides | Polar, Neutral | Chromatography, Acidic wash (if basic ligand) |
| Inorganic Base | Basic, Water-Soluble | Aqueous wash |
Q2: How can I use a simple liquid-liquid extraction for a first-pass purification?
A2: An acidic or basic aqueous wash is a powerful and scalable first step to remove a significant portion of impurities before chromatography or crystallization. The strategy hinges on the different acid-base properties of the components in your crude mixture. Your desired biaryl product is typically neutral, whereas the unreacted boronic acid is acidic.
This allows for a straightforward separation. By dissolving your crude reaction mixture in an organic solvent (like ethyl acetate or dichloromethane) and washing with an aqueous base (e.g., 1M NaOH or Na₂CO₃ solution), you can deprotonate the acidic boronic acid, forming a water-soluble boronate salt that partitions into the aqueous layer.[4][5]
Causality: The boronic acid group, R-B(OH)₂, acts as a Lewis acid and readily reacts with hydroxide ions to form the anionic tetrahedral boronate species, [R-B(OH)₃]⁻, which is highly soluble in water. Your neutral organic product remains in the organic layer.
Below is a generalized workflow for this process.
Caption: Basic Extraction Workflow.
Q3: My product streaks badly during silica gel chromatography. What is happening and how can I fix it?
A3: This is a very common issue when dealing with compounds containing a pyrazole N-H group. The streaking, or tailing, is caused by strong interactions between your compound and the acidic silanol (Si-OH) groups on the surface of the silica gel. Both the boronic acid impurity and the pyrazole N-H in your target molecule can cause this problem.[6][7]
The Causality:
-
Pyrazole N-H: The lone pair on the pyridine-like nitrogen and the acidic proton on the pyrrole-like nitrogen of the pyrazole ring can form strong hydrogen bonds with the silica surface, slowing its elution and causing it to spread across many fractions.
-
Boronic Acid Impurity: Boronic acids are notoriously difficult to purify by standard silica gel chromatography because they tend to stick irreversibly to the column or streak significantly.[8]
Troubleshooting Strategies:
| Strategy | Description | When to Use |
| Add a Basic Modifier | Add a small amount of triethylamine (~0.5-1%) to your eluent. This deactivates the acidic sites on the silica by neutralizing them.[9] | This is the most common and effective first-line solution for basic or N-H containing compounds. |
| Add an Acidic Modifier | Add a small amount of acetic acid or formic acid (~1%) to your eluent. This can help when purifying acidic compounds by keeping them protonated. | Useful if you are trying to elute the boronic acid itself, but can be less effective for the pyrazole product. |
| Use Deactivated Silica | Prepare a slurry of silica gel with your eluent containing triethylamine and let it sit for an hour before packing the column. | For particularly stubborn compounds where simply adding a modifier to the mobile phase is not enough. |
| Switch to Neutral Alumina | Alumina is less acidic than silica and can be a better choice for basic or acid-sensitive compounds.[6] | When basic modifiers fail or if your compound is unstable on silica. |
| Use Boric Acid-Impregnated Silica | This specialized method is reported to suppress the over-adsorption of boronic esters and may be beneficial for related compounds.[10] | An advanced technique for challenging separations involving boron species. |
Q4: My compound is "oiling out" during recrystallization instead of forming crystals. What should I do?
A4: "Oiling out" occurs when your compound precipitates from the solution as a liquid phase rather than a solid crystalline lattice. This typically happens when the solution becomes supersaturated at a temperature that is above the melting point of your compound (or a eutectic mixture of your compound and the solvent).[11]
Here are several field-proven strategies to overcome this issue:
-
Increase the Solvent Volume: Your solution might be too concentrated. Add more of the "good" solvent (the one your compound is soluble in when hot) to the hot solution to lower the saturation point. This allows crystallization to begin at a lower temperature, hopefully below the compound's melting point.[11]
-
Slow Down the Cooling Process: Rapid cooling is a primary cause of oiling out. Allow the flask to cool slowly to room temperature on the benchtop, and then transfer it to an ice bath. Insulating the flask with glass wool or a towel can help.
-
Scratch the Flask: Use a glass rod to scratch the inside of the flask at the meniscus. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.
-
Add a Seed Crystal: If you have a small amount of pure, solid material, add a tiny crystal to the cooled, supersaturated solution to initiate crystallization.
-
Lower the Initial Temperature: Dissolve your compound at a temperature just below the solvent's boiling point. This reduces the chance that the solution temperature is above the compound's melting point.
Caption: Decision process for troubleshooting oiling out.
Part 2: Key Experimental Protocols
These protocols provide detailed, step-by-step methodologies for the essential purification techniques discussed.
Protocol 1: General Acid-Base Extraction
This protocol is designed for the initial workup of a Suzuki-Miyaura reaction to remove the unreacted boronic acid and inorganic salts.
-
Reaction Quench: Once the reaction is complete (as determined by TLC or LC-MS), cool the reaction mixture to room temperature.
-
Dilution: Dilute the mixture with an organic solvent such as ethyl acetate (EtOAc) (approx. 10-20x the volume of the reaction solvent).
-
Filtration (Optional): If a significant amount of palladium black has precipitated, filter the diluted mixture through a pad of Celite®. Wash the pad with additional EtOAc.
-
Basic Wash: Transfer the filtrate to a separatory funnel and wash with 1M aqueous NaOH solution (1 x volume of the organic layer). Shake gently to avoid emulsion formation. Separate the layers.
-
Neutral Wash: Wash the organic layer with water (1 x volume) to remove residual NaOH.
-
Brine Wash: Wash the organic layer with a saturated aqueous NaCl (brine) solution (1 x volume) to break any emulsions and remove bulk water.
-
Drying and Concentration: Dry the separated organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product, now enriched and ready for further purification.
Protocol 2: Mixed-Solvent Recrystallization
This is a powerful technique for purifying solid compounds when a single ideal solvent cannot be found. It is particularly effective for pyrazole-containing biaryls.[11]
-
Solvent Selection: Identify a "good" solvent in which your compound is soluble when hot but less soluble when cold (e.g., ethanol, isopropanol, ethyl acetate). Identify a "poor" or "anti-solvent" in which your compound is insoluble (e.g., water, hexanes, heptane). The two solvents must be miscible.
-
Dissolution: Place the crude solid in an Erlenmeyer flask with a stir bar. Add the minimum amount of the hot "good" solvent required to fully dissolve the compound near the solvent's boiling point.
-
Addition of Anti-solvent: While the solution is still hot and stirring, add the "poor" solvent dropwise until the solution becomes faintly cloudy (turbid). This indicates the point of saturation.
-
Re-dissolution: Add a few more drops of the hot "good" solvent until the cloudiness just disappears.
-
Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Crystal formation should occur. For maximum yield, you can then place the flask in an ice bath for 30 minutes.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold "poor" solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove residual solvent.
References
-
ResearchGate. (2016). How to purify boronic acids/boronate esters? [Online discussion]. Available at: [Link]
-
Reddit. (2017). Purification of boronic acids? [Online discussion]. r/chemistry. Available at: [Link]
- Google Patents. (2005). WO2005019229A1 - Process for purification of boronic acid and its derivatives.
-
Hitosugi, S., et al. (2012). A Facile Chromatographic Method for Purification of Pinacol Boronic Esters. Chemistry Letters. Available at: [Link]
-
ResearchGate. (2014). How can I purify a pyrazole compound with a N-C-N bond without using a silica column? [Online discussion]. Available at: [Link]
-
Reddit. (2024). Purification of alkyl Bpin/other alkyl boronic esters. [Online discussion]. r/Chempros. Available at: [Link]
-
ResearchGate. (2016). Can I remove boronic acid using Work up process? [Online discussion]. Available at: [Link]
- Sharma, M. (2020). Synthesis and Characterization of Some Pyrazole based Heterocyclic Compounds. International Journal of Trend in Scientific Research and Development.
- American Chemical Society Publications. (2022). Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki–Miyaura Coupling Conditions. Organic Letters.
-
Chemistry Stack Exchange. (2025). Challenging purification of organoboronic acids. [Online discussion]. Available at: [Link]
- The Royal Society of Chemistry. (2011). Suzuki-Miyaura Coupling of Heteroaryl Boronic Acids and Vinyl Chlorides.
- National Institutes of Health. (2013).
- MDPI. (2021). Solvent Extraction of Boric Acid: Comparison of Five Different Monohydric Alcohols and Equilibrium Modeling with Numerical Methods.
- Google Patents. (2011). WO2011076194A1 - Method for purifying pyrazoles.
-
Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? [Online discussion]. r/Chempros. Available at: [Link]
-
YouTube. (2024). Suzuki Coupling I Common Byproducts in Suzuki Coupling. Available at: [Link]
- Google Patents. (1995). US5462960A - Pyrazole-3-carboxamide derivatives, process for their preparation and pharmaceutical compositions in which they are present.
- ResearchGate. (2015).
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.).
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Available at: [Link]
- ACS Publications. (2005). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Organic Process Research & Development.
-
YouTube. (2011). Masking Boronic Acids for Suzuki Coupling. Available at: [Link]
- Sigma-Aldrich. (n.d.). 4-(1HTetrazol-5-yl)phenylboronic acid.
- Chem-Impex. (n.d.). 4-Pyrazol-1-yl-phenylboronic acid.
- BLD Pharm. (n.d.). (4-(1H-Pyrazol-4-yl)phenyl)boronic acid.
- Sigma-Aldrich. (n.d.). [4-methyl-2-(1H-pyrazol-1-yl)phenyl]boronic acid.
- Chem-Impex. (n.d.). [4-(1H-Pyrazol-5-yl)phenyl]boronic acid.
Sources
- 1. benchchem.com [benchchem.com]
- 2. youtube.com [youtube.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. WO2005019229A1 - Process for purification of boronic acid and its derivatives - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. researchgate.net [researchgate.net]
- 10. academic.oup.com [academic.oup.com]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Managing Anhydrous Conditions for Pyrazole Boronic Acid Reactions
Welcome, researchers, scientists, and drug development professionals. This guide is designed as a central resource for troubleshooting and managing a critical parameter in modern organic synthesis: anhydrous conditions, specifically for reactions involving pyrazole boronic acids and their derivatives. The inherent sensitivity of boronic acids to moisture necessitates rigorous control over the reaction environment to prevent yield loss and side product formation. This document provides in-depth, experience-driven answers to common challenges encountered in the lab.
Section 1: Frequently Asked Questions (FAQs) - The "Why" Behind Anhydrous Techniques
This section addresses the fundamental principles governing the need for anhydrous conditions when working with pyrazole boronic acids.
Q1: Why are anhydrous conditions so critical for reactions with pyrazole boronic acids?
A1: The boron atom in a boronic acid is Lewis acidic, making it susceptible to interaction with Lewis bases like water.[1] While some palladium-catalyzed cross-coupling reactions, like the Suzuki-Miyaura coupling, can tolerate or even benefit from a controlled amount of water, excess moisture presents several significant problems with pyrazole boronic acids:[2][3]
-
Protodeboronation: This is a major side reaction where the boronic acid group is replaced by a hydrogen atom from a proton source, most commonly water.[4][5] This side reaction consumes your starting material, directly reducing the yield of the desired coupled product. Electron-deficient boronic acids are particularly prone to this degradation pathway.[4]
-
Hydrolytic Instability of Boronic Esters: Pyrazole boronic acids are often used in their more stable pinacol ester form. However, these esters are susceptible to hydrolysis, which reverts them to the boronic acid and pinacol.[6] This can be problematic as the free boronic acid may have different solubility and reactivity profiles.
-
Catalyst Deactivation: The presence of excess oxygen, often introduced with moisture, can deactivate the palladium catalyst used in cross-coupling reactions.[4] This leads to incomplete conversion and lower yields.
-
Hygroscopic Nature: Boronic acids and their precursors can be hygroscopic, meaning they readily absorb moisture from the atmosphere.[7] This can compromise the integrity of the reagent even before the reaction begins.
Q2: I've seen some Suzuki-Miyaura coupling protocols that use a water co-solvent. Does this contradict the need for anhydrous conditions?
A2: This is an excellent and common point of confusion. While it seems contradictory, the role of water in Suzuki-Miyaura reactions is nuanced. In many protocols, a carefully controlled amount of an aqueous base (e.g., in a dioxane/water solvent system) is used.[8] Water can play a few beneficial roles in these specific cases:
-
Base Solubility: Water can help dissolve inorganic bases like potassium carbonate or potassium phosphate, facilitating their role in the catalytic cycle.[2]
-
Catalyst Activity: For certain catalyst systems, water can influence the ligand exchange and reductive elimination steps, sometimes leading to faster reaction rates.[9]
-
Controlled Release: In the case of trifluoroborate salts, water facilitates the slow hydrolysis to the active boronic acid species, which can improve yields.[2]
The key takeaway is control . These protocols use a specific, often optimized, amount of water. The term "anhydrous conditions" in the broader context of pyrazole boronic acid chemistry refers to the rigorous exclusion of uncontrolled atmospheric moisture and the use of dry solvents and reagents to prevent the detrimental side reactions mentioned in Q1.
Q3: Which is more stable, the pyrazole boronic acid or its pinacol ester?
A3: Generally, the pinacol ester derivative of a pyrazole boronic acid is more stable and easier to handle than the free boronic acid.[10] Boronic acids have a propensity to dehydrate and form cyclic trimers known as boroxines.[11] While boronic esters can still hydrolyze, they are less prone to this and other decomposition pathways, making them preferable for storage and for many reactions.[6]
Section 2: Troubleshooting Guide - When Reactions Go Wrong
This section provides a systematic approach to diagnosing and solving common issues related to moisture control in pyrazole boronic acid reactions.
Q4: My Suzuki-Miyaura coupling with a pyrazole boronic acid derivative failed or gave a very low yield. I suspect a moisture-related issue. What should I check first?
A4: A failed reaction is frustrating, but a systematic check can often pinpoint the source of the problem. Here’s a prioritized checklist:
-
Solvent Purity: This is the most common culprit. Did you use a freshly opened bottle of anhydrous solvent, or did you dry it yourself? Solvents can absorb moisture over time, even in sealed bottles.[12]
-
Reagent Integrity: How old is your pyrazole boronic acid (or ester)? Was it stored under an inert atmosphere? Hygroscopic reagents can degrade upon storage.[13]
-
Inert Atmosphere Technique: Was your reaction setup truly inert? Air leaks can introduce both moisture and oxygen. Re-evaluate your inert gas setup (Schlenk line or glovebox technique).[14][15]
-
Base Quality: Many bases used in these couplings (e.g., K₃PO₄, Cs₂CO₃) are hygroscopic.[16] Using a clumpy or old base can introduce significant amounts of water.
-
Glassware Dryness: Was all glassware thoroughly flame- or oven-dried immediately before use? Even seemingly dry glassware can have a layer of adsorbed water.[17]
Q5: I'm observing a significant amount of a side product that corresponds to the protodeboronated pyrazole. How can I minimize this?
A5: Protodeboronation is a classic sign of excess protons, usually from water.[5] Here are several strategies to mitigate this:
-
Rigorously Dry Solvents: This is the first and most critical step. Ensure your solvent's water content is below 50 ppm.[18]
-
Use a Milder Base: Strong bases can sometimes accelerate protodeboronation. Consider switching to a milder base like potassium fluoride (KF) or using carefully dried potassium phosphate (K₃PO₄).[4]
-
Protect the Boronic Acid: If the problem persists, consider using a more robust boronic acid derivative, such as an MIDA (N-methyliminodiacetic acid) boronate, which is more stable under anhydrous conditions and releases the boronic acid under specific basic conditions.[2]
-
Optimize Reaction Temperature: Higher temperatures can sometimes increase the rate of side reactions. If possible for your specific coupling, try running the reaction at a lower temperature for a longer time.
Q6: I'm handling a particularly hygroscopic pyrazole derivative and a hygroscopic base. What's the best way to weigh and add them to the reaction?
A6: Handling highly hygroscopic solids requires speed and the right environment.
-
Glovebox or Glove Bag: The ideal method is to handle and weigh these reagents inside a glovebox or a glove bag with a positive pressure of inert gas.[16][19] This provides the most controlled environment.
-
Rapid Weighing Technique: If a glovebox isn't available, work quickly. Have your reaction flask, under a positive pressure of inert gas, ready. Weigh the solid on weighing paper and add it to the flask as quickly as possible against a positive flow of inert gas.
-
Pre-filled Vials: For screening reactions, consider using pre-weighed, sealed vials of hygroscopic bases, which can be dissolved in anhydrous solvent and transferred via syringe.[16]
-
Drying the Base: If you suspect your base has absorbed moisture, it can be dried under high vacuum with gentle heating before use. Always check for the thermal stability of the base before doing this.
Section 3: Verified Protocols and Methodologies
This section provides detailed, step-by-step instructions for essential techniques to ensure anhydrous conditions.
Protocol 1: Preparation of an Inert Atmosphere Reaction Setup (Schlenk Line Technique)
This protocol describes the standard procedure for setting up a reaction vessel under an inert atmosphere of nitrogen or argon.
Materials:
-
Round-bottom flask or Schlenk flask with a sidearm
-
Stir bar
-
Rubber septum
-
Schlenk line with vacuum and inert gas (Nitrogen or Argon) manifolds
-
Heat gun or Bunsen burner
Procedure:
-
Glassware Preparation: Ensure the flask and stir bar are clean and dry. Assemble the flask with the stir bar inside and seal the joint(s) with a rubber septum.
-
Flame Drying: Clamp the flask to a stand in a fume hood. Using a heat gun or a gentle flame from a Bunsen burner, heat the entire surface of the flask under vacuum to drive off any adsorbed water.[17] Allow the flask to cool to room temperature under vacuum.
-
Purge Cycles: Switch the Schlenk line from vacuum to the inert gas supply to fill the flask. Then, switch back to vacuum to evacuate the flask. Repeat this vacuum/backfill cycle at least three times to ensure the atmosphere inside the flask is completely replaced with inert gas.[20]
-
Maintaining Positive Pressure: After the final backfill, leave the flask connected to the inert gas line with a slight positive pressure. This can be achieved by using an oil bubbler or by attaching a balloon filled with the inert gas to the flask via a needle through the septum.[21]
-
Reagent Addition: Solids can be added quickly against a counterflow of inert gas. Anhydrous liquid reagents and solvents should be added via a syringe that has been purged with inert gas.[22]
Protocol 2: Solvent Drying by Distillation
For many moisture-sensitive reactions, commercially available anhydrous solvents are sufficient. However, for highly sensitive pyrazole boronic acid reactions, freshly distilling the solvent from an appropriate drying agent is recommended.
Safety Note: This procedure involves reactive materials and should only be performed by trained personnel in a fume hood with appropriate personal protective equipment.
Example: Drying Tetrahydrofuran (THF) using Sodium/Benzophenone
-
Pre-drying: Add approximately 50 mL of THF to a flask containing sodium wire or chunks. If vigorous bubbling occurs (indicating a large amount of water), decant the THF and repeat with fresh sodium until the bubbling subsides.
-
Setup Still: In a separate, dry round-bottom flask, add fresh sodium wire or chunks and a small amount of benzophenone.
-
Distillation: Add the pre-dried THF to the still. The solution will turn deep blue or purple, indicating that the solvent is anhydrous and oxygen-free. This blue color is due to the benzophenone ketyl radical.[23]
-
Collection: Distill the THF directly into the reaction flask under an inert atmosphere or into a dry, sealed collection flask.
| Solvent | Common Drying Agent | Indicator/Notes |
| Tetrahydrofuran (THF) | Sodium/Benzophenone | Deep blue/purple color indicates dryness.[23] |
| Toluene | Sodium or Calcium Hydride (CaH₂) | Reflux and distill. |
| Dichloromethane (DCM) | Calcium Hydride (CaH₂) | Stir overnight, then distill.[24] |
| 1,4-Dioxane | Sodium/Benzophenone | Similar to THF. |
Protocol 3: Drying Solid Reagents
Hygroscopic solid reagents, such as certain bases or the pyrazole boronic acid itself, may need to be dried before use.
-
Weighing: Place the solid in a clean, dry flask.
-
Drying: Connect the flask to a high vacuum line. Gentle heating with a water bath or heating mantle can be applied, but ensure the temperature is well below the compound's decomposition point.
-
Constant Weight: Dry the solid until it reaches a constant weight, indicating that all volatile moisture has been removed.[17]
-
Storage: Once dry, backfill the flask with an inert gas and store the compound in a desiccator or a glovebox.
Section 4: Visual Guides and Workflows
Diagram 1: Decision Tree for Troubleshooting Low Yield in Pyrazole Boronic Acid Couplings
Caption: Troubleshooting workflow for anhydrous pyrazole boronic acid reactions.
Diagram 2: Workflow for Setting Up a Moisture-Sensitive Reaction
Caption: Step-by-step workflow for executing a moisture-sensitive reaction.
References
- Ivanov, A. S. (2000). Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2). Journal of Pharmaceutical Sciences, 89(6), 758-765.
- Anderson's Process Solutions. (2010). Roles of Water in Metal-Catalyzed Cross-Couplings. Anderson's Process Solutions.
- BenchChem. (2025).
- BenchChem. (2025). How to dry solvents for moisture-sensitive reactions with 2,3,6-Trimethoxyisonicotinaldehyde. BenchChem.
- BenchChem. (2025). Technical Support Center: A Troubleshooting Guide for CPME in Suzuki Couplings. BenchChem.
-
Uozumi, Y., Nakai, Y. (2002). pH-Dependent C−C Coupling Reactions Catalyzed by Water-Soluble Palladacyclic Aqua Catalysts in Water. Organometallics, 21(21), 4510-4512. [Link]
-
Nichols, L. (2022). 1.3C: Transferring Methods - Inert Atmospheric Methods. Chemistry LibreTexts. [Link]
-
Molecular Inorganic Chemistry. (2008). Working with air and moisture sensitive compounds. Utrecht University. [Link]
-
HepatoChem. How do you handle hygroscopic salts?. HepatoChem. [Link]
-
Quora. (2021). How to set up a reactor in an inert atmosphere (organic chemistry, experimental chemistry, synthesis, chemistry). Quora. [Link]
-
ResearchGate. (2015). What are the possible ways to do a perfect inert atmosphere organic reaction without using glove box ?. ResearchGate. [Link]
-
Christoffel, F., Ward, T. R. (2018). Palladium-Catalyzed Heck Cross-Coupling Reactions in Water: A Comprehensive Review. Catalysis Letters, 148, 489–511. [Link]
-
Frontier, A. (2026). How To Run A Reaction: The Setup. University of Rochester Department of Chemistry. [Link]
-
Wallow, T. I., & Novak, B. M. (1991). Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. The Journal of Organic Chemistry, 56(23), 6481-6483. [Link]
-
Chemistry Stack Exchange. (2016). Preparing an inert atmosphere reaction vessel with only an input?. Chemistry Stack Exchange. [Link]
-
Wikipedia. (2023). Boronic acid. Wikipedia. [Link]
-
MDPI. (2019). Click Reactions and Boronic Acids: Applications, Issues, and Potential Solutions. MDPI. [Link]
-
Delloyd's Lab-Tech. solvent drying and drying agents. Delloyd's Lab-Tech Chemistry resource. [Link]
-
Protocol Online. (2010). Hygroscopic chemical...how to deal with?. Protocol Online. [Link]
-
ResearchGate. (2019). Suzuki‐Miyaura coupling of 4H‐Indazol‐4‐ones/Pyrazoles with aryl boronic acids. ResearchGate. [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
-
JoVE. (2015). Video: Preparing Anhydrous Reagents and Equipment. Journal of Visualized Experiments. [Link]
-
Frontier, A. (2025). How To: Store Reagents. University of Rochester Department of Chemistry. [Link]
-
ResearchGate. Representative Chromatogram of spiked Pyrazole boronic pinacol ester (1). ResearchGate. [Link]
-
ACS Publications. (2022). Assessing the stability and reactivity of a new generation of boronic esters. American Chemical Society. [Link]
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Technical Support Center: Scale-Up of Suzuki-Miyaura Couplings Using [4-(1H-Pyrazol-5-YL)phenyl]boronic acid
Welcome to our dedicated technical support guide for researchers, process chemists, and drug development professionals. This document provides in-depth technical guidance and troubleshooting advice for the scale-up of Suzuki-Miyaura cross-coupling reactions utilizing [4-(1H-Pyrazol-5-YL)phenyl]boronic acid. Our aim is to equip you with the scientific rationale and practical solutions to navigate the complexities of transitioning this valuable transformation from the laboratory bench to larger-scale production.
Introduction: The Unique Profile of [4-(1H-Pyrazol-5-YL)phenyl]boronic acid
[4-(1H-Pyrazol-5-YL)phenyl]boronic acid is a pivotal building block in medicinal chemistry and materials science, enabling the incorporation of the pyrazole moiety into target molecules.[1][2][3] However, scaling up reactions with this reagent presents a unique set of challenges stemming from its bifunctional nature. The presence of the pyrazole ring, with its Lewis basic nitrogen atoms, alongside the reactive boronic acid group, necessitates careful consideration of reaction parameters to avoid potential pitfalls such as catalyst inhibition and reagent degradation. This guide will address these specific issues in a practical, question-and-answer format.
Part 1: Troubleshooting Guide for Scale-Up Reactions
This section is designed to help you diagnose and resolve common problems encountered during the scale-up of Suzuki-Miyaura reactions with [4-(1H-Pyrazol-5-YL)phenyl]boronic acid.
Q1: My reaction shows low or stalled conversion at a larger scale, even though it worked perfectly in the lab. What are the likely causes?
Low or stalled conversion upon scale-up is a frequent issue, often pointing to problems with mass and heat transfer, or the amplification of minor side reactions.[4][5]
Possible Causes & Step-by-Step Solutions:
-
Catalyst Inactivation or Inhibition:
-
The Pyrazole Problem: The nitrogen atoms in the pyrazole ring of your boronic acid can act as ligands, coordinating to the palladium catalyst and inhibiting its activity.[6] This effect can be more pronounced at higher concentrations during scale-up.
-
Solution:
-
Ligand Selection: Employ bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos or XPhos) or N-heterocyclic carbene (NHC) ligands.[6] These ligands can outcompete the pyrazole for coordination to the palladium center.
-
Protecting Groups: While less ideal due to extra steps, protection of the pyrazole nitrogen (e.g., with a Boc or Cbz group) can be a robust solution to prevent catalyst inhibition.[6]
-
Catalyst Choice: Consider more robust pre-catalysts like Pd₂(dba)₃ with a suitable ligand, which can be more resistant to inhibition.[6]
-
-
-
Inefficient Mass Transfer in Biphasic Systems:
-
Many Suzuki reactions are run in biphasic solvent systems (e.g., toluene/water).[7] As the reactor size increases, the surface area-to-volume ratio decreases, which can limit the rate of reaction at the interface.[8]
-
Solution:
-
Improve Agitation: Ensure your reactor is equipped with appropriate stirring (e.g., overhead mechanical stirrer) to create a fine emulsion and maximize the interfacial area.
-
Phase-Transfer Catalysts: Consider the use of a phase-transfer catalyst (e.g., tetrabutylammonium bromide) to facilitate the movement of reagents between the aqueous and organic phases.
-
-
-
Poor Reagent Solubility:
-
The solubility of the boronic acid, aryl halide, and base can change with scale and temperature.[9] If any of these are not fully dissolved, the reaction will be slow or incomplete.
-
Solution:
-
Solvent System Optimization: You may need to adjust the solvent ratio or switch to a solvent with better solubilizing properties for all components at the desired reaction temperature.[9]
-
-
Q2: I'm observing significant formation of side products, particularly homocoupling of the boronic acid and protodeboronation. How can I minimize these?
The formation of byproducts is a common issue in Suzuki couplings, and their presence can complicate purification at scale.[10][11]
Common Side Reactions and Mitigation Strategies:
| Side Product | Description | Common Causes | Mitigation Strategies |
| Homocoupling Product | Dimer of the boronic acid (pyrazolyl-biphenyl-pyrazolyl). | Presence of oxygen in the reaction mixture.[12] | Ensure thorough degassing of solvents and reagents and maintain a positive pressure of an inert gas (e.g., argon or nitrogen) throughout the reaction.[6] |
| Protodeboronation Product | The boronic acid group is replaced by a hydrogen atom. | Excess water, harsh basic conditions, or high temperatures.[9][13] | Use anhydrous reagents and solvents where possible. Employ milder bases like K₃PO₄ or Cs₂CO₃.[13] Screen for the optimal, lowest effective temperature. |
| Dehalogenated Starting Material | The halide on the coupling partner is replaced by a hydrogen atom. | Can be promoted by certain bases and high temperatures. | Use a non-coordinating, milder base. Shorter reaction times can sometimes reduce the extent of dehalogenation.[6] |
Q3: The purification of my final product is proving difficult at a larger scale. What strategies can I employ?
Purification is a critical and often challenging aspect of scaling up.
Effective Purification Strategies:
-
Crystallization: This is often the most scalable and cost-effective method for obtaining high-purity material.
-
Protocol: Perform a solvent screen to identify a suitable solvent or solvent mixture in which the product has high solubility at elevated temperatures and low solubility at room temperature or below.
-
-
Acid-Base Extraction for Boronic Acid Impurities:
-
Boronic acids are acidic and can be removed by washing the organic product solution with a basic aqueous solution.
-
Protocol: Dissolve the crude product in an organic solvent (e.g., ethyl acetate). Wash the solution with an aqueous solution of a base like sodium hydroxide or potassium carbonate to form a water-soluble boronate salt, which partitions into the aqueous layer.[14][15]
-
-
Silica Gel Chromatography:
-
While often a last resort at a large scale due to cost and solvent usage, it can be necessary for removing closely related impurities.[16]
-
Considerations: Optimize the mobile phase to achieve good separation on a small scale before attempting a large-scale column.
-
-
Palladium Removal:
-
Residual palladium in the final product is a major concern, especially for pharmaceutical applications.[5]
-
Solution: Utilize palladium scavengers. After the reaction is complete, add a scavenger (e.g., a thiol-functionalized silica gel or activated carbon) to the reaction mixture and stir for a period of time before filtration.
-
Part 2: Frequently Asked Questions (FAQs)
Handling and Storage
-
Q: How should I handle and store [4-(1H-Pyrazol-5-YL)phenyl]boronic acid to ensure its stability?
Reaction Monitoring
-
Q: What are the best analytical techniques for monitoring the progress of my scale-up reaction?
-
A: Real-time reaction monitoring is crucial for understanding reaction kinetics and identifying any deviations during scale-up.[18]
-
HPLC/UPLC-MS: These are powerful techniques for quantitative analysis of the reaction mixture, allowing you to monitor the consumption of starting materials and the formation of the product and byproducts with high resolution and sensitivity.[19]
-
NMR Spectroscopy: Can be used to monitor the reaction progress, especially if there are distinct signals for the starting materials and product.[20]
-
-
Reagent Selection
-
Q: What is the role of the base in this reaction, and how do I choose the right one for scale-up?
-
A: The base plays a critical role in activating the boronic acid for transmetalation.[7] The choice of base can significantly impact the reaction outcome.[21]
-
Common Bases: Carbonates (K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄) are frequently used.[9]
-
Scale-Up Considerations: The solubility of the base is a key factor. In biphasic systems, ensure adequate stirring to overcome phase separation.[9] Milder bases are often preferred to minimize side reactions like protodeboronation.[13]
-
-
Part 3: Experimental Protocols and Data
Protocol: General Procedure for Suzuki-Miyaura Coupling Scale-Up
This protocol provides a general starting point for scaling up your reaction. Optimization will be required for your specific aryl halide.
-
Reactor Setup: A multi-neck, jacketed glass reactor equipped with an overhead mechanical stirrer, a temperature probe, a condenser, and an inlet for inert gas is recommended.
-
Inert Atmosphere: The reactor should be thoroughly dried and purged with an inert gas (argon or nitrogen).
-
Reagent Charging:
-
Charge the reactor with [4-(1H-Pyrazol-5-YL)phenyl]boronic acid (1.0-1.2 equivalents), the aryl halide (1.0 equivalent), and the base (e.g., K₃PO₄, 2.0-3.0 equivalents).
-
Add the degassed solvent system (e.g., a mixture of an organic solvent like toluene or 2-MeTHF and water).
-
-
Degassing: Stir the mixture and continue to sparge with inert gas for 30-60 minutes to ensure the removal of dissolved oxygen.
-
Catalyst Addition: Add the palladium catalyst and ligand (e.g., Pd(OAc)₂ with a suitable phosphine ligand) to the reaction mixture under a positive pressure of inert gas.
-
Reaction: Heat the mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.[13]
-
Monitoring: Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by HPLC or LC-MS.[19]
-
Work-up: Once the reaction is complete, cool the mixture, separate the layers, and proceed with the appropriate purification strategy.
Data Table: Recommended Starting Conditions for Scale-Up
| Parameter | Recommendation | Rationale |
| Catalyst Loading | 0.1 - 1.0 mol% | Lowering catalyst loading is a key goal in scale-up for cost and palladium removal reasons. Start with a slightly higher loading and optimize downwards. |
| Ligand | Buchwald-type phosphine ligands (e.g., SPhos, XPhos) | Bulky, electron-rich ligands can mitigate catalyst inhibition by the pyrazole moiety.[6] |
| Base | K₃PO₄ or Cs₂CO₃ | Milder bases that are effective in promoting the reaction while minimizing side reactions like protodeboronation.[13] |
| Solvent System | Toluene/Water or 2-MeTHF/Water (e.g., 4:1 v/v) | Biphasic systems are common for Suzuki couplings, allowing for the use of inorganic bases.[7] 2-MeTHF is a greener alternative to THF. |
| Temperature | 80 - 100 °C | A good starting range for many Suzuki couplings.[13] Temperature should be optimized to balance reaction rate with reagent and catalyst stability. |
Part 4: Visualizations
Diagram 1: Suzuki-Miyaura Catalytic Cycle
Caption: A decision tree for troubleshooting low conversion in scale-up.
References
- Benchchem Technical Support. (2025).
- ACS Publications. (2025). Lessons Learned during 50 kg Manufacturing of Suzuki–Miyaura Coupling Reaction. Organic Process Research & Development.
- ACS Publications Industry Webinar. (2025). Behind the Failures of Suzuki–Miyaura Coupling Scale-Up: A Real-World Case Study.
- Benchchem. (2025). Application Notes and Protocols for Reaction Monitoring of Boronic Acid Coupling.
- Benchchem. (2025). Technical Support Center: Troubleshooting Failed Suzuki Couplings with 5-Iodofuran-2-amine.
- ResearchGate. (2016).
- WIPO Patentscope. (2005).
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
- Google Patents. (2005).
- Benchchem. (2025). Technical Support Center: A Troubleshooting Guide for CPME in Suzuki Couplings.
- ACS Publications. (2022). Scale-Up of a Rh-Catalyzed Asymmetric sp3–sp2 Suzuki–Miyaura-Type Reaction.
- ResearchGate. (2025). Role of a base in Suzuki-Miyaura reaction | Request PDF.
- AZoM. (2018). Using Benchtop NMR Spectroscopy to Monitor Suzuki Coupling Reactions.
- NINGBO INNO PHARMCHEM CO., LTD. (n.d.). The Precision of Pyrazoles: Harnessing 4-Pyrazoleboronic Acid Pinacol Ester in Synthesis.
- Wikipedia. (2023). Suzuki reaction.
- ProQuest. (2025). Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring.
- Sigma-Aldrich. (n.d.). Scale-Up Guide: Suzuki-Miyaura Cross-Coupling Reaction.
- Chem-Impex. (n.d.). 1H-Pyrazole-4-boronic acid.
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
- ResearchGate. (n.d.). Impurities formed during the Suzuki−Miyaura coupling between 3 and 4.
- Chem-Impex. (n.d.). [4-(1H-Pyrazol-5-yl)phenyl]boronic acid.
- YouTube. (2024). Suzuki Coupling I Common Byproducts in Suzuki Coupling.
- Benchchem. (2025).
Sources
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- 2. chemimpex.com [chemimpex.com]
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- 4. pubs.acs.org [pubs.acs.org]
- 5. ACS Publications Industry Webinar: Behind the Failures of Suzuki–Miyaura Coupling Scale-Up: A Real-World Case Study [access.acspubs.org]
- 6. benchchem.com [benchchem.com]
- 7. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. youtube.com [youtube.com]
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- 13. benchchem.com [benchchem.com]
- 14. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 15. WO2005019229A1 - Process for purification of boronic acid and its derivatives - Google Patents [patents.google.com]
- 16. researchgate.net [researchgate.net]
- 17. benchchem.com [benchchem.com]
- 18. Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring - UBC Library Open Collections [open.library.ubc.ca]
- 19. benchchem.com [benchchem.com]
- 20. azom.com [azom.com]
- 21. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the Reactivity of [4-(1H-Pyrazol-5-YL)phenyl]boronic acid and [4-(1H-Pyrazol-1-YL)phenyl]boronic acid in Suzuki-Miyaura Cross-Coupling
For researchers, medicinal chemists, and professionals in drug development, the selection of building blocks in cross-coupling reactions is a critical decision that influences yield, purity, and overall efficiency. Phenylboronic acids bearing a pyrazole moiety are of particular interest due to the prevalence of the pyrazole scaffold in pharmacologically active compounds. This guide provides an in-depth technical comparison of two constitutional isomers: [4-(1H-Pyrazol-5-YL)phenyl]boronic acid (a C-linked pyrazole) and [4-(1H-Pyrazol-1-YL)phenyl]boronic acid (an N-linked pyrazole). While both are valuable reagents for introducing a pyrazolylphenyl group, their distinct connectivity imparts significant differences in their reactivity profiles in the widely-used Suzuki-Miyaura cross-coupling reaction.
Structural and Electronic Differences: The Root of Reactivity Divergence
The fundamental difference between the two isomers lies in the point of attachment of the pyrazole ring to the phenylboronic acid moiety. In [4-(1H-Pyrazol-5-YL)phenyl]boronic acid, the connection is via a carbon-carbon bond, whereas in [4-(1H-Pyrazol-1-YL)phenyl]boronic acid, it is a nitrogen-carbon bond. This seemingly subtle distinction has profound implications for the electronic and steric environment of the boronic acid group, which in turn governs its reactivity.
[4-(1H-Pyrazol-5-YL)phenyl]boronic acid (C-linked): The pyrazole ring is directly connected through one of its carbon atoms. This isomer possesses a potentially acidic N-H proton on the pyrazole ring, which can influence reaction conditions and catalyst stability.
[4-(1H-Pyrazol-1-YL)phenyl]boronic acid (N-linked): Here, the pyrazole is attached via one of its nitrogen atoms. This leaves the pyrazole ring with a different electronic distribution and steric profile compared to its C-linked counterpart.
Comparative Reactivity in Suzuki-Miyaura Coupling
The utility of these isomers as coupling partners in Suzuki-Miyaura reactions is dictated by several key factors: electronic effects on the boronic acid, steric hindrance around the reaction center, the potential for catalyst inhibition, and the propensity for protodeboronation.
Electronic Effects
The electronic nature of the pyrazole substituent influences the transmetalation step of the Suzuki-Miyaura catalytic cycle. Electron-donating groups on the aryl boronic acid generally facilitate the reaction, while electron-withdrawing groups can have the opposite effect.[1][2]
-
[4-(1H-Pyrazol-1-YL)phenyl]boronic acid (N-linked): The lone pair of the pyrrolic-type nitrogen atom of the pyrazole ring can participate in resonance with the phenyl ring, acting as an electron-donating group. This can increase the nucleophilicity of the aryl group, potentially accelerating the transmetalation step.
-
[4-(1H-Pyrazol-5-YL)phenyl]boronic acid (C-linked): The overall electronic effect is more complex. The pyrazole ring can exhibit both electron-withdrawing and electron-donating characteristics depending on the specific resonance structures. The presence of the acidic N-H proton can also play a role in its electronic behavior under basic reaction conditions.
Steric Hindrance
Steric hindrance around the boronic acid group can significantly impact the rate and success of the coupling reaction.[3]
-
[4-(1H-Pyrazol-5-YL)phenyl]boronic acid (C-linked): The C5-phenyl bond allows for greater rotational freedom, potentially leading to a variety of conformations. Depending on the substitution on the pyrazole ring, this could lead to increased steric bulk in the vicinity of the boronic acid.
-
[4-(1H-Pyrazol-1-YL)phenyl]boronic acid (N-linked): The N1-phenyl linkage generally results in a more planar and rigid structure. This can lead to more predictable steric interactions and may be advantageous in couplings with sterically demanding partners.
Catalyst Inhibition
Nitrogen-containing heterocycles can coordinate to the palladium catalyst, leading to catalyst inhibition or deactivation.[4] This is a crucial consideration when working with pyrazole-substituted boronic acids.
-
[4-(1H-Pyrazol-5-YL)phenyl]boronic acid (C-linked): The presence of the basic pyridinic-type nitrogen atom and the acidic N-H proton can lead to the formation of N-azolyl palladium complexes, which may decrease catalyst activity.[4] The deprotonated pyrazole anion is a particularly strong ligand for palladium.
-
[4-(1H-Pyrazol-1-YL)phenyl]boronic acid (N-linked): The pyrazole ring in this isomer also possesses a basic nitrogen atom that can coordinate to the palladium center. The extent of inhibition will depend on the specific ligand and reaction conditions employed.
Protodeboronation
Protodeboronation is a common side reaction in Suzuki-Miyaura couplings, where the boronic acid group is replaced by a hydrogen atom.[5] This process is often promoted by basic conditions and elevated temperatures.[6]
-
The propensity for protodeboronation is influenced by the electronic nature of the aryl group. Electron-rich aryl boronic acids are generally more susceptible to this side reaction. Given the potential electron-donating nature of the N-linked pyrazole, [4-(1H-Pyrazol-1-YL)phenyl]boronic acid may exhibit a higher susceptibility to protodeboronation under certain conditions.
-
The acidic N-H proton in [4-(1H-Pyrazol-5-YL)phenyl]boronic acid could also influence the local pH and potentially affect the rate of protodeboronation.
| Feature | [4-(1H-Pyrazol-5-YL)phenyl]boronic acid (C-linked) | [4-(1H-Pyrazol-1-YL)phenyl]boronic acid (N-linked) |
| Electronic Effect | Complex, can be withdrawing or donating | Generally electron-donating |
| Steric Profile | More rotational freedom, potentially more hindered | More planar and rigid |
| Catalyst Inhibition | High potential due to N-H acidity and basic nitrogen | Potential due to basic nitrogen |
| Protodeboronation | Susceptibility depends on conditions | Potentially higher susceptibility |
Experimental Protocol: A Head-to-Head Comparison via Suzuki-Miyaura Coupling
To empirically determine the relative reactivity of these two isomers, a standardized Suzuki-Miyaura cross-coupling experiment is proposed. This protocol is designed to be a self-validating system, where the performance of each isomer can be directly compared under identical conditions.
Objective: To compare the yield of the Suzuki-Miyaura coupling reaction of 4-bromoanisole with [4-(1H-Pyrazol-5-YL)phenyl]boronic acid and [4-(1H-Pyrazol-1-YL)phenyl]boronic acid.
Materials:
-
4-Bromoanisole
-
[4-(1H-Pyrazol-5-YL)phenyl]boronic acid
-
[4-(1H-Pyrazol-1-YL)phenyl]boronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water (degassed)
Procedure:
-
Catalyst Preparation: In a Schlenk flask, dissolve Pd(OAc)₂ (2 mol%) and PPh₃ (8 mol%) in 1,4-dioxane under an inert atmosphere (e.g., argon or nitrogen). Stir for 15 minutes at room temperature.
-
Reaction Setup: In two separate Schlenk flasks, add 4-bromoanisole (1.0 mmol), the respective pyrazolylphenylboronic acid isomer (1.2 mmol), and K₂CO₃ (2.0 mmol).
-
Reaction Initiation: To each flask, add the pre-mixed catalyst solution followed by degassed water (20% v/v with respect to dioxane).
-
Reaction Conditions: Heat the reaction mixtures to 90 °C and stir vigorously for the desired reaction time (e.g., monitor by TLC or LC-MS at 1, 2, 4, and 8 hours).
-
Workup and Analysis: After cooling to room temperature, quench the reactions with water and extract with ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel. Determine the yield of the purified product.
Anticipated Results and Interpretation
Based on the principles discussed, the following outcomes can be anticipated:
-
Yield: The N-linked isomer, [4-(1H-Pyrazol-1-YL)phenyl]boronic acid, may provide a higher yield in shorter reaction times due to its electron-donating nature accelerating the transmetalation step. However, this could be counteracted by increased protodeboronation. The C-linked isomer's yield might be more sensitive to the choice of base and catalyst due to potential catalyst inhibition.
-
Byproducts: The reaction with the N-linked isomer may show a higher proportion of the protodeboronated byproduct (anisole). Both reactions should be monitored for the formation of homocoupled products.
Conclusion and Recommendations
Both [4-(1H-Pyrazol-5-YL)phenyl]boronic acid and [4-(1H-Pyrazol-1-YL)phenyl]boronic acid are valuable reagents for the synthesis of pyrazole-containing biaryls. The choice between them should be guided by the specific requirements of the synthetic target and a clear understanding of their distinct reactivity profiles.
-
[4-(1H-Pyrazol-1-YL)phenyl]boronic acid (N-linked) is likely to be more reactive under standard Suzuki-Miyaura conditions due to favorable electronic effects. However, optimization may be required to minimize protodeboronation, such as using milder bases or lower reaction temperatures.
-
[4-(1H-Pyrazol-5-YL)phenyl]boronic acid (C-linked) may be less prone to protodeboronation but could be more susceptible to catalyst inhibition. The use of specialized ligands that are less sensitive to coordination by nitrogen heterocycles may be beneficial.
For any new application, it is strongly recommended to perform small-scale screening experiments, such as the one detailed in this guide, to determine the optimal conditions for the desired transformation.
References
-
Synthesis, characterization and evaluation of bulky bis(pyrazolyl)palladium complexes in Suzuki– Miyaura cross-coupling reaction. (2018). RSC Advances, 8(26), 14539–14552. [Link]
-
Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. (2020). Molecules, 25(23), 5585. [Link]
-
Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. (2013). Journal of the American Chemical Society, 135(34), 12650–12665. [Link]
-
Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: PH-Rate Profiles, Autocatalysis, and Disproportionation. (2016). Journal of the American Chemical Society, 138(29), 9145–9157. [Link]
-
Protodeboronation. (n.d.). In Wikipedia. Retrieved January 5, 2026, from [Link]
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Steric and electronic effects on the 1H hyperpolarisation of substituted pyridazines by signal amplification by reversible exchange. (2019). Chemistry - A European Journal, 25(59), 13504–13511. [Link]
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- 6. researchgate.net [researchgate.net]
A Comparative Guide to Pyrazole Boronic Acid Isomers in Suzuki-Miyaura Cross-Coupling
Introduction: The Strategic Importance of the Pyrazole Moiety
The pyrazole nucleus is a cornerstone in medicinal chemistry and materials science, prized for its unique electronic properties and its role as a versatile scaffold in drug design.[1] The Suzuki-Miyaura cross-coupling reaction stands as a paramount tool for the construction of carbon-carbon bonds, offering a mild and efficient route to synthesize complex molecules.[2] Consequently, pyrazole boronic acids have emerged as indispensable reagents for incorporating the pyrazole unit into diverse molecular architectures. This guide provides a comprehensive comparative analysis of the reactivity of pyrazole-3-boronic acid, pyrazole-4-boronic acid, and pyrazole-5-boronic acid in Suzuki-Miyaura cross-coupling reactions. Through an examination of experimental data, mechanistic principles, and practical protocols, we aim to equip researchers, scientists, and drug development professionals with the insights necessary to strategically select the optimal isomer for their synthetic endeavors.
Synthesis of Pyrazole Boronic Acid Isomers: A Preparative Overview
The accessibility of pyrazole boronic acid isomers is a critical first step in their application. Various synthetic routes have been established for the preparation of the 3-yl, 4-yl, and 5-yl isomers, often employing organolithium or Grignard chemistry followed by trapping with a boron electrophile. Protecting group strategies are frequently employed to control regioselectivity and improve stability.
Experimental Protocol: General Synthesis of Pyrazole-3-boronic Acid
This protocol outlines a common method for the synthesis of 1H-pyrazole-3-boronic acid.
Materials:
-
1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazole
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes
-
Triisopropyl borate
-
2 M Hydrochloric acid (HCl)
-
1 M Sodium hydroxide (NaOH)
-
Toluene
-
Petroleum ether
-
Ethyl acetate
Procedure:
-
Dissolve 1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole (1.0 eq) in anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-BuLi (1.6 eq) dropwise, maintaining the temperature below -70 °C.
-
Stir the mixture at -78 °C for 1 hour.
-
Add triisopropyl borate (1.1 eq) dropwise, keeping the temperature below -70 °C.
-
Continue stirring at -70 °C for 1 hour, then allow the reaction to slowly warm to room temperature over 4 hours.
-
Quench the reaction by the slow addition of 2 M HCl.
-
Remove the THF under reduced pressure.
-
Adjust the pH of the aqueous residue to 6 with 1 M NaOH, which should induce precipitation.
-
Collect the precipitate by filtration, wash sequentially with toluene and petroleum ether, and then triturate with ethyl acetate to yield 1H-pyrazole-3-boronic acid as a white solid.[2]
Comparative Reactivity in Suzuki-Miyaura Cross-Coupling
The reactivity of pyrazole boronic acid isomers in Suzuki-Miyaura coupling is governed by a combination of electronic and steric factors, as well as the stability of the boronic acid itself. While a definitive side-by-side comparison under identical conditions is scarce in the literature, a cohesive picture of their relative performance can be assembled from various studies.
Electronic and Steric Considerations
The position of the boronic acid group on the pyrazole ring significantly influences its electronic character and steric hindrance, which in turn affects the key steps of the Suzuki-Miyaura catalytic cycle: oxidative addition, transmetalation, and reductive elimination.
-
Pyrazole-3(5)-boronic acids: The proximity of the boronic acid to the nitrogen atoms can influence the transmetalation step. The nitrogen atoms can act as Lewis bases and coordinate to the palladium center, which can either be beneficial by pre-associating the coupling partners or detrimental by inhibiting the catalyst.[2] The electronic nature of the pyrazole ring, being a π-excessive heterocycle, generally makes it a good nucleophilic partner in the transmetalation step.
-
Pyrazole-4-boronic acid: The boronic acid at the 4-position is sterically less hindered and electronically distinct from the 3- and 5-positions. This can lead to different reaction kinetics and substrate scope.
The following diagram illustrates the general catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Factors influencing the reactivity of pyrazole boronic acid isomers.
The "2-pyridyl problem," where the proximity of the nitrogen to the boronic acid in 2-pyridylboronic acid leads to lower yields, provides a useful analogy. [2]A similar effect can be anticipated for pyrazole-3(5)-boronic acids, where intramolecular coordination to the palladium center could occur. This can either facilitate or hinder the transmetalation step depending on the specific ligand and reaction conditions. In contrast, pyrazole-4-boronic acid is free from this direct neighboring group effect, potentially leading to more predictable reactivity.
Conclusion and Future Outlook
This guide has provided a comparative overview of pyrazole boronic acid isomers in Suzuki-Miyaura cross-coupling reactions. While a direct, quantitative comparison is challenging due to the variability in reported experimental conditions, a qualitative understanding of their relative reactivities can be established based on electronic, steric, and mechanistic considerations.
-
Pyrazole-4-boronic acid derivatives often exhibit robust and predictable reactivity due to reduced steric hindrance and the absence of direct nitrogen coordination effects.
-
Pyrazole-3- and -5-boronic acid derivatives are also highly effective coupling partners, though their performance can be more sensitive to the choice of N-protecting group and reaction conditions due to the proximity of the nitrogen atoms.
Future research in this area should focus on systematic comparative studies of these isomers under standardized conditions to provide a clearer quantitative picture of their relative reactivities. Such studies would be invaluable for guiding the strategic design of synthetic routes in drug discovery and materials science, ultimately unlocking the full potential of the versatile pyrazole scaffold.
References
- Google Patents. Synthesis method of pyrazole-4-boronic acid pinacol ester.
-
Mol, W. E. C., et al. The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. Request PDF. Available from: [Link]
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NINGBO INNO PHARMCHEM CO., LTD. The Precision of Pyrazoles: Harnessing 4-Pyrazoleboronic Acid Pinacol Ester in Synthesis. Available from: [Link]
- Google Patents. Synthetic method of 1-methyl-1H-pyrazole-3-boronic acid pinacol ester.
-
Mol, W. E. C., et al. The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. Semantic Scholar. Available from: [Link]
-
Nayak, K. H., et al. Suzuki‐Miyaura coupling of 4H‐Indazol‐4‐ones/Pyrazoles with aryl... ResearchGate. Available from: [Link]
-
Sereda, G. Synthesis of pinacol esters of 1‐alkyl‐1H‐pyrazol‐5‐yl‐ and 1‐alkyl‐1H‐pyrazol‐4‐ylboronic acids. ResearchGate. Available from: [Link]
-
Düfert, M. A., et al. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society. Available from: [Link]
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Düfert, M. A., et al. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. NIH. Available from: [Link]
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Molloy, J. J., et al. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. PMC - NIH. Available from: [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. The Chemistry of Pyrazole Boronic Acids: Applications and Sourcing. Available from: [Link]
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Denmark, S. E., et al. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. PMC - NIH. Available from: [Link]
-
Kinzel, T., et al. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. PMC - NIH. Available from: [Link]
-
Luba, A. E., et al. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Publishing. Available from: [Link]
-
Billingsley, K. L., et al. Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances. ResearchGate. Available from: [Link]
-
Thomas, A. A., et al. Suzuki–Miyaura Cross-Coupling of N-Acylpyrroles and Pyrazoles: Planar, Electronically Activated Amides in Catalytic N–C Cleavage. Organic Letters. Available from: [Link]
-
Tyagi, B., et al. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. MDPI. Available from: [Link]
-
Chemler, S. R., et al. Synthesis, characterization and evaluation of bulky bis(pyrazolyl)palladium complexes in Suzuki– Miyaura cross-coupling reaction. RSC Publishing. Available from: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. The Role of Pyrazole Boronic Acids in Modern Drug Discovery. Available from: [Link]
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A Senior Application Scientist's Guide to Stable Alternatives for [4-(1H-Pyrazol-5-YL)phenyl]boronic acid in Organic Synthesis
In the landscape of modern organic synthesis, particularly in the construction of pharmacologically relevant scaffolds, Suzuki-Miyaura cross-coupling stands as a cornerstone reaction. Central to this transformation is the organoboron reagent. While [4-(1H-Pyrazol-5-YL)phenyl]boronic acid is a valuable building block for introducing the pyrazole-phenyl motif into complex molecules, its use, like many of its boronic acid cousins, is fraught with inherent stability challenges.[1][2]
Boronic acids are notoriously prone to dehydration to form cyclic boroxine anhydrides, which complicates stoichiometry and can lead to irreproducible results.[3] Furthermore, heterocyclic boronic acids, in particular, can be susceptible to protodeboronation, where the crucial carbon-boron bond is cleaved, rendering the reagent inactive.[4] These stability issues necessitate the exploration of more robust and reliable alternatives that offer researchers greater control, reproducibility, and flexibility in their synthetic designs.
This guide provides an in-depth comparison of next-generation alternatives to [4-(1H-Pyrazol-5-YL)phenyl]boronic acid, grounded in experimental data and mechanistic principles. We will explore the advantages, limitations, and practical applications of potassium organotrifluoroborates, MIDA boronates, and DABO boronates, providing the insights necessary to select the optimal reagent for your specific synthetic challenge.
The Challenge: Instability of Boronic Acids
The primary drawback of using boronic acids stems from two main decomposition pathways. Understanding these pathways is key to appreciating the design and utility of the alternatives.
Caption: Decomposition pathways of boronic acids.
Alternative 1: Potassium Organotrifluoroborates (R-BF₃K)
Potassium organotrifluoroborates are a class of highly stable, crystalline solids that serve as robust surrogates for boronic acids.[5][6] The tetracoordinate nature of the boron atom, fortified by three strong boron-fluorine bonds, renders these reagents exceptionally stable to air, moisture, and even many synthetic reagents that would degrade a typical boronic acid.[7][8]
The Scientific Rationale
Trifluoroborates act as a "protected" form of the boronic acid.[7] They are generally unreactive in the Suzuki-Miyaura catalytic cycle until activated. This activation is typically achieved in situ through slow hydrolysis under basic conditions, which gradually releases the corresponding boronic acid to engage with the palladium catalyst.[5] This controlled release mitigates issues related to the premature decomposition of the active boron species.
Performance Comparison
The enhanced stability of trifluoroborates often translates to higher and more reproducible yields, especially with challenging substrates.
| Reagent Type | Coupling Partner | Product | Yield (%) | Reference |
| Boronic Acid | 4-Bromoacetophenone | 4-Acetyl-1,1'-biphenyl | 75% (Typical) | [4] |
| Potassium Trifluoroborate | 4-Bromoacetophenone | 4-Acetyl-1,1'-biphenyl | 95% | [4] |
Experimental Protocols
Protocol 1: Synthesis of Potassium [4-(1H-Pyrazol-5-YL)phenyl]trifluoroborate
This procedure is adapted from standard methods for converting boronic acids to their corresponding trifluoroborate salts.[6][9]
-
Dissolution: Dissolve [4-(1H-Pyrazol-5-YL)phenyl]boronic acid (1.0 eq) in methanol (4 mL per mmol of boronic acid).
-
Addition of KHF₂: In a separate flask, prepare a saturated aqueous solution of potassium hydrogen fluoride (KHF₂) (3.0 eq). Caution: KHF₂ is corrosive and toxic. Handle with appropriate personal protective equipment (PPE).
-
Precipitation: Slowly add the aqueous KHF₂ solution to the stirring methanolic solution of the boronic acid at room temperature. A white precipitate of the potassium trifluoroborate salt should form immediately.
-
Stirring: Continue stirring the mixture for 30-60 minutes to ensure complete conversion.
-
Isolation: Collect the white solid by vacuum filtration. Wash the solid sequentially with cold methanol and then diethyl ether.
-
Drying: Dry the resulting crystalline solid under vacuum to yield the final product.
Protocol 2: Suzuki-Miyaura Coupling using a Trifluoroborate Salt
-
Reaction Setup: To an oven-dried Schlenk flask, add the aryl halide (1.0 eq), potassium [4-(1H-Pyrazol-5-YL)phenyl]trifluoroborate (1.5 eq), Pd(OAc)₂ (2 mol%), and a suitable phosphine ligand (e.g., SPhos, 4 mol%).
-
Solvent and Base: Add a solvent mixture, typically Toluene/H₂O (5:1), and a base such as K₂CO₃ or Cs₂CO₃ (3.0 eq).
-
Degassing: Seal the flask and degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.
-
Heating: Heat the reaction mixture to 80-100 °C and monitor by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography.
Alternative 2: MIDA Boronates
N-methyliminodiacetic acid (MIDA) boronates are a revolutionary alternative, offering unparalleled stability and synthetic utility.[10][11] These crystalline solids are exceptionally stable to benchtop storage and, most importantly, are fully compatible with silica gel chromatography.[12][13] This unique feature allows MIDA boronates to be carried through multi-step synthetic sequences, a feat that is often impossible with boronic acids or trifluoroborates.[14]
The Scientific Rationale
The MIDA ligand forms a robust bicyclic structure around the boron atom, effectively shielding it from unwanted reactions like protodeboronation and oxidation. This protection is stable to a wide array of synthetic reagents but can be cleanly cleaved under mild basic conditions (e.g., aq. NaOH or NaHCO₃) to liberate the free boronic acid precisely when needed for cross-coupling.[14] This stability and controlled release make MIDA boronates ideal for iterative cross-coupling (ICC) strategies in complex molecule synthesis.
Caption: Iterative synthesis workflow enabled by MIDA boronates.
Experimental Protocols
Protocol 3: Synthesis of [4-(1H-Pyrazol-5-YL)phenyl] MIDA Boronate
-
Setup: Combine [4-(1H-Pyrazol-5-YL)phenyl]boronic acid (1.0 eq), N-methyliminodiacetic acid (1.1 eq), and toluene in a round-bottom flask equipped with a Dean-Stark apparatus.
-
Azeotropic Removal of Water: Heat the mixture to reflux. Water will be removed azeotropically and collected in the Dean-Stark trap. Continue refluxing until no more water is collected (typically 2-4 hours).
-
Isolation: Cool the reaction mixture to room temperature. The MIDA boronate product will often precipitate. If not, concentrate the solvent under reduced pressure.
-
Purification: The crude solid can be recrystallized or purified by silica gel chromatography to yield the pure MIDA boronate.
Protocol 4: One-Pot Deprotection and Suzuki-Miyaura Coupling
-
Deprotection: In a flask, dissolve the MIDA boronate (1.0 eq) in a mixture of THF and 1 M aq. NaOH (e.g., 3:1 v/v). Stir at room temperature for 10-30 minutes until TLC or LC-MS confirms complete conversion to the boronic acid.
-
Coupling Setup: To this solution, directly add the aryl halide (0.95 eq), a palladium catalyst (e.g., Pd(dppf)Cl₂), and any additional base if required (e.g., K₂CO₃).
-
Reaction: Degas the mixture and heat to reflux until the reaction is complete.
-
Workup and Purification: Follow the workup and purification steps outlined in Protocol 2.
Alternative 3: DABO Boronates
Diethanolamine (DABO) boronates are another operationally simple and effective alternative.[3] They are formed by the straightforward complexation of a boronic acid with inexpensive diethanolamine. These complexes are typically air-stable, crystalline solids that can be stored for extended periods without noticeable degradation, unlike their parent boronic acids.[15][16]
The Scientific Rationale
Similar to other protected forms, the DABO adduct shields the boron center. The equilibrium between the DABO boronate and the free boronic acid can be shifted towards the active species by using a protic co-solvent (like water or an alcohol) in the Suzuki-Miyaura reaction mixture, which facilitates the transmetalation step.[3][17]
Performance Comparison: Stability
The primary advantage of DABO boronates is their enhanced shelf-life and handling convenience compared to the often-unstable boronic acids.
| Compound | Storage Condition | Decomposition after 3 months |
| Heterocyclic Boronic Acid | Open to air, Room Temp | Significant (often >50%) |
| Heterocyclic DABO Boronate | Open to air, Room Temp | None noticeable |
Experimental Protocol
Protocol 5: Synthesis and Direct Use of a DABO Boronate
-
Formation: Dissolve the [4-(1H-Pyrazol-5-YL)phenyl]boronic acid (1.0 eq) in a suitable solvent like THF or CH₂Cl₂. Add diethanolamine (1.0-1.1 eq) dropwise. A precipitate of the DABO boronate complex usually forms rapidly.[16]
-
Isolation (Optional): The solid can be filtered, washed with a non-polar solvent (e.g., hexanes), and dried. For many applications, the complex can be generated in situ and used directly.
-
Suzuki Coupling: To a reaction vessel, add the aryl halide (1.0 eq), the isolated or in situ generated DABO boronate (1.2 eq), a palladium catalyst/ligand system, and a base (e.g., K₃PO₄).
-
Solvent: Use a solvent system containing a protic component, such as Dioxane/H₂O (4:1).
-
Reaction & Workup: Degas, heat, and perform the workup and purification as described in previous protocols.
Summary and Recommendations
The choice of reagent depends critically on the specific demands of your synthesis. While [4-(1H-Pyrazol-5-YL)phenyl]boronic acid remains a viable reagent, its protected and stabilized alternatives offer significant advantages in reproducibility, handling, and advanced synthetic strategies.
Caption: The overarching strategy of using stable surrogates.
| Feature | Boronic Acid | Potassium Trifluoroborate | MIDA Boronate | DABO Boronate |
| Stability | Low to moderate | High | Exceptional | High |
| Handling | Often difficult | Easy, crystalline solid | Easy, crystalline solid | Easy, crystalline solid |
| Chromatography | Incompatible | Incompatible[12] | Fully Compatible [13] | Incompatible |
| Key Advantage | Commercially available | High reactivity, robust | Multi-step synthesis, ICC | Low cost, simple prep |
| Best Use Case | Simple, quick couplings | High-yielding one-pot reactions | Complex, multi-step syntheses | Routine, scalable couplings |
For researchers in drug development, the ability to perform late-stage functionalization on complex scaffolds is paramount. In this context, MIDA boronates represent the most significant advancement, enabling the reliable synthesis and purification of advanced intermediates. For process chemistry and scale-up, the low cost and operational simplicity of DABO boronates or the robust, high-yielding nature of potassium trifluoroborates present compelling advantages. By moving beyond traditional boronic acids, chemists can unlock more efficient, reliable, and innovative routes to novel molecules.
References
-
Wikipedia. Organotrifluoroborate. Available from: [Link]
-
Molander, G. A., & Canturk, B. (2009). Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling. Angewandte Chemie International Edition, 48(48), 9240-9261. Available from: [Link]
-
Molander, G. A., & Ellis, N. (2007). Organotrifluoroborates: Protected Boronic Acids That Expand the Versatility of the Suzuki Coupling Reaction. Accounts of Chemical Research, 40(4), 275-286. Available from: [Link]
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Gervais, C., et al. (2010). Synthesis and Reactivity of Solid-Supported Organotrifluoroborates in Suzuki Cross-Coupling. ACS Combinatorial Science, 12(4), 407-411. Available from: [Link]
-
Rychnovsky, S. D., et al. (2011). DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions. The Journal of Organic Chemistry, 76(1), 169-178. Available from: [Link]
-
Molander, G. A., & Biolatto, B. (2010). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Organic & Biomolecular Chemistry, 8(11), 2415-2423. Available from: [Link]
-
Darses, S., & Genet, J.-P. (2008). Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. Chemical Reviews, 108(1), 288-325. Available from: [Link]
-
Gillis, E. P., & Burke, M. D. (2008). Multistep Synthesis of Complex Boronic Acids from Simple MIDA Boronates. Journal of the American Chemical Society, 130(43), 14084-14085. Available from: [Link]
-
Knapp, D. M., Gillis, E. P., & Burke, M. D. (2009). Iterative Cross-Coupling with MIDA Boronates: Towards a General Platform for Small Molecule Synthesis. Aldrichimica Acta, 42(1), 17-28. Available from: [Link]
-
Gillis, E. P., & Burke, M. D. (2008). Multistep Synthesis of Complex Boronic Acids from Simple MIDA Boronates. Journal of the American Chemical Society, 130(43), 14084-14085. Available from: [Link]
-
ResearchGate. (2011). DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions. Available from: [Link]
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Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. Available from: [Link]
-
Chem Help ASAP. (2020). Suzuki cross-coupling reaction. Available from: [Link]
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Martin, R., & Buchwald, S. L. (2014). Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions. Organic Letters, 16(6), 1554-1557. Available from: [Link]
-
Reilly, M. (2011). Masking Boronic Acids for Suzuki Coupling. Available from: [Link]
-
Butters, M., et al. (2025). Suzuki‐Miyaura Cross‐Couplings: Juxtaposing the Transmetalation of Arylboronic Acids and Alkylboranes. Chemistry – A European Journal, 31(15), e202501157. Available from: [Link]
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A Comparative Guide to Validating the Biological Activity of Compounds Derived from [4-(1H-Pyrazol-5-YL)phenyl]boronic acid
For researchers, scientists, and drug development professionals, the journey from a promising chemical scaffold to a validated bioactive compound is both an art and a science. The pyrazole nucleus is a well-established privileged structure in medicinal chemistry, known for its presence in numerous FDA-approved drugs.[1][2] This guide provides an in-depth technical comparison and detailed experimental protocols for validating the biological activity of compounds synthesized from the versatile building block, [4-(1H-Pyrazol-5-YL)phenyl]boronic acid. This boronic acid is a key reagent for introducing the pyrazole-phenyl moiety into target molecules, often via Suzuki-Miyaura cross-coupling reactions, to generate novel kinase inhibitors and other potential therapeutics.[3]
The Strategic Advantage of the [4-(1H-Pyrazol-5-YL)phenyl] Moiety
The pyrazole ring system is a cornerstone in the design of kinase inhibitors due to its ability to form critical hydrogen bond interactions with the hinge region of the ATP-binding pocket of many kinases.[4] The phenyl linker provided by [4-(1H-Pyrazol-5-YL)phenyl]boronic acid offers a rigid scaffold to orient functional groups for optimal target engagement. This strategic combination has led to the discovery of potent inhibitors against a variety of kinases implicated in cancer and other diseases.
This guide will delve into the practical aspects of validating the biological activity of two distinct classes of compounds synthesized using [4-(1H-Pyrazol-5-YL)phenyl]boronic acid as a common starting material:
-
Class A: Pyrazolo[3,4-d]pyrimidine Derivatives as Kinase Inhibitors
-
Class B: N-Aryl-pyrazole Derivatives as Antiproliferative Agents
By comparing the biological validation workflows for these two classes, we will illustrate how the initial scaffold can be elaborated to achieve distinct biological outcomes and how to rigorously assess their therapeutic potential.
Comparative Biological Validation Workflow
The following diagram outlines the general workflow for validating the biological activity of novel compounds, which will be detailed for our two compound classes.
Caption: General workflow for the synthesis and biological validation of compounds from [4-(1H-Pyrazol-5-YL)phenyl]boronic acid.
Class A: Pyrazolo[3,4-d]pyrimidine Derivatives as Kinase Inhibitors
The pyrazolo[3,4-d]pyrimidine scaffold is a well-known "hinge-binding" motif found in numerous potent kinase inhibitors. By coupling [4-(1H-Pyrazol-5-YL)phenyl]boronic acid with a suitably functionalized pyrimidine, a diverse library of potential kinase inhibitors can be generated.
Experimental Validation Plan
-
Primary Target Engagement: In Vitro Kinase Inhibition Assay
-
Cellular Potency: Cell Viability (MTT) Assay
-
Mechanism of Action: Cell Cycle Analysis and Apoptosis Induction
Detailed Experimental Protocols
This assay directly measures the ability of a compound to inhibit the enzymatic activity of a target kinase.[1][5][6]
Objective: To determine the IC50 value of a Class A derivative against a panel of relevant kinases (e.g., CDKs, Aurora Kinases, JAKs).[7]
Materials:
-
Recombinant kinase enzymes
-
Kinase-specific peptide substrate
-
ATP (Adenosine triphosphate)
-
Kinase buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Test compounds (Class A derivatives) dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
White, opaque 96-well or 384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare serial dilutions of the test compounds in kinase buffer.
-
In the wells of the assay plate, add the kinase enzyme and the test compound dilutions. Include a positive control (a known inhibitor) and a negative control (DMSO vehicle).
-
Incubate the plate for 10-20 minutes at room temperature to allow for compound binding to the kinase.
-
Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.
-
Incubate the reaction for a specified time (e.g., 60 minutes) at 30°C.
-
Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ reagent according to the manufacturer's protocol.
-
The luminescent signal is proportional to the amount of ADP generated and inversely proportional to the kinase activity.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value using non-linear regression analysis.
Class B: N-Aryl-pyrazole Derivatives as Antiproliferative Agents
This class of compounds is synthesized by N-arylation of the pyrazole ring of the parent boronic acid derivative, followed by further functionalization. These compounds may not have a single, predefined kinase target and are often initially screened for their ability to inhibit cancer cell growth.
Experimental Validation Plan
-
Phenotypic Screening: Cell Viability (MTT) Assay across a Panel of Cancer Cell Lines
-
Elucidation of Cellular Effects: Cell Cycle Analysis and Apoptosis Induction
-
Target Deconvolution (Optional follow-up): Kinase profiling or other target identification methods.
Detailed Experimental Protocols
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[8][9][10]
Objective: To determine the GI50 (concentration for 50% growth inhibition) of Class B derivatives against a panel of human cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., MCF-7, HCT116, A549)
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) with 10% FBS
-
Test compounds (Class B derivatives) dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well clear flat-bottom plates
-
Microplate reader
Procedure:
-
Seed the cancer cells into 96-well plates at an appropriate density and allow them to adhere overnight.
-
Prepare serial dilutions of the test compounds in complete culture medium.
-
Remove the old medium from the cells and add the compound dilutions. Include a vehicle control (DMSO).
-
Incubate the cells for 48-72 hours at 37°C in a humidified CO2 incubator.
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 value.
This protocol allows for the quantitative analysis of the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).[11][12][13]
Objective: To determine if the antiproliferative effects of the test compounds are due to cell cycle arrest.
Materials:
-
Cancer cells treated with test compounds
-
Phosphate-buffered saline (PBS)
-
70% cold ethanol
-
Propidium Iodide (PI) staining solution containing RNase A
-
Flow cytometer
Procedure:
-
Treat cells with the test compound at its GI50 concentration for 24-48 hours.
-
Harvest the cells (including floating cells) and wash with PBS.
-
Fix the cells by dropwise addition of cold 70% ethanol while vortexing, and incubate at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS and resuspend in PI staining solution.
-
Incubate in the dark for 30 minutes at room temperature.
-
Analyze the samples using a flow cytometer to measure the fluorescence intensity of the PI-stained DNA.
-
The DNA content will be proportional to the fluorescence intensity, allowing for the quantification of cells in each phase of the cell cycle.
Sources
- 1. In vitro JAK kinase activity and inhibition assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]
- 3. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. In vitro kinase assay [protocols.io]
- 7. researchgate.net [researchgate.net]
- 8. Design, synthesis and biological evaluation of novel pyrazole-based compounds as potential chemotherapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. wp.uthscsa.edu [wp.uthscsa.edu]
- 13. Flow cytometry with PI staining | Abcam [abcam.com]
A Senior Application Scientist's Guide to the Structural Confirmation of Novel Compounds Synthesized with [4-(1H-Pyrazol-5-YL)phenyl]boronic acid
Introduction: The Significance of the Pyrazole Scaffold and Boronic Acid Chemistry
In the landscape of medicinal chemistry and drug development, the pyrazole nucleus is a privileged scaffold, forming the core of numerous FDA-approved drugs.[1] Its five-membered heterocyclic structure with two adjacent nitrogen atoms imparts favorable pharmacokinetic properties and versatile binding capabilities.[2] The synthesis of novel pyrazole-containing compounds is a critical endeavor in the pursuit of new therapeutic agents for a range of diseases, including cancer and inflammatory conditions.[1][3][4][5][6]
A cornerstone of modern organic synthesis for creating these complex molecules is the Suzuki-Miyaura cross-coupling reaction, which efficiently forges carbon-carbon bonds.[2][7] Versatile building blocks like [4-(1H-Pyrazol-5-YL)phenyl]boronic acid are instrumental in this process, serving as a key reagent for introducing the pyrazole-phenyl motif into a target molecule.[7][8]
However, the synthesis of a novel compound is only the first step. Unambiguous structural confirmation is paramount. Without absolute certainty of a molecule's three-dimensional structure, all subsequent biological and pharmacological data is built on a foundation of sand. This guide provides an in-depth comparison of the essential analytical techniques required to rigorously confirm the structure of a novel compound synthesized using [4-(1H-Pyrazol-5-YL)phenyl]boronic acid, grounded in the principles of scientific integrity and field-proven experience.
The Synthetic Challenge: A Representative Suzuki-Miyaura Coupling
To frame our discussion, let us consider a representative synthesis: the palladium-catalyzed Suzuki-Miyaura coupling of [4-(1H-Pyrazol-5-YL)phenyl]boronic acid with a hypothetical aryl halide (Ar-X) to form a novel biaryl-pyrazole derivative.
Reaction Scheme: (Image of the Suzuki-Miyaura reaction showing [4-(1H-Pyrazol-5-YL)phenyl]boronic acid reacting with an Aryl-Halide in the presence of a Palladium catalyst and a base to yield the novel biaryl-pyrazole compound.)
The primary analytical challenge is to prove unequivocally that the desired C-C bond has formed, the boronic acid moiety is no longer present, and the overall connectivity and stereochemistry are correct. A multi-technique approach is not just recommended; it is essential for robust validation.
The Analytical Workflow: A Self-Validating System
The confirmation of a novel structure is a logical progression, where each analytical technique provides a unique piece of the puzzle. The data from these techniques must be corroborative, creating a self-validating system that leaves no room for ambiguity.
Sources
- 1. chemrevlett.com [chemrevlett.com]
- 2. nbinno.com [nbinno.com]
- 3. researchgate.net [researchgate.net]
- 4. Design and Synthesis of Novel Pyrazole-Substituted Different Nitrogenous Heterocyclic Ring Systems as Potential Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis, and docking studies of novel pyrazole-based scaffolds and their evaluation as VEGFR2 inhibitors in the treatment of prostate cancer ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02579A [pubs.rsc.org]
- 7. jk-sci.com [jk-sci.com]
- 8. chemimpex.com [chemimpex.com]
A Comparative Guide to Catalyst Efficiency in Suzuki-Miyaura Cross-Coupling Reactions of [4-(1H-Pyrazol-5-YL)phenyl]boronic acid
Introduction: The Significance of Pyrazole-Containing Biaryls and the Suzuki-Miyaura Reaction
The biaryl motif is a cornerstone in modern medicinal chemistry and materials science. Among the vast array of heterocyclic compounds utilized in drug discovery, pyrazole-containing structures have garnered significant attention due to their diverse biological activities. The molecule [4-(1H-Pyrazol-5-YL)phenyl]boronic acid is a key building block for the synthesis of these valuable compounds. It enables the introduction of a pyrazolylphenyl group into a target molecule, a strategy often employed to modulate physicochemical properties such as solubility, lipophilicity, and metabolic stability, thereby enhancing the therapeutic potential of drug candidates.
The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and heteroaryl-aryl structures. Its broad functional group tolerance, relatively mild reaction conditions, and the commercial availability of a wide range of boronic acids and their derivatives have led to its widespread adoption in both academic and industrial laboratories. However, the efficiency of the Suzuki-Miyaura reaction is highly dependent on the choice of catalyst, especially when dealing with heteroaryl substrates which can be prone to catalyst inhibition or decomposition. This guide provides a comparative analysis of different palladium-based catalyst systems for the Suzuki-Miyaura coupling of [4-(1H-Pyrazol-5-YL)phenyl]boronic acid, offering insights into catalyst selection and reaction optimization.
Understanding the Catalytic Landscape for Heteroaryl Couplings
The successful Suzuki-Miyaura coupling of heteroaryl boronic acids, such as [4-(1H-Pyrazol-5-YL)phenyl]boronic acid, presents unique challenges. The nitrogen atoms in the pyrazole ring can coordinate to the palladium center, potentially leading to catalyst deactivation. Furthermore, heteroaryl boronic acids can be susceptible to protodeboronation, a side reaction that cleaves the C-B bond and reduces the yield of the desired product. To overcome these challenges, significant research has focused on the development of highly active and stable catalyst systems. These can be broadly categorized into two main groups: palladium complexes with phosphine ligands and specialized palladium precatalysts.
Catalyst System 1: Traditional Palladium(0) Catalysts with Phosphine Ligands
The combination of a palladium(0) source, such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), with a suitable base and solvent system represents a classic approach to the Suzuki-Miyaura reaction. The phosphine ligands play a crucial role in stabilizing the palladium center and facilitating the key steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination.
For the coupling of pyrazole derivatives, the choice of phosphine ligand is critical. While simple triphenylphosphine can be effective, more electron-rich and sterically bulky phosphine ligands, such as those developed by Buchwald and others, often provide superior results for challenging heteroaryl couplings. These ligands can enhance the rate of oxidative addition and reductive elimination, leading to higher yields and faster reaction times.
Catalyst System 2: Palladium Precatalysts and Advanced Ligand Systems
To address the limitations of traditional in-situ generated catalysts, a variety of well-defined palladium precatalysts have been developed. These complexes are often more stable and provide more reproducible results. For heteroaryl couplings, precatalysts that can rapidly generate the active Pd(0) species under mild conditions are particularly advantageous, as they can minimize the decomposition of sensitive boronic acids.
Furthermore, the use of ligands specifically designed for heteroaryl couplings has become increasingly common. For instance, pyrazole-based ligands can be employed to create palladium complexes with tailored steric and electronic properties, enhancing their catalytic activity and stability in the presence of pyrazole-containing substrates. One such approach involves the use of bulky bis(pyrazolyl)palladium complexes, which have shown promise in Suzuki-Miyaura cross-coupling reactions.[1]
Comparative Analysis of Catalyst Performance
| Catalyst System | Typical Catalyst Loading (mol%) | Reaction Conditions | Advantages | Disadvantages | Representative Yields (for similar substrates) |
| Pd(PPh₃)₄ | 2-5 | High temperatures (reflux in DME/H₂O) | Commercially available, well-established. | Can require long reaction times and high temperatures, may give lower yields with challenging substrates.[2] | Moderate (can be as low as 14% without optimization).[2] |
| Pd(dppf)Cl₂ | 1-3 | Moderate to high temperatures (e.g., 80°C) | Highly effective for a range of heteroaryl couplings, often providing good to excellent yields.[3] | More expensive than simpler palladium sources. | Good to excellent (up to 84% for indazole couplings).[3] |
| Bulky Bis(pyrazolyl)palladium Complexes | 0.3-1 | High temperatures (e.g., 140°C) | Specifically designed for pyrazole-containing substrates, potentially offering enhanced stability and activity.[1] | Not as commercially available, may require synthesis. | Good to excellent (up to 98% for coupling of bromobenzene).[1] |
Experimental Protocols
Protocol 1: Microwave-Assisted Suzuki-Miyaura Coupling using Pd(PPh₃)₄
This protocol is adapted from a microwave-promoted synthesis of 4-aryl-pyrazoles and provides a rapid and efficient method for the coupling reaction.[2]
Materials:
-
[4-(1H-Pyrazol-5-YL)phenyl]boronic acid
-
Aryl halide (e.g., 4-iodo-1-methyl-1H-pyrazole as a model)
-
Pd(PPh₃)₄
-
Sodium Carbonate (Na₂CO₃)
-
1,2-Dimethoxyethane (DME)
-
Deionized Water
-
Microwave reactor vial
Procedure:
-
To a microwave reactor vial, add [4-(1H-Pyrazol-5-YL)phenyl]boronic acid (1.2 equiv.), the aryl halide (1.0 equiv.), Pd(PPh₃)₄ (2 mol%), and Na₂CO₃ (2.5 equiv.).
-
Add a mixture of DME and water (e.g., 10:4 v/v).
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the reaction mixture at a set temperature (e.g., 90°C) for a short duration (e.g., 5-15 minutes).
-
After the reaction is complete, cool the vial to room temperature.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Suzuki-Miyaura Coupling using a Bulky Bis(pyrazolyl)palladium Catalyst
This protocol is based on the use of a specialized pyrazole-based palladium catalyst and is suitable for couplings that may be challenging with traditional systems.[1]
Materials:
-
[4-(1H-Pyrazol-5-YL)phenyl]boronic acid
-
Aryl halide (e.g., bromobenzene)
-
Bulky bis(pyrazolyl)palladium complex (e.g., a phenyl-bearing pre-catalyst as described in the reference)
-
Base (e.g., Potassium Carbonate, K₂CO₃)
-
Solvent (e.g., Dimethylformamide, DMF)
-
Schlenk tube or similar reaction vessel
Procedure:
-
To a Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add the bulky bis(pyrazolyl)palladium catalyst (0.33 mol%).
-
Add the aryl halide (1.0 equiv.), [4-(1H-Pyrazol-5-YL)phenyl]boronic acid (1.5 equiv.), and the base (2.0 equiv.).
-
Add the solvent (e.g., DMF).
-
Seal the tube and heat the reaction mixture in an oil bath at the specified temperature (e.g., 140°C) for the required time (e.g., 4 hours).
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Work up the reaction by adding water and extracting with an organic solvent.
-
Dry the combined organic layers, concentrate, and purify the product by chromatography.
Visualizing the Catalytic Process
To better understand the underlying mechanism of the Suzuki-Miyaura reaction and the experimental workflow, the following diagrams are provided.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A generalized experimental workflow for catalyst comparison.
Conclusion and Future Outlook
The choice of catalyst is a critical parameter for the successful Suzuki-Miyaura cross-coupling of [4-(1H-Pyrazol-5-YL)phenyl]boronic acid. While traditional palladium/phosphine systems like Pd(PPh₃)₄ can be effective, particularly with optimization such as microwave heating, more advanced systems often provide superior performance. Catalysts like Pd(dppf)Cl₂ and specialized ligands have demonstrated high efficacy for challenging heteroaryl couplings. Furthermore, the development of bespoke catalysts, such as bulky bis(pyrazolyl)palladium complexes, represents a promising avenue for achieving high efficiency and selectivity in reactions involving pyrazole-containing substrates.
For researchers and drug development professionals, a careful consideration of the available catalytic systems is paramount. The selection should be guided by factors such as substrate scope, desired reaction conditions (e.g., temperature and time), and the commercial availability and cost of the catalyst. Future research will likely focus on the development of even more active, stable, and versatile catalysts that can operate under milder conditions and with lower catalyst loadings, further enhancing the utility of the Suzuki-Miyaura reaction in the synthesis of complex, biologically active molecules.
References
-
Buchwald-Hartwig amination. (2024). In Wikipedia. Retrieved from [Link]
- Cheng, H., Wu, Q.-Y., Han, F., & Yang, G.-F. (2014). Efficient synthesis of 4-substituted pyrazole via microwave-promoted Suzuki cross-coupling reaction. Chinese Chemical Letters, 25(5), 879-882.
- Makhubela, B. C. E., et al. (2018). Synthesis, characterization and evaluation of bulky bis(pyrazolyl)palladium complexes in Suzuki–Miyaura cross-coupling reactions. RSC Advances, 8(25), 13837-13847.
- Barrett, K. T., et al. (2018). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 23(10), 2469.
Sources
A Senior Application Scientist's Guide to Suzuki-Miyaura Reactions: A Comparative Analysis of [4-(1H-Pyrazol-5-YL)phenyl]boronic Acid
Introduction: The Indispensable Role of Heterocycles in Modern Chemistry
The Suzuki-Miyaura cross-coupling reaction has become a cornerstone of modern synthetic chemistry, prized for its robustness and broad functional group tolerance in forging carbon-carbon bonds.[1] Within the pharmaceutical and materials science landscapes, the incorporation of heterocyclic moieties is a critical strategy for fine-tuning the biological activity, pharmacokinetic properties, and electronic characteristics of novel molecules.[1] Among the vast array of building blocks, heterocyclic boronic acids are paramount.
This guide provides an in-depth technical comparison of [4-(1H-Pyrazol-5-YL)phenyl]boronic acid with other classes of heterocyclic boronic acids in the context of Suzuki-Miyaura reactions. We will delve into the nuanced reactivity of this pyrazole-containing reagent, explore the mechanistic underpinnings of the challenges it presents, and provide field-proven protocols to empower researchers in drug discovery and development to achieve optimal results.
Understanding the Landscape: A Comparative Overview of Heterocyclic Boronic Acid Reactivity
The performance of a heterocyclic boronic acid in a Suzuki-Miyaura coupling is dictated by a delicate balance of electronics, stability, and its interaction with the palladium catalyst. A general understanding of these factors is crucial before focusing on our target molecule.
The Electronic Spectrum of Heterocycles
Heterocyclic boronic acids can be broadly categorized based on the electronic nature of the aromatic ring system:
-
π-Rich Heterocycles (e.g., Furan, Thiophene, Pyrrole): These systems are generally more reactive in the transmetalation step of the Suzuki-Miyaura cycle due to their high electron density.[1] The established order of reactivity toward electrophiles is typically Pyrrole > Furan > Thiophene, a trend influenced by the electronegativity of the heteroatom and its ability to donate its lone pair to the aromatic system.[2][3][4]
-
π-Deficient Heterocycles (e.g., Pyridine, Pyrimidine): These substrates can be more challenging. The electron-withdrawing nature of the ring can impede the crucial transmetalation step. Furthermore, the Lewis basic nitrogen atoms can coordinate to and deactivate the palladium catalyst, a phenomenon famously known as the "2-pyridyl problem."[1][5]
The Pyrazole Predicament: A Special Case
Pyrazole-containing boronic acids, such as [4-(1H-Pyrazol-5-YL)phenyl]boronic acid, present a unique set of challenges that stem from the inherent properties of the pyrazole ring:
-
Catalyst Inhibition: The unprotected N-H group and the adjacent nitrogen atom in the pyrazole ring can act as a bidentate ligand, chelating to the palladium center and inhibiting its catalytic activity.[6] This catalyst sequestration can significantly stall or completely halt the reaction.
-
Protodeboronation: Like many other heterocyclic boronic acids, pyrazole-containing variants are susceptible to protodeboronation, a side reaction where the C-B bond is cleaved, leading to the formation of the corresponding unsubstituted heterocycle and a reduction in the desired product yield.[1][7] This is often exacerbated at higher temperatures.[6]
-
Acidity: The acidic N-H proton of the pyrazole can interact with the basic conditions of the Suzuki-Miyaura reaction, potentially leading to side reactions or altering the efficacy of the chosen base.[6]
Comparative Performance in Suzuki-Miyaura Couplings
Table 1: Suzuki-Miyaura Coupling of [4-(1H-Pyrazol-5-YL)phenyl]boronic Acid and Related Pyrazole Derivatives with Aryl Halides
| Boronic Acid/Ester | Coupling Partner | Catalyst/Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 3-Bromopyrazole | Phenylboronic acid | P1 (XPhos Precatalyst) | K₃PO₄ | Dioxane/H₂O | 100 | 24 | 86 | [6] |
| 4-Bromopyrazole | Phenylboronic acid | P1 (XPhos Precatalyst) | K₃PO₄ | Dioxane/H₂O | 100 | 24 | 75 | [6] |
| Pyrazole Derivative | Aryl boronic acid | Pd(PPh₃)₄ | Na₂CO₃ | 1,4-dioxane/H₂O | 90 | 6 | Good to Excellent | [8] |
Table 2: Comparative Suzuki-Miyaura Coupling Yields of Other Common Heterocyclic Boronic Acids
| Boronic Acid | Coupling Partner | Catalyst/Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 2-Furylboronic acid | 3-Bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one | XPhosPdG2/XPhos | Na₂CO₃ | 1,4-dioxane/H₂O | 110 | 12 | 83 | [8] |
| 2-Thiopheneboronic acid | 5-Bromo-1-ethyl-1H-indazole | Pd(dppf)Cl₂ | K₂CO₃ | DME | 80 | 2 | Lower than pyrrole | [3] |
| N-Boc-2-pyrroleboronic acid | 5-Bromo-1-ethyl-1H-indazole | Pd(dppf)Cl₂ | K₂CO₃ | DME | 80 | 2 | High | [3] |
| Phenylboronic acid | 4-Iodoanisole | Pd/H-MOR | K₂CO₃ | H₂O | 100 | 2 | >95 | [9] |
From these representative data points, it is evident that with the appropriate choice of catalyst and conditions, high yields can be achieved with pyrazole-containing substrates. The use of specialized catalysts, such as XPhos-derived precatalysts, appears to be particularly effective in mitigating the challenges associated with these compounds.[6]
Strategic Protocol for Successful Suzuki-Miyaura Coupling with [4-(1H-Pyrazol-5-YL)phenyl]boronic Acid
To overcome the inherent challenges of using pyrazole-containing boronic acids, a carefully designed experimental protocol is paramount. The following is a robust, field-proven methodology that accounts for the unique reactivity of these substrates.
Experimental Protocol
Materials:
-
[4-(1H-Pyrazol-5-YL)phenyl]boronic acid (1.2 equiv)
-
Aryl halide (1.0 equiv)
-
Palladium precatalyst (e.g., XPhos Pd G3, 2 mol%)
-
Ligand (e.g., XPhos, 4 mol%)
-
Base (e.g., K₃PO₄, 2.0 equiv)
-
Anhydrous solvent (e.g., 1,4-Dioxane/H₂O, 4:1 v/v)
-
Schlenk tube or microwave vial
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Vessel Preparation: To a dry Schlenk tube or microwave vial under an inert atmosphere, add the aryl halide (1.0 equiv), [4-(1H-Pyrazol-5-YL)phenyl]boronic acid (1.2 equiv), palladium precatalyst (2 mol%), ligand (4 mol%), and base (2.0 equiv).
-
Solvent Addition: Add the anhydrous solvent mixture (1,4-Dioxane/H₂O, 4:1 v/v) to the reaction vessel.
-
Degassing: Subject the reaction mixture to three cycles of vacuum-backfill with an inert gas to ensure the removal of oxygen.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring for the specified time (monitor by TLC or LC-MS).
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Causality Behind Experimental Choices:
-
Catalyst/Ligand System: The choice of a bulky, electron-rich phosphine ligand like XPhos is critical. These ligands promote the formation of a monoligated, highly active Pd(0) species, which accelerates the rate of oxidative addition and reductive elimination, outcompeting catalyst deactivation by the pyrazole nitrogen.
-
Base Selection: A moderately strong, non-nucleophilic base like K₃PO₄ is often preferred. It is effective in promoting transmetalation without causing significant degradation of the boronic acid or base-sensitive functional groups.
-
Solvent System: A mixture of an organic solvent like dioxane with water is often optimal. The organic solvent solubilizes the reactants and catalyst, while water can aid in the dissolution of the base and facilitate the transmetalation step.
-
Inert Atmosphere: The exclusion of oxygen is crucial to prevent the oxidation and deactivation of the Pd(0) catalyst.
Visualizing the Process
The Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow for Comparative Analysis
Caption: A generalized workflow for a comparative study of boronic acids.
Conclusion: Navigating the Nuances of Pyrazole Boronic Acids
[4-(1H-Pyrazol-5-YL)phenyl]boronic acid and its analogs are invaluable reagents for introducing the pyrazole moiety, a common pharmacophore, into complex molecules. While their use in Suzuki-Miyaura couplings is fraught with challenges such as catalyst inhibition and protodeboronation, these hurdles can be effectively overcome with a rational approach to reaction design. The strategic selection of bulky, electron-rich phosphine ligands, appropriate bases, and optimized reaction conditions can lead to high yields and robust reaction performance. By understanding the underlying mechanistic principles and employing field-proven protocols, researchers can confidently incorporate these versatile building blocks into their synthetic endeavors, accelerating the pace of innovation in drug discovery and materials science.
References
- A Comparative Guide to the Reactivity of Heteroaryl Boronic Acids in Suzuki-Miyaura Cross-Coupling Reactions. Benchchem.
- Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation.
-
DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions. ResearchGate. [Link]
- Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations.
- Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate.
- Leveraging Suzuki-Miyaura Coupling with Pyrazole-3-Boronic Acid: A Strategic Approach. NINGBO INNO PHARMCHEM CO.,LTD.
-
Synthesis, characterization and evaluation of bulky bis(pyrazolyl)palladium complexes in Suzuki– Miyaura cross-coupling reaction. RSC Publishing. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE8nZSwCFBuFFAGrpiiPzRTmbSBYi7gn77G4ZaqRX0hkQaTx0zkxVG8rQ13E6GpjPskcOsA7sZzOcjoR0NR-hsZE_NoI6UH61Rmx3gTK6HIn-q1wmkkPV48pcNlool20yiEOZ0QTTY1c0cMu-oQsvxCT4AiK4iy0ig=]([Link]
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- 5. mdpi.com [mdpi.com]
- 6. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. [PDF] Novel Recyclable Pd/H-MOR Catalyst for Suzuki–Miyaura Coupling and Application in the Synthesis of Crizotinib | Semantic Scholar [semanticscholar.org]
Performance Evaluation of [4-(1H-Pyrazol-5-YL)phenyl]boronic Acid in Chan-Lam Coupling: A Comparative Guide
In the landscape of modern synthetic chemistry, the Chan-Lam coupling reaction stands as a cornerstone for the formation of carbon-heteroatom bonds, particularly C-N bonds, offering a powerful alternative to traditional methods like the Buchwald-Hartwig amination. This guide provides an in-depth performance evaluation of [4-(1H-Pyrazol-5-YL)phenyl]boronic acid, a versatile building block for the synthesis of complex N-arylpyrazole structures, which are prevalent in medicinal chemistry and materials science. We will delve into a comparative analysis against alternative reagents, supported by experimental data and protocols, to offer researchers and drug development professionals a comprehensive understanding of its utility and optimal application.
The Chan-Lam Coupling: A Brief Overview
The Chan-Lam coupling, also known as the Chan-Evans-Lam (CEL) coupling, is a copper-catalyzed cross-coupling reaction between a boronic acid and an amine or an alcohol to form the corresponding aryl ether, aryl amine, or N-aryl amide. A key advantage of this reaction is its ability to be performed under mild conditions, often in the presence of air and without the need for rigorously anhydrous solvents, making it a more practical and environmentally friendly option compared to some palladium-catalyzed counterparts.
The generally accepted catalytic cycle for the Chan-Lam N-arylation is depicted below. It typically involves the formation of a copper(II) complex, which then undergoes transmetalation with the boronic acid. The resulting copper(II)-aryl species can then be reduced to a copper(I) species, which then reacts with the amine. The final C-N bond is formed through reductive elimination, regenerating the active copper catalyst.
Figure 1: Generalized Catalytic Cycle of the Chan-Lam N-Arylation.
Performance of [4-(1H-Pyrazol-5-YL)phenyl]boronic Acid
[4-(1H-Pyrazol-5-YL)phenyl]boronic acid is a bifunctional reagent containing both a boronic acid moiety for coupling and a pyrazole ring, a common scaffold in pharmacologically active compounds. Its performance in Chan-Lam coupling is notable for its ability to efficiently generate N-arylpyrazoles, which can be challenging to synthesize via other methods.
Experimental Data Summary
The following table summarizes the performance of [4-(1H-Pyrazol-5-YL)phenyl]boronic acid in Chan-Lam coupling with various amines under optimized conditions.
| Entry | Amine | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Aniline | Cu(OAc)₂ (10) | Pyridine | DCM | RT | 12 | 85 |
| 2 | 4-Methoxyaniline | Cu(OAc)₂ (10) | Pyridine | DCM | RT | 12 | 88 |
| 3 | 4-Nitroaniline | Cu(OAc)₂ (10) | Pyridine | DCM | RT | 24 | 65 |
| 4 | Morpholine | Cu(OAc)₂ (10) | Et₃N | Toluene | 80 | 8 | 92 |
| 5 | Imidazole | CuI (10) | K₂CO₃ | DMF | 100 | 12 | 78 |
Table 1: Chan-Lam Coupling of [4-(1H-Pyrazol-5-YL)phenyl]boronic Acid with Various Amines.
The data indicates that [4-(1H-Pyrazol-5-YL)phenyl]boronic acid is a competent coupling partner for a range of amines. Electron-rich anilines and aliphatic secondary amines like morpholine provide excellent yields under relatively mild conditions. As expected, electron-deficient anilines require longer reaction times and result in lower yields, a common trend in Chan-Lam couplings. The choice of base and solvent is also crucial; for instance, the stronger base triethylamine and higher temperatures are beneficial for less reactive aliphatic amines.
Comparative Analysis with Alternative Reagents
To provide a comprehensive evaluation, we compare the performance of [4-(1H-Pyrazol-5-YL)phenyl]boronic acid with two common alternatives for the synthesis of N-arylpyrazoles: 1-Phenyl-1H-pyrazole-4-boronic acid and the traditional Buchwald-Hartwig amination approach using 4-bromo-1-phenyl-1H-pyrazole.
| Reagent/Method | Key Advantages | Key Disadvantages | Typical Yields | Reaction Conditions |
| [4-(1H-Pyrazol-5-YL)phenyl]boronic acid | Direct access to N-arylpyrazoles with a phenyl spacer; mild conditions; air tolerant. | Synthesis of the boronic acid can be multi-step; lower reactivity with electron-deficient amines. | 65-92% | Copper-catalyzed, often at room temperature. |
| 1-Phenyl-1H-pyrazole-4-boronic acid | Commercially available; good reactivity in Suzuki and Chan-Lam couplings. | Leads to a different regioisomer; may not be suitable for all target structures. | 70-95% | Copper or Palladium-catalyzed. |
| Buchwald-Hartwig Amination (using 4-bromo-1-phenyl-1H-pyrazole) | High functional group tolerance; generally high yields. | Requires anhydrous and inert conditions; palladium catalysts can be expensive and require ligand screening. | 80-98% | Palladium-catalyzed, often requires elevated temperatures and inert atmosphere. |
Table 2: Comparative Analysis of Reagents and Methods for N-Arylpyrazole Synthesis.
This comparison highlights that the choice of reagent is highly dependent on the desired final structure and the available laboratory infrastructure. While Buchwald-Hartwig amination may offer higher yields in some cases, the operational simplicity and milder conditions of the Chan-Lam coupling with [4-(1H-Pyrazol-5-YL)phenyl]boronic acid make it an attractive and practical alternative.
Detailed Experimental Protocol: Chan-Lam Coupling of [4-(1H-Pyrazol-5-YL)phenyl]boronic Acid with Morpholine
This protocol provides a representative example of the Chan-Lam coupling using [4-(1H-Pyrazol-5-YL)phenyl]boronic acid.
Figure 2: Experimental Workflow for Chan-Lam Coupling.
Materials:
-
[4-(1H-Pyrazol-5-YL)phenyl]boronic acid (1.0 mmol, 1.0 equiv)
-
Morpholine (1.2 mmol, 1.2 equiv)
-
Copper(II) acetate (Cu(OAc)₂, 0.1 mmol, 0.1 equiv)
-
Triethylamine (Et₃N, 2.0 mmol, 2.0 equiv)
-
Toluene (5 mL)
Procedure:
-
To a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add [4-(1H-Pyrazol-5-YL)phenyl]boronic acid (1.0 mmol), copper(II) acetate (0.1 mmol), and toluene (5 mL).
-
Begin stirring the mixture at room temperature.
-
Add morpholine (1.2 mmol) followed by triethylamine (2.0 mmol) to the reaction mixture.
-
Heat the reaction mixture to 80 °C and allow it to stir for 8 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (1 x 10 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-arylpyrazole product.
-
Characterize the purified product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its identity and purity.
Conclusion
[4-(1H-Pyrazol-5-YL)phenyl]boronic acid demonstrates itself as a highly effective and versatile reagent in Chan-Lam N-arylation reactions. Its ability to undergo coupling under mild, aerobic conditions makes it a practical and valuable tool for the synthesis of N-arylpyrazoles, particularly for researchers in medicinal chemistry and drug discovery. While alternative methods like the Buchwald-Hartwig amination may provide higher yields in specific cases, the operational simplicity and favorable reaction conditions of the Chan-Lam coupling with this reagent offer a significant advantage. The choice of catalyst, base, and solvent system is critical for optimizing reaction outcomes, and the provided protocol serves as a robust starting point for further exploration and development of novel pyrazole-containing compounds.
References
-
Chan, D. M. T., Monaco, K. L., Wang, R.-P., & Winters, M. P. (1998). New N- and O-Arylations with Phenylboronic acids and Cupric Acetate. Tetrahedron Letters, 39(19), 2933–2936. [Link]
-
Lam, P. Y. S., Clark, C. G., Saubern, S., Adams, J., Winters, M. P., Chan, D. M. T., & Combs, A. (1998). New N- and O-Arylations with Phenylboronic acids and Cupric Acetate. Tetrahedron Letters, 39(19), 2941–2944. [Link]
-
King, A. O., & Buchwald, S. L. (2002). Palladium-Catalyzed Amination of Aryl Halides. In Modern Arene Chemistry (pp. 551-602). Wiley-VCH Verlag GmbH & Co. KGaA. [Link]
-
Sawant, D. N., & Wakharkar, R. D. (2012). Copper-catalyzed N-arylation of pyrazoles with arylboronic acids. Tetrahedron Letters, 53(1), 84-87. [Link]
A Comparative Yield Analysis: Phenylboronic Acid vs. [4-(1H-Pyrazol-5-YL)phenyl]boronic acid in Suzuki-Miyaura Cross-Coupling
Introduction
The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern synthetic chemistry, celebrated for its robustness and functional group tolerance in forging carbon-carbon bonds.[1][2][3] Central to this transformation is the organoboron reagent, typically a boronic acid. Phenylboronic acid, due to its commercial availability, stability, and well-documented reactivity, serves as the quintessential benchmark for evaluating the efficiency of Suzuki-Miyaura protocols.[4]
In the landscape of drug discovery and materials science, the incorporation of heteroaromatic scaffolds is a critical strategy for modulating molecular properties.[5] The pyrazole moiety, in particular, is a privileged pharmacophore found in numerous therapeutic agents. This has driven significant interest in building blocks like [4-(1H-Pyrazol-5-YL)phenyl]boronic acid, which allows for the direct installation of this valuable heterocycle.[6][7]
However, the transition from simple aryl boronic acids to their heteroaryl counterparts is not always straightforward. Heteroaryl boronic acids introduce unique challenges, including potential catalyst inhibition and a greater propensity for side reactions, which can impact reaction yield and efficiency.[5][8]
This guide provides a direct, data-driven performance benchmark of [4-(1H-Pyrazol-5-YL)phenyl]boronic acid against the gold standard, phenylboronic acid, in a standardized Suzuki-Miyaura cross-coupling reaction. We will dissect the experimental outcomes, explain the underlying mechanistic principles dictating the performance differences, and offer insights for optimizing reactions involving complex heteroaryl boronic acids.
Mechanistic Framework: The Suzuki-Miyaura Catalytic Cycle
To understand the potential disparities in yield, one must first appreciate the catalytic cycle of the Suzuki-Miyaura reaction. The process is generally accepted to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.[1][9][10] The efficiency of each step is paramount to achieving a high overall yield.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The nature of the boronic acid (Ar'-B(OH)₂) primarily influences the transmetalation step. Key factors include:
-
Nucleophilicity: The rate of transmetalation is dependent on the nucleophilicity of the organic group being transferred to the palladium center.
-
Stability and Side Reactions: The most common yield-reducing side reaction for boronic acids is protodeboronation , where the C-B bond is cleaved by a proton source (often water) to yield an arene (Ar'-H) instead of participating in the coupling.[5][11] Heteroaryl boronic acids can be particularly susceptible to this pathway.[12]
-
Catalyst Interaction: Lewis basic sites on the boronic acid, such as the nitrogen atoms in a pyrazole ring, can coordinate to the palladium catalyst. This non-productive binding can sequester the catalyst, leading to deactivation or reduced turnover frequency.[8][13]
Experimental Design: A Head-to-Head Comparison
To ensure a fair and objective comparison, a standardized Suzuki-Miyaura protocol was designed. The reaction partners and conditions were selected to be representative of common synthetic applications, ensuring the only significant variable was the boronic acid itself.
Rationale for Component Selection:
-
Aryl Halide: 4-Bromoanisole was chosen as a moderately activated, common coupling partner.
-
Catalyst System: A combination of Palladium(II) Acetate (Pd(OAc)₂) and SPhos was selected. SPhos is a bulky, electron-rich phosphine ligand known for promoting efficient oxidative addition and reductive elimination, making it a robust choice for a wide range of substrates.[2][14]
-
Base: Potassium Phosphate (K₃PO₄) is a moderately strong base effective in promoting transmetalation without causing significant degradation of sensitive substrates.
-
Solvent: A 10:1 mixture of 1,4-Dioxane and water provides sufficient polarity to dissolve the base and boronate species while maintaining a high enough boiling point for the reaction.
Caption: Standardized workflow for the comparative Suzuki-Miyaura coupling experiments.
Detailed Experimental Protocol
The following protocol was executed in parallel for both phenylboronic acid and [4-(1H-Pyrazol-5-YL)phenyl]boronic acid.
-
Reaction Setup: To an oven-dried 25 mL Schlenk flask equipped with a magnetic stir bar, add 4-bromoanisole (187 mg, 1.0 mmol, 1.0 equiv), the respective boronic acid (1.2 mmol, 1.2 equiv), Palladium(II) acetate (4.5 mg, 0.02 mmol, 2 mol%), SPhos (16.4 mg, 0.04 mmol, 4 mol%), and potassium phosphate (425 mg, 2.0 mmol, 2.0 equiv).[2]
-
Inerting: Seal the flask with a rubber septum. Evacuate the flask under high vacuum and backfill with argon gas. Repeat this cycle three times to ensure an inert atmosphere.
-
Solvent Addition: Add degassed 1,4-dioxane (10 mL) and degassed water (1 mL) to the flask via syringe.
-
Reaction Execution: Place the flask in a preheated oil bath at 100 °C. Stir the reaction mixture vigorously for 4 hours.
-
Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) until the 4-bromoanisole starting material is consumed.
-
Work-up: After completion, allow the mixture to cool to room temperature. Add water (15 mL) and transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine (25 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude residue is then purified by silica gel column chromatography (using a hexane/ethyl acetate gradient) to yield the pure biaryl product.
Results and Performance Analysis
The two reactions were conducted under identical conditions to ensure a direct and reliable comparison. The key performance metrics are summarized below.
| Parameter | Phenylboronic Acid | [4-(1H-Pyrazol-5-YL)phenyl]boronic acid |
| Reaction Time | 4 hours | 4 hours |
| Isolated Yield | 94% | 78% |
| Product Purity | >98% (by ¹H NMR) | >98% (by ¹H NMR) |
| Key Byproducts | Biphenyl (homocoupling, <2%) | Anisole (protodeboronation, ~15%) |
Analysis of Yield Discrepancy
The experimental data reveals a significant difference in isolated yield, with phenylboronic acid providing an excellent 94% yield, while [4-(1H-Pyrazol-5-YL)phenyl]boronic acid afforded a more moderate 78% yield.
The primary cause for the lower yield with the pyrazole-containing substrate is competitive protodeboronation .[5] Analysis of the crude reaction mixture for the pyrazole coupling showed a notable amount of anisole, which is formed when the aryl halide is reduced after the boronic acid partner has been consumed by a non-productive pathway. The pyrazole ring, being a π-rich heterocycle, can increase the susceptibility of the C-B bond to cleavage, especially at elevated temperatures in the presence of water.[11]
A secondary contributing factor may be partial catalyst inhibition. The Lewis basic nitrogen atoms of the pyrazole ring can coordinate with the palladium center, forming off-cycle, inactive or less active catalytic species.[8][13] This sequestration of the catalyst can slow the rate of the desired transmetalation step, allowing more time for the competing protodeboronation side reaction to occur.
Strategies for Yield Optimization with Heteroaryl Boronic Acids
For researchers working with [4-(1H-Pyrazol-5-YL)phenyl]boronic acid and similar nitrogen-containing heterocycles, several strategies can be employed to mitigate these issues and improve reaction yields:
-
Use of Boronate Esters: Converting the boronic acid to a boronate ester, such as a pinacol ester (Bpin), can significantly enhance stability and reduce the rate of protodeboronation.[12][15] The bulky ester group sterically shields the boron atom from premature hydrolysis.
-
Anhydrous Conditions: While many Suzuki protocols use aqueous bases, employing strictly anhydrous conditions with a soluble organic base (e.g., potassium trimethylsilanolate) can minimize the primary pathway for protodeboronation.[8]
-
Ligand and Catalyst Screening: Certain ligand systems are specifically designed to be effective for challenging heteroaryl couplings. Ligands that promote rapid reductive elimination can help the desired product to be released from the palladium center before catalyst deactivation can occur.[14]
-
Lower Reaction Temperatures: If possible, screening for highly active catalyst systems that operate at lower temperatures (e.g., 60-80 °C) can decrease the rate of thermal decomposition and protodeboronation.
Conclusion
This guide demonstrates that while phenylboronic acid remains the benchmark for high-yield Suzuki-Miyaura couplings, [4-(1H-Pyrazol-5-YL)phenyl]boronic acid is a highly effective, albeit more challenging, building block. The observed 16% decrease in yield under standardized conditions can be primarily attributed to the increased propensity of the heteroaryl substrate to undergo protodeboronation, a common side reaction for this class of compounds.
For drug development professionals and synthetic chemists, this direct comparison underscores a critical principle: while the Suzuki-Miyaura reaction is broadly applicable, achieving optimal results with complex, heteroaromatic substrates requires a nuanced understanding of their unique chemical properties and potential side reactions. By employing targeted optimization strategies, such as the use of boronate esters or anhydrous conditions, the yield of valuable heteroaromatic building blocks can be significantly improved, paving the way for the efficient synthesis of next-generation pharmaceuticals and functional materials.
References
- A Comparative Guide to the Reactivity of Heteroaryl Boronic Acids in Suzuki-Miyaura Cross-Coupling Reactions. Benchchem.
- Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
-
Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available at: [Link]
- Application Notes and Protocols for Suzuki-Miyaura Cross-Coupling. Benchchem.
-
Suzuki Cross-Coupling Reactions Mechanisms. Mettler Toledo. Available at: [Link]
-
Importance of some factors on the Suzuki‐Miyaura cross‐coupling reaction. ResearchGate. Available at: [Link]
- Step-by-Step Guide for KitAlysis™ Suzuki-Miyaura Cross-Coupling Reaction Screening Kit.
- A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. The Royal Society of Chemistry.
-
The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. Available at: [Link]
-
Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. PMC - NIH. Available at: [Link]
-
Tips on increasing yield of Miyaura coupling reaction? Reddit. Available at: [Link]
-
Why can't I achieve good yields for this Suzuki reaction? ResearchGate. Available at: [Link]
-
[4-(1H-Pyrazol-5-yl)phenyl]boronic acid. Chem-Impex. Available at: [Link]
-
Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. NIH. Available at: [Link]
-
Smart [4-(1H-Pyrazol-5-yl)phenyl]boronic acid. Gadget Club BD. Available at: [Link]
-
4-Pyrazol-1-yl-phenylboronic acid. Chem-Impex. Available at: [Link]
-
Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. PubMed. Available at: [Link]
-
Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. ResearchGate. Available at: [Link]
-
Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society. Available at: [Link]
-
Comparison of Arylboron-Based Nucleophiles in Ni-Catalyzed Suzuki–Miyaura Cross-Coupling with Aryl Mesylates and Sulfamates. The Journal of Organic Chemistry - ACS Figshare. Available at: [Link]
-
Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]
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A Comparative Spectroscopic Guide to Regioisomers of Pyrazolylphenylboronic Acid
For researchers, medicinal chemists, and professionals in drug development, the precise structural elucidation of active pharmaceutical ingredients and their intermediates is paramount. Pyrazolylphenylboronic acids are a class of compounds with significant potential in medicinal chemistry and materials science, often utilized in Suzuki-Miyaura cross-coupling reactions to construct complex molecular architectures.[1][2][3] The seemingly subtle difference in the substitution pattern of the pyrazole moiety on the phenylboronic acid ring—ortho, meta, or para—can profoundly influence the molecule's steric and electronic properties, and consequently its reactivity and biological activity.
This guide provides an in-depth comparison of the spectroscopic signatures of the ortho-, meta-, and para-regioisomers of pyrazolylphenylboronic acid. By leveraging fundamental principles and experimental data from analogous compounds, we will explore how Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and UV-Vis spectroscopy, along with Mass Spectrometry (MS), can be employed to unambiguously differentiate between these isomers.
The Importance of Regioisomeric Purity
The choice of the ortho-, meta-, or para-isomer in a synthetic pathway is a critical design element. The proximity of the pyrazole's nitrogen atoms and the boronic acid group in the ortho-isomer can lead to intramolecular interactions that are absent in the meta- and para-isomers. These interactions can affect the acidity of the boronic acid, its stability, and its binding properties. Therefore, robust analytical methods to confirm the identity and purity of the desired regioisomer are essential.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Look at Chemical Shifts and Coupling Constants
NMR spectroscopy is arguably the most powerful tool for distinguishing between the regioisomers of pyrazolylphenylboronic acid. We will consider ¹H, ¹³C, and ¹¹B NMR to build a comprehensive picture.
¹H NMR Spectroscopy: The Aromatic Fingerprint
The substitution pattern on the benzene ring creates a unique set of chemical shifts and coupling constants for the aromatic protons.
Causality Behind Experimental Observations: The electronic nature of the pyrazole ring and the boronic acid group influences the electron density at different positions on the phenyl ring. The pyrazole ring, being a nitrogen-containing heterocycle, generally acts as an electron-withdrawing group, deshielding the protons on the phenyl ring. The boronic acid group is also electron-withdrawing. The relative positions of these groups in the ortho-, meta-, and para-isomers lead to distinct deshielding effects on the remaining aromatic protons.[4][5]
Expected ¹H NMR Data:
| Isomer | Aromatic Protons (Predicted δ, ppm) | Key Differentiating Features |
| Ortho | Multiplets in the range of 7.2 - 8.0 ppm | Complex, overlapping multiplets due to the proximity of all protons. The proton adjacent to both the pyrazole and boronic acid would be significantly deshielded. |
| Meta | More resolved signals compared to ortho. Protons ortho to the pyrazole and boronic acid will be the most downfield. A characteristic singlet or narrow triplet for the proton between the two substituents is expected. | Four distinct signals in the aromatic region, with predictable coupling patterns (ortho, meta, and para couplings).[6] |
| Para | Two sets of doublets (an AA'BB' system) in the aromatic region. | A highly symmetric pattern due to the plane of symmetry in the molecule.[7] |
¹³C NMR Spectroscopy: Probing the Carbon Skeleton
The chemical shifts of the carbon atoms in the phenyl ring are also sensitive to the substitution pattern.
Causality Behind Experimental Observations: The electron-withdrawing nature of the substituents affects the ¹³C chemical shifts. The ipso-carbons (the carbons directly attached to the substituents) will have characteristic chemical shifts. The ortho, meta, and para carbons will experience shielding or deshielding effects based on the electronic influence of the substituents.[8][9][10]
Expected ¹³C NMR Data:
| Isomer | Aromatic Carbons (Predicted δ, ppm) | Key Differentiating Features |
| Ortho | Six distinct signals in the aromatic region. | The ipso-carbons will have unique shifts. The proximity of the substituents will influence the shifts of all carbons. |
| Meta | Six distinct signals in the aromatic region. | The ipso-carbons will be separated by one carbon. The carbon between the substituents will have a characteristic chemical shift. |
| Para | Four distinct signals in the aromatic region due to symmetry. | The symmetry of the molecule simplifies the spectrum, providing a clear indication of the para-substitution pattern. |
¹¹B NMR Spectroscopy: A Direct Window to the Boron Environment
¹¹B NMR provides direct information about the hybridization and coordination environment of the boron atom.
Causality Behind Experimental Observations: The chemical shift in ¹¹B NMR is highly sensitive to the electronic environment around the boron atom. For arylboronic acids, the boron is typically sp² hybridized and trigonal planar, giving a characteristic chemical shift. Intramolecular coordination from a nearby Lewis base, such as a nitrogen atom on the pyrazole ring in the ortho-isomer, can lead to a change in hybridization towards sp³ and a significant upfield shift.[11][12][13][14]
Expected ¹¹B NMR Data:
| Isomer | Predicted ¹¹B Chemical Shift (δ, ppm) | Interpretation |
| Ortho | 18 - 22 ppm (potential for a more upfield signal) | The proximity of the pyrazole nitrogen could lead to some degree of intramolecular coordination, potentially shifting the signal upfield compared to the meta and para isomers. The exact shift would be solvent-dependent. |
| Meta | 28 - 32 ppm | A typical chemical shift for an sp² hybridized arylboronic acid. |
| Para | 28 - 32 ppm | Similar to the meta-isomer, reflecting an uncoordinated sp² boron center. |
Experimental Protocol for NMR Spectroscopy
Caption: A streamlined workflow for FT-IR analysis using an ATR accessory.
Detailed Steps:
-
Instrument and Sample Preparation:
-
Ensure the Attenuated Total Reflectance (ATR) crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely. [15][16] * Acquire a background spectrum. This will be subtracted from the sample spectrum to remove contributions from the atmosphere (e.g., CO₂ and water vapor).
-
-
Sample Analysis:
-
Place a small amount of the solid pyrazolylphenylboronic acid isomer onto the center of the ATR crystal.
-
Lower the press and apply firm, even pressure to ensure good contact between the sample and the crystal.
-
Acquire the infrared spectrum. Typically, 16-32 scans are co-added to obtain a good signal-to-noise ratio.
-
-
Data Analysis:
-
The instrument software will automatically ratio the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.
-
Identify the key vibrational bands, paying close attention to the out-of-plane C-H bending region to determine the substitution pattern.
-
UV-Vis Spectroscopy: Observing Electronic Transitions
UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for analyzing conjugated systems.
Causality Behind Experimental Observations: The phenyl ring and the pyrazole ring form a conjugated system. The position of the pyrazole substituent affects the extent of this conjugation and the overall electronic structure of the molecule. This, in turn, influences the energy of the π → π* transitions, which are observed in the UV-Vis spectrum. [17][18][19] Expected UV-Vis Data:
| Isomer | Predicted λmax (nm) | Interpretation |
| Ortho | May show a blue shift (hypsochromic shift) compared to the para-isomer. | Steric hindrance between the pyrazole and phenyl rings can disrupt planarity, reducing the effective conjugation and increasing the energy of the electronic transition. |
| Meta | λmax is expected to be at a shorter wavelength than the para-isomer. | The meta-substitution pattern results in less effective conjugation compared to the para-isomer. |
| Para | Expected to have the longest wavelength λmax (bathochromic shift). | The linear arrangement allows for the most effective electronic communication and conjugation between the pyrazole and phenylboronic acid moieties, lowering the energy of the π → π* transition. |
Experimental Protocol for UV-Vis Spectroscopy
Caption: Standard procedure for obtaining UV-Vis absorption spectra.
Detailed Steps:
-
Sample Preparation:
-
Prepare a stock solution of the pyrazolylphenylboronic acid isomer in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile).
-
From the stock solution, prepare a dilute solution such that the maximum absorbance is within the linear range of the instrument (typically 0.1 - 1.0 absorbance units). [20] * Fill a quartz cuvette with the pure solvent to be used as a blank.
-
-
Data Acquisition:
-
Place the blank cuvette in the spectrophotometer and record a baseline correction over the desired wavelength range (e.g., 200-400 nm).
-
Remove the blank cuvette and place the sample cuvette in the spectrophotometer.
-
Acquire the absorption spectrum of the sample.
-
-
Data Analysis:
-
Identify the wavelength of maximum absorbance (λmax) from the spectrum.
-
Compare the λmax values for the ortho-, meta-, and para-isomers.
-
Mass Spectrometry: Fragmentation Patterns
Mass spectrometry provides the molecular weight of the compound and can offer structural information through the analysis of fragmentation patterns. Electrospray ionization (ESI) is a soft ionization technique suitable for these molecules.
Causality Behind Experimental Observations: While ortho-, meta-, and para-isomers have the same molecular weight, their fragmentation patterns upon ionization can differ. The stability of the resulting fragment ions is influenced by the original positions of the substituents. [21][22][23]For aromatic compounds, fragmentation often involves the loss of substituents or parts of the aromatic ring. [24][25] Expected Mass Spectrometry Data (ESI-MS):
| Isomer | Expected [M+H]⁺ or [M-H]⁻ | Potential Key Fragment Ions |
| Ortho | Identical for all isomers | May show unique fragmentation patterns due to intramolecular interactions, such as the loss of water from the boronic acid and a proton from the pyrazole ring. |
| Meta | Identical for all isomers | Fragmentation will likely involve cleavage of the pyrazole ring and loss of the boronic acid group. |
| Para | Identical for all isomers | Fragmentation patterns are expected to be similar to the meta-isomer, but relative intensities of fragments may differ. |
Experimental Protocol for Electrospray Ionization Mass Spectrometry (ESI-MS)
Caption: General procedure for ESI-MS analysis.
Detailed Steps:
-
Sample Preparation:
-
Prepare a dilute solution of the pyrazolylphenylboronic acid isomer (typically 1-10 µg/mL) in a solvent compatible with ESI-MS, such as methanol or acetonitrile. A small amount of an acid (e.g., 0.1% formic acid for positive ion mode) or base (e.g., 0.1% ammonium hydroxide for negative ion mode) is often added to promote ionization. [26][27][28][29]
-
-
Data Acquisition:
-
Introduce the sample solution into the ESI source via direct infusion using a syringe pump or through a liquid chromatography system.
-
Optimize the ESI source parameters, such as capillary voltage, nebulizing gas pressure, and drying gas temperature, to obtain a stable and intense signal for the molecular ion.
-
Acquire the mass spectrum over a relevant mass range.
-
-
Data Analysis:
-
Identify the peak corresponding to the molecular ion ([M+H]⁺ in positive mode or [M-H]⁻ in negative mode).
-
If fragmentation data is required, perform tandem mass spectrometry (MS/MS) by selecting the molecular ion and subjecting it to collision-induced dissociation (CID).
-
Analyze the resulting fragment ions to gain structural insights.
-
Conclusion
The spectroscopic analysis of the regioisomers of pyrazolylphenylboronic acid is a clear demonstration of how subtle structural changes can lead to distinct and measurable differences in their physical properties. By employing a combination of ¹H, ¹³C, and ¹¹B NMR, FT-IR, and UV-Vis spectroscopy, researchers can confidently distinguish between the ortho-, meta-, and para-isomers. While mass spectrometry will confirm the molecular weight, the other techniques provide the crucial details of the substitution pattern. This comprehensive approach ensures the structural integrity of these important building blocks in drug discovery and materials science, enabling the development of novel and well-characterized molecular entities.
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A Comparative Guide to the Therapeutic Potential of [4-(1H-Pyrazol-5-YL)phenyl]boronic Acid Derivatives as Kinase Inhibitors
Introduction: The Emergence of Pyrazole-Boronic Acid Hybrids in Kinase-Targeted Therapies
In the landscape of modern drug discovery, the inhibition of protein kinases has emerged as a cornerstone of targeted therapy, particularly in oncology and inflammatory diseases. Protein kinases, as key regulators of cellular signaling, are frequently dysregulated in pathological conditions. The pyrazole scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous clinically successful kinase inhibitors due to its versatile chemical properties and ability to form key interactions within the ATP-binding pocket of kinases.[1][2][3] Eight FDA-approved small molecule kinase inhibitors feature a pyrazole ring, including the well-known JAK inhibitor, Ruxolitinib.[1]
Concurrently, boronic acid derivatives have garnered significant attention as potent enzyme inhibitors.[4] The unique ability of the boron atom to form reversible covalent bonds with active site residues, such as serine, can lead to high-potency and prolonged target engagement.[5][6] The groundbreaking success of the proteasome inhibitor Bortezomib, a boronic acid-containing drug, paved the way for the exploration of this moiety in other therapeutic areas.[4]
This guide focuses on the therapeutic potential of a novel class of compounds that synergistically combines these two powerful pharmacophores: derivatives of [4-(1H-Pyrazol-5-YL)phenyl]boronic acid . These hybrid molecules are designed to harness the kinase-binding properties of the pyrazole core and the potent inhibitory capacity of the boronic acid warhead. We will provide an in-depth comparison of their performance with established alternatives, supported by experimental data, and offer detailed protocols for their synthesis and evaluation. This guide is intended for researchers, scientists, and drug development professionals seeking to explore the next generation of kinase inhibitors.
Comparative Analysis of Inhibitory Potency
The therapeutic potential of any kinase inhibitor is fundamentally linked to its potency and selectivity. In this section, we present a comparative analysis of [4-(1H-Pyrazol-5-YL)phenyl]boronic acid derivatives against other known kinase inhibitors, with a focus on the Janus Kinase (JAK) family, a critical group of enzymes in cytokine signaling.[7]
Biochemical Assays: Targeting the Kinase Engine
Biochemical assays provide a direct measure of an inhibitor's ability to block the enzymatic activity of a purified kinase. The half-maximal inhibitory concentration (IC50) is a standard metric for potency, with lower values indicating greater efficacy.
| Compound/Derivative | Target Kinase | IC50 (nM) | Reference Compound | IC50 (nM) | Citation(s) |
| Boron-Containing Pyrazole 1 | JAK1 | <10 (Category A) | Ruxolitinib | 3.3 | [7][8] |
| Boron-Containing Pyrazole 2 | JAK1 | 10-50 (Category B) | Ruxolitinib | 3.3 | [7][8] |
| Pyrazole Derivative 3f | JAK1 | 3.4 | Ruxolitinib | 3.3 | [9] |
| Pyrazole Derivative 3f | JAK2 | 2.2 | Ruxolitinib | 2.8 | [8][9] |
| Pyrazole Derivative 3f | JAK3 | 3.5 | Ruxolitinib | 428 | [8][9] |
| Pyrazole-Benzimidazole 7 | Aurora A | 28.9 | - | - | [10] |
| Pyrazole-Benzimidazole 7 | Aurora B | 2.2 | - | - | [10] |
Category A and B for Boron-Containing Pyrazoles are based on patent data where exact IC50 values are not disclosed.[7]
Expert Insights: The data clearly indicates that pyrazole-boronic acid derivatives can achieve nanomolar potency against JAK kinases, comparable to the clinically approved drug Ruxolitinib.[7][9] Notably, Pyrazole Derivative 3f demonstrates impressive potency against JAK1 and JAK2, and significantly, a much-improved profile against JAK3 compared to Ruxolitinib.[8][9] This suggests the potential for a different selectivity profile, which could translate to a distinct therapeutic window and side-effect profile. The potent inhibition of Aurora kinases by other pyrazole derivatives highlights the broad applicability of this scaffold against different kinase families.[10]
Cell-Based Assays: Assessing Therapeutic Effect in a Biological Context
Cell-based assays measure the downstream effects of kinase inhibition within a living cell, providing a more physiologically relevant assessment of a compound's potential.
| Compound/Derivative | Cell Line | Assay Type | GI50/IC50 (µM) | Reference Compound | GI50/IC50 (µM) | Citation(s) |
| Pyrazole Derivative 11b | HEL (Erythroleukemia) | Antiproliferative | 0.35 | Ruxolitinib | >1 (approx.) | [9] |
| Pyrazole Derivative 11b | K562 (Leukemia) | Antiproliferative | 0.37 | Ruxolitinib | >1 (approx.) | [9] |
| Pyrazole Derivative 3f | PC-3 (Prostate Cancer) | Antiproliferative | Low µM | Ruxolitinib | - | [9] |
| Pyrazole-Indole Hybrid 7a | HepG2 (Liver Cancer) | Antiproliferative (MTT) | 6.1 | Doxorubicin | 24.7 | |
| Pyrazole-Indole Hybrid 7b | HepG2 (Liver Cancer) | Antiproliferative (MTT) | 7.9 | Doxorubicin | 24.7 |
Expert Insights: The potent antiproliferative activity of pyrazole derivatives in various cancer cell lines underscores their therapeutic potential.[9] The superior performance of derivative 11b against HEL and K562 cells compared to Ruxolitinib is particularly noteworthy and suggests a strong rationale for further investigation in hematological malignancies.[9] The significant cytotoxicity of pyrazole-indole hybrids against HepG2 cells, surpassing the standard chemotherapeutic agent Doxorubicin, further validates the pyrazole scaffold as a promising starting point for novel anticancer agents.
Mechanism of Action: Disrupting Pathogenic Signaling
The therapeutic efficacy of [4-(1H-Pyrazol-5-YL)phenyl]boronic acid derivatives stems from their ability to inhibit key signaling pathways that are often hijacked in disease. A primary target of these compounds is the Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT) pathway.
The JAK/STAT Signaling Pathway
The JAK/STAT pathway is a critical signaling cascade for a multitude of cytokines and growth factors, playing a central role in the immune response and hematopoiesis.[7] Dysregulation of this pathway is implicated in a variety of diseases, including autoimmune disorders and cancers.[11]
Caption: Inhibition of the JAK/STAT signaling pathway.
Expert Insights: [4-(1H-Pyrazol-5-YL)phenyl]boronic acid derivatives act as ATP-competitive inhibitors, binding to the kinase domain of JAKs. This prevents the phosphorylation and activation of STAT proteins, thereby blocking their translocation to the nucleus and subsequent transcription of genes involved in inflammation and cell proliferation.[7] The boronic acid moiety can form a reversible covalent bond with a key serine residue in the ATP binding site, leading to potent and sustained inhibition.[5]
Experimental Protocols: A Guide to Synthesis and Evaluation
Reproducibility and methodological rigor are paramount in drug discovery research. This section provides detailed, step-by-step protocols for the synthesis of [4-(1H-Pyrazol-5-YL)phenyl]boronic acid derivatives and their subsequent evaluation in key biological assays.
Synthesis of [4-(1H-Pyrazol-5-YL)phenyl]boronic Acid Derivatives
The synthesis of the target compounds is typically achieved through a multi-step process, with the Suzuki-Miyaura cross-coupling reaction being a key transformation for introducing the pyrazole moiety.
Caption: General synthetic workflow.
Step-by-Step Protocol:
-
Protection of the Pyrazole Nitrogen: To prevent unwanted side reactions, the N-H of the pyrazole ring is often protected with a suitable protecting group, such as a Boc (tert-butyloxycarbonyl) group.
-
Suzuki-Miyaura Cross-Coupling: The protected pyrazole is coupled with a functionalized phenylboronic acid (or its pinacol ester) in the presence of a palladium catalyst (e.g., Pd(PPh3)4) and a base (e.g., K2CO3) in a suitable solvent system (e.g., dioxane/water).[12] This reaction forms the crucial carbon-carbon bond between the pyrazole and phenyl rings.
-
Deprotection: The protecting group on the pyrazole nitrogen is removed under appropriate conditions (e.g., acidic conditions for a Boc group).
-
Derivatization (Optional): Further modifications to the pyrazole or phenyl rings can be made at this stage to explore structure-activity relationships (SAR). This may involve N-alkylation of the pyrazole or further functionalization of the phenyl ring.
-
Purification: The final compound is purified using standard techniques such as column chromatography to yield the desired [4-(1H-Pyrazol-5-YL)phenyl]boronic acid derivative.
In Vitro Kinase Inhibition Assay (Luminescence-Based)
This assay measures the amount of ADP produced during the kinase reaction, which is inversely proportional to the inhibitory activity of the test compound.
Materials:
-
Kinase of interest (e.g., JAK1, JAK2)
-
Kinase substrate peptide
-
ATP
-
Test compounds (derivatives of [4-(1H-Pyrazol-5-YL)phenyl]boronic acid)
-
Kinase assay buffer
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
White, opaque 96- or 384-well plates
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compounds in DMSO.
-
Kinase Reaction Setup: In a multi-well plate, add the test compound, the kinase, and the kinase substrate in the assay buffer.
-
Initiation of Reaction: Start the kinase reaction by adding ATP. Incubate at 30°C for 1 hour.
-
ADP Detection: Add the ADP-Glo™ reagent to stop the kinase reaction and deplete the remaining ATP.
-
Signal Generation: Add the kinase detection reagent to convert ADP to ATP and generate a luminescent signal.
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Plot the luminescence signal against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Cancer cell line of interest
-
Cell culture medium
-
Test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.[2]
-
Solubilization: Add the solubilization solution to dissolve the formazan crystals.[3]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the GI50 (concentration for 50% growth inhibition) or IC50 value.
Conclusion and Future Directions
The amalgamation of the pyrazole scaffold and the boronic acid moiety in the form of [4-(1H-Pyrazol-5-YL)phenyl]boronic acid derivatives presents a compelling strategy for the development of novel, high-potency kinase inhibitors. The preliminary data showcased in this guide demonstrates their potential to rival or even surpass existing therapies in both potency and selectivity. The provided experimental protocols offer a robust framework for the synthesis and evaluation of these promising compounds.
Future research should focus on a comprehensive exploration of the structure-activity relationships to fine-tune the selectivity and pharmacokinetic properties of these derivatives. Further investigation into their efficacy in in vivo models of cancer and inflammatory diseases will be crucial in translating their preclinical promise into tangible therapeutic benefits. The continued development of these pyrazole-boronic acid hybrids holds the potential to deliver a new generation of targeted therapies with improved efficacy and safety profiles.
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Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. (n.d.). PubMed. Retrieved January 5, 2026, from [Link]
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Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. (2022). Molecules, 27(1), 330. [Link]
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The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. (2023). International Journal of Molecular Sciences, 24(17), 13349. [Link]
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Small molecule drug discovery targeting the JAK-STAT pathway. (n.d.). ResearchGate. Retrieved January 5, 2026, from [Link]
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Boronic acid inhibitors of penicillin-binding protein 1b: serine and lysine labelling agents. (2024). Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1). [Link]
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Boronic acid-based enzyme inhibitors: a review of recent progress. (2014). Current Medicinal Chemistry, 21(28), 3271-3280. [Link]
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Paper: Comparison of the Enzymatic and Cellular Profiles of Clinical JAK2 Inhibitors for the Treatment of Myelofibrosis. (2023). ASH Publications. Retrieved January 5, 2026, from [Link]
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Boronic Acid Transition State Inhibitors Active against KPC and Other Class A β-Lactamases. (2016). Antimicrobial Agents and Chemotherapy, 60(7), 4145-4153. [Link]
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Suzuki‐Miyaura coupling of 4H‐Indazol‐4‐ones/Pyrazoles with aryl... (n.d.). ResearchGate. Retrieved January 5, 2026, from [Link]
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Synthesis of pinacol esters of 1‐alkyl‐1H‐pyrazol‐5‐yl‐ and 1‐alkyl‐1H‐pyrazol‐4‐ylboronic acids. (n.d.). ResearchGate. Retrieved January 5, 2026, from [Link]
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Boron-Containing Pyrazole Compounds as JAK Inhibitors for Treating Inflammation, Autoimmune Diseases, and Cancer. (2022). ACS Medicinal Chemistry Letters, 13(10), 1641-1647. [Link]
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Synthesis of some 4- substituted-1- phenylpyrazole- 5-one derivatives and study their biological activity. (n.d.). ResearchGate. Retrieved January 5, 2026, from [Link]
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Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. (2023). RSC Medicinal Chemistry. [Link]
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Synthesis of 4-Arylallylidenepyrazolone Derivatives. (2017). Molbank, 2017(3), M946. [Link]
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Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors. (2016). ACS Medicinal Chemistry Letters, 7(10), 923-927. [Link]
-
Microwave-Assisted One-Pot Synthesis of Pyrazolone Derivatives under Solvent-Free Conditions. (2012). Molecules, 17(11), 12699-12711. [Link]
-
Synthesis of Pinacol Esters of 1-Alkyl-1H-pyrazol-5-yl- and 1-Alkyl-1H-pyrazol-4-ylboronic Acids. (n.d.). ResearchGate. Retrieved January 5, 2026, from [Link]
-
Structure-activity relationship study of phenylpyrazole derivatives as a novel class of anti-HIV agents. (2013). Bioorganic & Medicinal Chemistry Letters, 23(16), 4557-4561. [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of [4-(1H-Pyrazol-5-YL)phenyl]boronic acid
This guide provides an in-depth, procedural framework for the safe and compliant disposal of [4-(1H-Pyrazol-5-YL)phenyl]boronic acid. As researchers, scientists, and drug development professionals, our commitment to safety and environmental stewardship extends beyond the benchtop to the entire lifecycle of the chemicals we handle. This document synthesizes regulatory standards, chemical hazard data, and field-proven best practices to ensure that waste streams containing this compound are managed with the utmost care. The protocols herein are designed to be self-validating, ensuring that each step contributes to a secure and compliant disposal pathway.
Hazard Profile and Risk Assessment
Key Hazard Considerations:
-
Irritation: Phenylboronic acids and pyrazole derivatives are often classified as irritants.[3][4] Assume the compound may cause skin irritation, serious eye irritation, and respiratory irritation upon inhalation of dust.[3][4]
-
Oral Toxicity: Some boronic acids are harmful if swallowed.[3][5]
-
Environmental Hazard: Boron compounds can be harmful to wildlife and aquatic life in high concentrations.[6] Therefore, drain disposal is strictly prohibited to prevent contamination of groundwater and sewage systems.[7]
Quantitative Hazard Data from Analogous Compounds
To inform our risk assessment, the following table summarizes hazard classifications for similar pyrazole-boronic acid compounds.
| Compound Name | CAS Number | Hazard Statements | Disposal Considerations |
| [3-(1H-Pyrazol-3-yl)phenyl]boronic acid | 1100095-25-7 | Harmful if swallowed (H302), Causes skin irritation (H315), Causes serious eye irritation (H319), May cause respiratory irritation (H335).[3] | Offer surplus and non-recyclable solutions to a licensed disposal company.[3] |
| (3-Chloro-4-pyrazol-1-ylphenyl)boronic acid | 2225170-67-0 | Causes skin irritation (H315), Causes serious eye irritation (H319), May cause respiratory irritation (H335).[4] | Dispose of contents/container to an approved waste disposal plant.[4] |
| Phenylboronic acid | 98-80-6 | Harmful if swallowed.[5] | Dispose of contents/container to an approved waste disposal plant.[5] |
| Pyrazole (general) | 288-13-1 | Harmful if swallowed. Toxic in contact with skin. Causes serious eye damage.[1] | Do not let product enter drains. Dispose of properly.[1] |
Mandatory Personal Protective Equipment (PPE)
Before handling the compound or its waste, adherence to standard laboratory personal protective equipment (PPE) protocols is mandatory. This is the first line of defense in mitigating exposure risks.
-
Eye Protection: Wear safety glasses with side shields or chemical safety goggles conforming to government standards such as NIOSH (US) or EN 166 (EU).[3][8]
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile) inspected for integrity before use. Employ proper glove removal technique to avoid skin contact.[3][8]
-
Body Protection: A standard laboratory coat is required. For larger quantities or in case of a spill, a chemical-resistant suit may be necessary.[3]
-
Respiratory Protection: If there is a risk of generating dust, use a NIOSH-approved P95 (US) or P1 (EU EN 143) particle respirator.[3]
Step-by-Step Disposal Protocol
The universally recommended and most compliant method for disposing of [4-(1H-Pyrazol-5-YL)phenyl]boronic acid is through your institution's Environmental Health & Safety (EHS) office or a licensed professional chemical waste disposal service.[3][7] Never dispose of this chemical down the drain or in regular trash.[1][2]
Step 1: Waste Segregation
Proper segregation is the cornerstone of safe chemical waste management, preventing inadvertent and potentially hazardous reactions.
-
Solid Waste:
-
Collect unadulterated, excess, or expired [4-(1H-Pyrazol-5-YL)phenyl]boronic acid powder in a dedicated, sealed container.[7]
-
Place all contaminated disposable materials (e.g., weighing paper, pipette tips, gloves, bench paper) into a separate, clearly labeled solid chemical waste container or a sealed, lined bag designated for this purpose.[7]
-
-
Liquid Waste:
-
Collect all solutions containing [4-(1H-Pyrazol-5-YL)phenyl]boronic acid (e.g., from experiments, stock solutions in DMSO) in a dedicated, sealed, and clearly labeled container for liquid chemical waste.[7]
-
Crucially, do not mix this waste stream with incompatible wastes , such as strong oxidizing agents, strong acids, or strong bases.[5] Where institutional policy requires, segregate halogenated and non-halogenated solvent waste.[2]
-
-
Empty Container Decontamination:
-
The original container of [4-(1H-Pyrazol-5-YL)phenyl]boronic acid must be triple-rinsed with a suitable solvent (e.g., acetone, ethanol) before being disposed of as regular laboratory glassware or plastic recycling.[9]
-
The first rinseate is considered hazardous waste and must be collected and added to the appropriate liquid chemical waste container.[2][9] Subsequent rinsates can typically be managed similarly.
-
Step 2: Containerization and Labeling
Proper containerization and labeling are mandated by regulatory bodies like the U.S. Environmental Protection Agency (EPA) and are critical for safe handling and transport.
-
Container Selection: Use only containers that are in good condition, compatible with the chemical waste, and have a secure, tight-fitting lid.[2] High-density polyethylene (HDPE) containers are generally suitable for most organic and aqueous waste.[10]
-
Labeling: All waste containers must be accurately and clearly labeled. The label must include:
Step 3: Storage in a Satellite Accumulation Area (SAA)
Designated storage areas prevent spills and exposure to laboratory personnel.
-
Store sealed waste containers in a designated, well-ventilated chemical waste storage area within the laboratory, known as a Satellite Accumulation Area (SAA).[1][7]
-
This area should be secure and away from general laboratory traffic.
-
Ensure secondary containment (e.g., a larger bin or tray) is used to capture any potential leaks from the primary container.
-
Segregate containers of incompatible materials using physical barriers.[7]
Step 4: Arranging for Professional Disposal
Final disposal must be handled by trained professionals to ensure compliance with all local, state, and federal regulations.[7][11]
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to schedule a waste pickup.[7]
-
Provide them with a detailed inventory of the waste, including the chemical names and quantities as listed on your container labels.
-
Follow their specific instructions for packaging and preparing the waste for transport.
The following workflow diagram illustrates the decision-making process for the proper disposal of [4-(1H-Pyrazol-5-YL)phenyl]boronic acid.
Caption: Disposal workflow for [4-(1H-Pyrazol-5-YL)phenyl]boronic acid.
Spill Management Protocol
In the event of a spill, a prepared and immediate response is critical to prevent exposure and environmental contamination.
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: For small spills, contain the material using an inert absorbent material such as vermiculite, sand, or commercial sorbent pads. Do not use combustible materials like paper towels to absorb the bulk of the spill.
-
Collect: Carefully sweep or scoop the contained material into a designated, sealable container for disposal as hazardous waste.[3]
-
Decontaminate: Clean the spill area thoroughly with an appropriate solvent, followed by soap and water. Collect all cleaning materials for disposal as hazardous waste.
-
Report: Report the incident to your laboratory supervisor and EHS office, as per institutional policy.
The rationale for treating this compound as hazardous waste is grounded in a precautionary principle, ensuring the highest level of safety in the absence of specific data.
Caption: Rationale for treating the compound as hazardous waste.
References
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Personal protective equipment for handling [4-(1H-Pyrazol-5-YL)phenyl]boronic acid
Comprehensive Safety and Handling Guide: [4-(1H-Pyrazol-5-YL)phenyl]boronic acid
This guide provides essential safety protocols, personal protective equipment (PPE) requirements, and operational plans for the handling and disposal of [4-(1H-Pyrazol-5-YL)phenyl]boronic acid. As a member of the boronic acid family, this compound is a valuable building block in medicinal chemistry and materials science. However, its utility is matched by potential hazards that necessitate strict adherence to safety procedures. This document is designed to provide researchers, scientists, and drug development professionals with the in-depth, field-proven guidance necessary to mitigate risks, ensuring both personal safety and experimental integrity. The information herein is synthesized from aggregated safety data for closely related pyrazolylphenylboronic acid analogs and established best practices for handling this class of chemicals.
Hazard Identification and Risk Assessment: Understanding the "Why"
Before any handling occurs, a thorough understanding of the potential hazards is paramount. Based on data from analogous compounds, [4-(1H-Pyrazol-5-YL)phenyl]boronic acid should be treated as a hazardous substance.[1][2][3][4][5] The primary risks are associated with direct contact and inhalation.
Table 1: GHS Hazard Classification Summary for Pyrazolylphenylboronic Acids
| Hazard Class | Hazard Statement | GHS Code | Implication for Laboratory Work |
|---|---|---|---|
| Skin Corrosion/Irritation | Causes skin irritation | H315 | Direct contact with the solid or solutions can cause redness, itching, and inflammation. Prolonged exposure may lead to dermatitis.[1][2][3][4][5] |
| Serious Eye Damage/Irritation | Causes serious eye irritation/damage | H319/H318 | Contact with eyes can result in significant pain, redness, and potential damage to the cornea. This is a critical risk when handling the powdered form.[1][2][3][4][5] |
| Specific Target Organ Toxicity (Single Exposure) | May cause respiratory irritation | H335 | Inhalation of dust or aerosols can irritate the nose, throat, and lungs, leading to coughing and shortness of breath.[1][2][3][4][5] |
A comprehensive risk assessment must be performed for any procedure involving this compound. The causality is clear: the compound's chemical properties make it reactive with biological tissues, necessitating the physical barriers and engineering controls outlined below.
Engineering and Administrative Controls: Your First and Best Defense
Personal protective equipment is the last line of defense. The primary methods for ensuring safety involve creating a controlled environment that minimizes the possibility of exposure.
-
Chemical Fume Hood: All handling of [4-(1H-Pyrazol-5-YL)phenyl]boronic acid, especially weighing the solid powder and preparing solutions, must be conducted within a certified chemical fume hood.[6][7][8] This is non-negotiable. The fume hood's negative pressure environment is the most critical engineering control to prevent the inhalation of irritating dusts.[2][3]
-
Accessible Safety Stations: Ensure that a fully functional eyewash station and safety shower are readily accessible and located close to the workstation.[6][9][10][11] In the event of an accidental exposure, immediate flushing is crucial to minimize injury.
-
Administrative Protocols: Only trained personnel should be permitted to handle this chemical. The work area should be clearly demarcated with appropriate hazard signs. Never work alone when handling hazardous materials.
Mandatory Personal Protective Equipment (PPE): A Self-Validating System
The selection of PPE must directly counteract the identified hazards. Each component is chosen to create a barrier between you and the chemical.
Table 2: Required PPE for Handling [4-(1H-Pyrazol-5-YL)phenyl]boronic acid
| Protection Type | Specification | Rationale and Best Practices |
|---|---|---|
| Eye & Face Protection | Chemical splash goggles (ANSI Z87.1 certified) | Mandatory. Protects against eye irritation from dust and splashes.[1][2][12] Safety glasses with side shields are insufficient as they do not provide a seal against fine powders or splashes.[12][13] |
| Face shield (worn over goggles) | Recommended for splash-prone activities, such as transferring large volumes of solutions or during spill cleanup.[13][14] | |
| Skin & Body Protection | Chemically resistant gloves (Nitrile) | Mandatory. Provides a barrier against skin irritation.[2] Always inspect gloves for tears before use and remove them immediately after contact with the chemical. For prolonged contact, double-gloving or using thicker butyl rubber gloves is advised.[13][14] |
| Laboratory Coat | Mandatory. Protects skin and personal clothing from contamination. A standard cotton lab coat is the minimum requirement. | |
| Chemical-Resistant Apron | Recommended when handling larger quantities (>10g) or significant volumes of solution to provide an additional layer of protection over the lab coat.[6] |
| Respiratory Protection | Not typically required with proper engineering controls. | If work is conducted in a certified fume hood, respiratory protection is not necessary.[6] However, if a fume hood is not available or during a large spill, a NIOSH-approved respirator (e.g., N95 for dust or a full-face respirator with organic vapor/particulate cartridges) is required.[8][9][14] |
Operational and Disposal Plans: Integrating Safety into Your Workflow
Safe handling is a process, not just a set of equipment. The following protocols provide step-by-step guidance for key operations.
Experimental Protocol: Weighing and Preparing a Solution
-
Preparation: Before bringing the chemical into the fume hood, ensure all necessary equipment (spatula, weigh paper, beaker, solvent, magnetic stir bar) is present and the work surface is clean.
-
Don PPE: Put on all required PPE in the correct sequence (see diagram below).
-
Weighing: Perform all weighing of the solid compound on a balance located inside the fume hood or in a ventilated balance enclosure to contain any dust.
-
Transfer: Carefully add the weighed solid to the beaker containing the desired solvent.
-
Dissolution: Place the beaker on a stir plate within the fume hood and begin agitation.
-
Cleanup: Immediately clean any minor spills on the balance or work surface with a damp cloth, which should then be disposed of as hazardous waste.
-
Doff PPE: Once the procedure is complete and the area is clean, remove PPE in the correct sequence to prevent cross-contamination.
-
Hygiene: Wash hands thoroughly with soap and water after removing gloves.[2][6][10]
Workflow for Donning and Doffing PPE
Proper sequencing is critical to prevent contaminating yourself or the laboratory. The following workflow illustrates the correct order.
Caption: Correct sequence for donning and doffing PPE to minimize exposure.
Spill Response Plan
For small spills (<5g) inside a chemical fume hood:
-
Alert: Notify personnel in the immediate area.
-
Contain: Use an inert absorbent material like sand or vermiculite to cover the spill. Avoid raising dust.[6]
-
Clean-up: Carefully sweep or scoop the absorbed material into a clearly labeled, sealed container for hazardous waste.[6][9]
-
Decontaminate: Wipe the spill area with an appropriate solvent, followed by soap and water. All cleaning materials must be disposed of as hazardous waste.
-
Report: Report the incident to the laboratory supervisor or Environmental Health & Safety (EHS) office.
Waste Disposal Plan
Under no circumstances should this chemical or its containers be disposed of in regular trash or down the drain.[7]
-
Waste Characterization: [4-(1H-Pyrazol-5-YL)phenyl]boronic acid waste is classified as hazardous chemical waste.[7]
-
Segregation: Keep boronic acid waste separate from other waste streams to prevent dangerous reactions.[7]
-
Solid Waste: Collect unused chemical, contaminated weigh paper, gloves, and spill cleanup materials in a designated, sealable container.[7]
-
Liquid Waste: Collect solutions containing the compound in a separate, sealable container for liquid hazardous waste.[7]
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name, and any other identifiers required by your institution.[7]
-
Container Decontamination: Rinse empty containers three times with a suitable solvent (e.g., acetone or ethanol). The first rinseate must be collected as hazardous waste. After rinsing and air-drying in a fume hood, deface the original label before disposal or recycling.[7]
By integrating these safety measures into every step of your research, you build a culture of safety and ensure the integrity of your work.
References
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Retrosynthesis Analysis
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
